Bimesityl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,5-trimethyl-2-(2,4,6-trimethylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22/c1-11-7-13(3)17(14(4)8-11)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPWAQJHDDRCKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C=C(C=C2C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963282 | |
| Record name | 2,2',4,4',6,6'-Hexamethyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4482-03-5 | |
| Record name | Bimesityl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17529 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2',4,4',6,6'-Hexamethyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Bimesityl from Mesitylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of bimesityl (2,2',4,4',6,6'-hexamethylbiphenyl) from mesitylene (1,3,5-trimethylbenzene). This compound and its derivatives are of significant interest in various fields of chemistry, including as ligands in catalysis, as building blocks in materials science, and as scaffolds in medicinal chemistry. This document details various synthetic methodologies, providing experimental protocols and comparative data to aid researchers in selecting and implementing the most suitable method for their specific applications.
Introduction to this compound Synthesis
The synthesis of this compound involves the formation of a C-C bond between two mesityl groups. Several classical and modern coupling reactions have been employed to achieve this transformation. The primary methods discussed in this guide are:
-
Oxidative Coupling: Direct coupling of mesitylene in the presence of an oxidizing agent.
-
Grignard Reaction: Coupling of a mesityl Grignard reagent with a suitable coupling partner.
-
Ullmann Coupling: Copper-mediated coupling of a mesityl halide.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of a mesitylboronic acid with a mesityl halide.
-
Scholl Reaction: Lewis acid-catalyzed intramolecular or intermolecular aryl-aryl coupling.
Each of these methods offers distinct advantages and disadvantages concerning yield, reaction conditions, substrate scope, and cost. The choice of method will depend on the desired scale, purity requirements, and available resources.
Comparative Overview of Synthesis Methods
The following table summarizes the quantitative data for the different synthetic approaches to this compound, allowing for a direct comparison of their key parameters.
| Method | Starting Material | Key Reagents/Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Oxidative Coupling | Mesitylene | FeCl₃ | 90-100 | 2-4.5 | Moderate | Direct, one-step process. | Often requires harsh conditions, may lead to side products. |
| Grignard Reaction | 2-Bromomesitylene | Mg, CuCl₂ | Reflux | 12 | ~62 | Utilizes readily available starting materials. | Requires strictly anhydrous conditions. |
| Ullmann Coupling | 2-Iodomesitylene | Copper powder, DMF | Boiling | 80 | 45-60 | Effective for sterically hindered aryl halides. | High temperatures, long reaction times, stoichiometric copper. |
| Suzuki-Miyaura Coupling | Mesitylboronic acid, Mesityl bromide | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 80-100 | 12-24 | High | High yields, mild conditions, functional group tolerance. | Requires synthesis of boronic acid, catalyst cost. |
| Scholl Reaction | Mesitylene | AlCl₃ | High | Variable | Variable | Direct C-H activation. | Harsh conditions, potential for rearrangements and polymerization. |
Detailed Experimental Protocols
This section provides detailed, step-by-step experimental protocols for the synthesis of this compound using the methods outlined above.
Oxidative Coupling using Iron(III) Chloride
This method involves the direct oxidative dimerization of mesitylene.
Experimental Protocol:
-
To a stirred solution of mesitylene (e.g., 0.1 mol) in a suitable solvent (e.g., dichloromethane or neat), add anhydrous iron(III) chloride (FeCl₃) (e.g., 0.12 mol) portion-wise.
-
Heat the reaction mixture to reflux (around 90-100 °C) and maintain for 2-4.5 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a dilute solution of hydrochloric acid (e.g., 1 M).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography to afford pure this compound.
This compound Synthesis via Grignard Reaction
This two-step procedure involves the formation of mesitylmagnesium bromide followed by a copper-catalyzed coupling.
Step 1: Preparation of Mesitylmagnesium Bromide
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (e.g., 1.1 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Add a small portion of a solution of 2-bromomesitylene (1 eq) in anhydrous diethyl ether to the magnesium turnings.
-
Once the reaction has initiated (indicated by heat evolution and disappearance of the iodine color), add the remaining 2-bromomesitylene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring and refluxing for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Copper-Catalyzed Coupling
-
In a separate flask, prepare a suspension of anhydrous copper(II) chloride (CuCl₂) (e.g., 1.1 eq) in anhydrous diethyl ether.
-
Cool the suspension in an ice bath.
-
Slowly add the prepared mesitylmagnesium bromide solution to the CuCl₂ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours.[2]
-
Cool the reaction mixture and quench by carefully pouring it onto a mixture of crushed ice and dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting this compound by recrystallization or column chromatography.
Ullmann Coupling of 2-Iodomesitylene
This procedure describes the classic copper-mediated coupling of an aryl halide.
Experimental Protocol:
-
In a three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer, combine 2-iodomesitylene (e.g., 1 eq), copper powder (e.g., 2 eq), and dimethylformamide (DMF).
-
Heat the reaction mixture to boiling and maintain reflux for approximately 80 hours.[2] The reaction should be monitored for the disappearance of the starting material.
-
After completion, cool the reaction mixture and pour it into water.
-
Filter the resulting precipitate.
-
Wash the solid with heptane.
-
The crude product can be purified by recrystallization or sublimation to yield this compound.
Suzuki-Miyaura Cross-Coupling
This modern cross-coupling method offers high yields under relatively mild conditions.
Experimental Protocol:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine mesitylboronic acid (e.g., 1.2 eq), 2-bromomesitylene (1 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (e.g., 3-5 mol%), and a base such as potassium carbonate (e.g., 2 eq).
-
Add a suitable solvent system, such as a mixture of toluene and water.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.
Scholl Reaction of Mesitylene
This method involves the direct C-H activation of mesitylene using a strong Lewis acid.
Experimental Protocol:
-
In a reaction vessel, dissolve mesitylene in a suitable solvent (e.g., carbon disulfide or dichloromethane).
-
Cool the solution in an ice bath.
-
Carefully and portion-wise add a strong Lewis acid, such as aluminum chloride (AlCl₃).
-
The reaction is often exothermic and should be controlled.
-
After the addition, the reaction mixture is typically stirred at room temperature or heated to promote the coupling.
-
The reaction is quenched by carefully pouring the mixture onto ice.
-
The product is then extracted with an organic solvent, washed, dried, and purified.
Note: The Scholl reaction can be difficult to control and may lead to a mixture of products, including polymers. Optimization of reaction conditions is often necessary.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical transformations and logical workflows described in this guide.
Caption: General synthetic pathways to this compound from mesitylene and its derivatives.
Caption: Experimental workflow for the synthesis of this compound via the Grignard reaction.
Conclusion
The synthesis of this compound from mesitylene can be achieved through a variety of methods, each with its own set of advantages and challenges. For direct, one-step syntheses from mesitylene, oxidative coupling and the Scholl reaction are options, though they may suffer from harsh conditions and lack of selectivity. Syntheses starting from functionalized mesitylene, such as mesityl halides, open up more controlled and higher-yielding pathways like the Grignard, Ullmann, and Suzuki-Miyaura reactions. The Suzuki-Miyaura coupling generally offers the best combination of high yield, mild conditions, and functional group tolerance, making it a preferred method in many modern research settings, despite the need for a boronic acid precursor. This guide provides the necessary information for researchers to make an informed decision on the most appropriate synthetic strategy for their specific needs.
References
Bimesityl: A Technical Guide to its Core Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of bimesityl, specifically its molecular weight and density. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development who require accurate data and detailed experimental methodologies.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound (2,2',4,4',6,6'-hexamethyl-1,1'-biphenyl).
| Property | Value | Source |
| Molecular Weight | 238.4 g/mol | PubChem[1], NIST[2] |
| Density | Not available | - |
Experimental Protocols
This section outlines the detailed methodologies for the determination of the molecular weight and density of this compound.
Molecular Weight Determination via Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry is a powerful analytical technique used to separate, identify, and quantify components of a mixture. It is the gold standard for determining the molecular weight of volatile and semi-volatile organic compounds like this compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).
-
Injection: A small volume of the prepared sample is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample.
-
Separation: An inert carrier gas (e.g., helium or nitrogen) transports the vaporized sample through a capillary column. The column's stationary phase separates the components of the sample based on their boiling points and affinity for the phase. This compound, being a single pure compound, will elute as a single peak.
-
Ionization: As the eluted this compound molecules exit the GC column, they enter the mass spectrometer's ion source. Here, they are bombarded with electrons (Electron Ionization - EI) or react with ionized reagent gases (Chemical Ionization - CI), resulting in the formation of charged molecular ions and fragment ions.
-
Mass Analysis: The ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector, such as an electron multiplier, records the abundance of each ion at a specific m/z.
-
Data Analysis: The resulting mass spectrum will show a molecular ion peak (M+) corresponding to the intact this compound molecule. The m/z value of this peak provides the molecular weight of the compound.
Density Determination via the Pycnometer Method
The pycnometer method is a precise technique for determining the density of a solid by displacement of a liquid of known density.
Methodology:
-
Mass of Empty Pycnometer: A clean and dry pycnometer (a glass flask of a specific volume) is accurately weighed (m₁).
-
Mass of Pycnometer with Sample: A sample of this compound is placed inside the pycnometer, and the total mass is measured (m₂). The mass of the this compound is therefore m₂ - m₁.
-
Mass of Pycnometer with Sample and Liquid: A liquid of known density (ρ_liquid), in which this compound is insoluble (e.g., a non-polar solvent), is added to the pycnometer to fill it completely, ensuring no air bubbles are trapped. The total mass is then measured (m₃).
-
Mass of Pycnometer with Liquid Only: The pycnometer is emptied, cleaned, dried, and then filled with only the liquid of known density. The mass is measured (m₄).
-
Calculation:
-
The mass of the liquid when the this compound is present is m₃ - m₂.
-
The mass of the liquid that fills the pycnometer is m₄ - m₁.
-
The volume of the liquid displaced by the this compound is calculated by: Volume of displaced liquid = [(m₄ - m₁) - (m₃ - m₂)] / ρ_liquid
-
The density of the this compound (ρ_this compound) is then calculated as: ρ_this compound = (m₂ - m₁) / Volume of displaced liquid
-
References
An In-depth Technical Guide on the Solubility of Bimesityl in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the absence of quantitative data, this guide will focus on providing a detailed, generalized experimental protocol for determining the solubility of a crystalline organic compound like bimesityl in organic solvents. This methodology, primarily based on the widely accepted shake-flask method, will enable researchers to generate the specific solubility data required for their applications.
Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a solid in a solvent.[2][3][4][5] The procedure involves saturating a solvent with the solute and then measuring the concentration of the solute in the saturated solution.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., hexane, toluene, ethyl acetate, ethanol, acetone) of analytical grade
-
Glass vials or flasks with airtight screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, High-Performance Liquid Chromatography (HPLC) system)
Experimental Workflow Diagram
Caption: Experimental workflow for determining this compound solubility.
Detailed Procedure
-
Preparation of the Sample:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a glass vial or flask. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.[2]
-
Pipette a precise volume of the chosen organic solvent into the vial containing the this compound.
-
Securely seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the sealed vial in an orbital shaker or on a magnetic stirrer within a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours.[2] The equilibration time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured concentration of this compound in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vial to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid this compound to settle.
-
Carefully withdraw a sample of the supernatant (the clear liquid above the solid) using a syringe.
-
Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microcrystals, which would otherwise lead to an overestimation of the solubility.[2]
-
Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument to be used.
-
-
Concentration Analysis:
-
Determine the concentration of this compound in the diluted solution using a suitable analytical method.
-
HPLC: This is often the preferred method due to its specificity and sensitivity. A calibration curve must be prepared using standard solutions of this compound of known concentrations.
-
UV-Vis Spectrophotometry: If this compound has a distinct chromophore and there are no interfering substances, UV-Vis spectrophotometry can be a simpler alternative. A calibration curve based on Beer's Law should be generated.[4]
-
-
The analysis should be performed in triplicate for each solvent and temperature to ensure the reliability of the results.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per liter (mg/L), or moles per liter (mol/L).
-
Conclusion
While there is a notable absence of specific quantitative solubility data for this compound in the scientific literature, its solubility can be determined experimentally. The shake-flask method described in this guide provides a robust and reliable protocol for researchers to generate solubility data for this compound in a variety of organic solvents. The generation of such data is crucial for applications in organic synthesis, materials science, and pharmaceutical development where this compound may be used as a starting material, intermediate, or reference compound. It is recommended that researchers performing these experiments carefully control the temperature and ensure that equilibrium has been reached to obtain accurate and reproducible solubility values.
References
An In-depth Technical Guide to the Physicochemical Properties of Bimesityl: Melting and Boiling Points
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bimesityl, systematically known as 2,2',4,4',6,6'-hexamethyl-1,1'-biphenyl, is an aromatic hydrocarbon of interest in various fields of chemical research, including materials science and as a building block in organic synthesis.[1] A thorough understanding of its physicochemical properties, such as melting and boiling points, is fundamental for its application and for the prediction of its behavior in different experimental conditions. This technical guide provides available data on this compound and presents detailed experimental protocols for the determination of its melting and boiling points, in the absence of readily available experimental values in public databases.
Compound Identification and Properties
A summary of the key identifiers for this compound is presented in the table below.
| Identifier | Value |
| Systematic Name | 2,2',4,4',6,6'-Hexamethyl-1,1'-biphenyl |
| Common Name | This compound |
| CAS Number | 4482-03-5 |
| Molecular Formula | C₁₈H₂₂ |
| Molecular Weight | 238.37 g/mol |
Data sourced from multiple references.[1][2][3][4]
Experimental Protocols for Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this occurs over a narrow range. The following protocol describes the capillary method using a Thiele tube or a digital melting point apparatus.[5][6][7]
Principle
A small, finely powdered sample of the solid is heated slowly and uniformly. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[6] A narrow melting range is indicative of a pure compound.[6][7]
Materials and Apparatus
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Thiele tube
-
Heating oil (e.g., mineral oil, silicone oil)
-
Thermometer (calibrated)
-
Bunsen burner or hot plate
-
Alternative: Digital melting point apparatus
Procedure
-
Sample Preparation: A small amount of dry this compound is placed in a mortar and finely ground. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end. The sample height should be approximately 2-3 mm.[5]
-
Apparatus Setup (Thiele Tube): The Thiele tube is filled with a suitable heating oil. The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The thermometer is then inserted into the Thiele tube.[5][6]
-
Heating: The side arm of the Thiele tube is gently heated with a small flame from a Bunsen burner or a hot plate.[5][6] The design of the tube allows for the circulation of the oil, ensuring uniform heating.[6]
-
Observation: The temperature is increased at a rate of about 1-2°C per minute as the expected melting point is approached.[6]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
Workflow Diagram
Experimental Protocols for Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For pure compounds, the boiling point is a characteristic constant at a given pressure. The following protocol describes the distillation method.[8][9][10][11][12]
Principle
The liquid is heated to its boiling point, and the resulting vapor is condensed back into a liquid, which is then collected. The temperature of the vapor in equilibrium with the boiling liquid is measured as the boiling point.[9][12]
Materials and Apparatus
-
This compound sample
-
Distillation flask (round-bottom flask)
-
Condenser
-
Receiving flask
-
Thermometer (calibrated)
-
Heating mantle or water bath
-
Boiling chips
-
Clamps and stand
Procedure
-
Apparatus Setup: The distillation apparatus is assembled as shown in the diagram below. The this compound sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.
-
Equilibrium and Measurement: The heating rate is adjusted so that the condensation ring of the vapor is stable on the thermometer bulb. The temperature at which the vapor and liquid are in equilibrium is recorded. This is the boiling point.[9] The distillation rate should be controlled to about 1-2 drops per second.[9]
-
Data Recording: The constant temperature observed on the thermometer during the distillation of the pure liquid is recorded as the boiling point. The atmospheric pressure should also be noted, as the boiling point is pressure-dependent.
Experimental Workflow Diagram
Conclusion
While experimentally determined melting and boiling points for this compound are not readily found in publicly accessible literature, this guide provides the robust and standardized experimental protocols necessary for their determination. Accurate measurement of these fundamental physicochemical properties is a critical first step in the research and development pipeline for any chemical entity, enabling further exploration of its potential applications. Researchers are encouraged to perform these experiments under controlled conditions to obtain reliable data for their specific batches of this compound.
References
- 1. Buy this compound | 4482-03-5 [smolecule.com]
- 2. This compound | C18H22 | CID 226771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2',4,4',6,6'-hexamethyl-1,1'-biphenyl [webbook.nist.gov]
- 4. 4482-03-5|2,2',4,4',6,6'-Hexamethyl-1,1'-biphenyl|BLD Pharm [bldpharm.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. vernier.com [vernier.com]
- 11. scribd.com [scribd.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of Bimesityl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of bimesityl (2,2',4,4',6,6'-hexamethyl-1,1'-biphenyl). This compound serves as a classic example of a sterically hindered biaryl, exhibiting fascinating dynamic behavior that is readily studied by NMR techniques. This document details the key NMR spectroscopic properties of this compound, including chemical shifts and coupling constants, and provides experimental protocols for the dynamic NMR studies used to elucidate its rotational barrier.
Core Concepts in the NMR Spectroscopy of this compound
This compound's unique structure, featuring six methyl groups ortho and para to the biphenyl linkage, results in significant steric hindrance. This hindrance restricts the rotation around the central carbon-carbon single bond, leading to atropisomerism. At room temperature, this rotation is slow on the NMR timescale, resulting in distinct signals for the non-equivalent methyl groups and aromatic protons. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals. This dynamic process is a key feature of this compound's NMR spectrum and provides valuable information about the molecule's conformational dynamics and the energy barrier to rotation.
Quantitative NMR Data for this compound
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound. Due to the hindered rotation at room temperature, separate signals are observed for the ortho, meta, and para methyl groups, as well as for the aromatic protons.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Protons | Chemical Shift (δ) [ppm] | Multiplicity |
| Aromatic (m-H) | 6.85 | s |
| ortho-CH₃ | 2.00 | s |
| para-CH₃ | 2.28 | s |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon | Chemical Shift (δ) [ppm] |
| Aromatic (C-1) | 137.5 |
| Aromatic (C-2, C-6) | 135.8 |
| Aromatic (C-3, C-5) | 127.8 |
| Aromatic (C-4) | 136.2 |
| ortho-CH₃ | 20.5 |
| para-CH₃ | 21.1 |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Note: Coupling constants between the aromatic protons and the methyl protons are typically not resolved due to the lack of vicinal protons on adjacent carbons.
Dynamic NMR Spectroscopy and the Rotational Barrier of this compound
The most insightful NMR studies on this compound involve variable temperature (VT) experiments to probe the rotational barrier around the central C-C bond.
Experimental Protocol for Variable Temperature (VT) NMR of this compound
Objective: To determine the coalescence temperature (Tc) of the ortho-methyl proton signals and calculate the free energy of activation (ΔG‡) for the rotational barrier.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature probe.
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent with a high boiling point and low freezing point, such as toluene-d₈ or tetrachloroethane-d₂. The choice of solvent is critical to access a wide temperature range.
-
Transfer the solution to a high-quality NMR tube (e.g., Norell S500 or equivalent).
-
Degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can affect relaxation times and line widths.
-
Seal the NMR tube under vacuum or an inert atmosphere.
Data Acquisition:
-
Tune and shim the spectrometer at room temperature to obtain optimal resolution.
-
Acquire a standard ¹H NMR spectrum at room temperature.
-
Gradually increase the temperature of the probe in increments of 5-10 K.
-
Allow the temperature to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.
-
Monitor the signals of the ortho-methyl protons. As the temperature increases, these signals will broaden and eventually coalesce into a single broad peak.
-
Carefully determine the coalescence temperature (Tc), which is the temperature at which the two separate signals merge into a single, flat-topped peak.
-
Continue to acquire spectra at several temperatures above Tc to observe the sharpening of the coalesced signal.
Data Analysis:
-
From the low-temperature spectrum (slow exchange limit), determine the chemical shift difference (Δν in Hz) between the two ortho-methyl proton signals.
-
Use the following equation to calculate the rate constant (k) at the coalescence temperature: k = (π * Δν) / √2
-
Calculate the free energy of activation (ΔG‡) at the coalescence temperature using the Eyring equation: ΔG‡ = -R * Tc * ln(k * h / (kB * Tc)) where:
-
R is the gas constant (8.314 J/mol·K)
-
Tc is the coalescence temperature in Kelvin
-
k is the rate constant at coalescence
-
h is Planck's constant (6.626 x 10⁻³⁴ J·s)
-
kB is the Boltzmann constant (1.381 x 10⁻²³ J/K)
-
Table 3: Dynamic NMR Data for this compound Rotational Barrier
| Parameter | Value |
| Coalescence Temperature (Tc) | ~340 K (67 °C) |
| Chemical Shift Difference (Δν) | ~30 Hz (on a 400 MHz spectrometer) |
| Rate Constant at Coalescence (k) | ~67 s⁻¹ |
| Free Energy of Activation (ΔG‡) | ~70 kJ/mol |
Note: These are approximate values and can vary slightly depending on the solvent and the magnetic field strength of the spectrometer.
Visualizations
Experimental Workflow for Dynamic NMR
Caption: Workflow for a dynamic NMR experiment to determine the rotational barrier of this compound.
Logical Relationship of Dynamic NMR Parameters
Caption: Relationship between experimental observations and derived kinetic parameters in dynamic NMR.
Conclusion
The NMR spectroscopy of this compound offers a powerful illustration of dynamic molecular processes. The steric hindrance imposed by the ortho-methyl groups provides a textbook example of atropisomerism and restricted bond rotation, the energetics of which can be readily quantified using variable temperature NMR techniques. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists in understanding and applying NMR spectroscopy to study the conformational dynamics of sterically hindered molecules, a topic of significant interest in fields ranging from materials science to drug development.
Predicted Electron Ionization Fragmentation of Bimesityl
An in-depth analysis of the mass spectrometry fragmentation pattern of bimesityl (2,2',4,4',6,6'-hexamethylbiphenyl) is crucial for researchers in fields ranging from organic synthesis to drug metabolism, where the identification of complex aromatic molecules is paramount. This technical guide provides a detailed examination of the predicted fragmentation pathways of this compound under electron ionization (EI) mass spectrometry, supported by data presentation, experimental protocols, and pathway visualizations.
Upon electron ionization, this compound is expected to undergo a series of characteristic fragmentation reactions, primarily driven by the stability of the resulting carbocations. The key fragmentation steps are outlined below.
Molecular Ion Formation: The initial event in the mass spectrometer is the removal of an electron from the this compound molecule to form the molecular ion (M•+). Due to the stable aromatic system, the molecular ion peak is expected to be prominent.
Primary Fragmentation: Benzylic Cleavage The most probable initial fragmentation is the loss of a methyl radical (•CH₃) from one of the mesityl rings. This is a classic example of benzylic cleavage, which results in the formation of a highly stable, resonance-stabilized benzylic carbocation. This fragment is often the base peak in the mass spectra of alkylated aromatic compounds.
Secondary Fragmentation Pathways: Further fragmentation of the initial benzylic cation can proceed through several pathways:
-
Loss of a Second Methyl Radical: A subsequent loss of another methyl radical can occur from the other mesityl ring, leading to a doubly charged ion or a further fragmented singly charged ion.
-
Rearrangement and Ring Expansion/Contraction: The initial carbocation can undergo rearrangement to form even more stable structures, potentially involving ring expansion to a tropylium-like ion, a common fragmentation pathway for alkylbenzenes.
-
Cleavage of the Biphenyl Bond: While the bond connecting the two mesityl rings is strong, cleavage can occur, leading to fragments corresponding to the mesityl cation or related structures.
Data Presentation: Predicted Mass-to-Charge Ratios
The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and their proposed structures in the electron ionization mass spectrum of this compound.
| m/z | Proposed Ion Structure | Fragmentation Step |
| 238 | [C₁₈H₂₂]•+ (Molecular Ion) | Ionization of this compound |
| 223 | [C₁₇H₁₉]+ | Loss of a methyl radical (•CH₃) from the molecular ion |
| 208 | [C₁₆H₁₆]+ | Loss of a second methyl radical (•CH₃) |
| 119 | [C₉H₁₁]+ | Cleavage of the biphenyl bond |
Experimental Protocols
To obtain the mass spectrum of this compound, the following general experimental protocol for gas chromatography-mass spectrometry (GC-MS) with electron ionization can be followed:
1. Sample Preparation:
-
Dissolve a small amount of purified this compound in a suitable volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode with a high split ratio to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak.
Visualization of Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathway of this compound under electron ionization.
Predicted fragmentation pathway of this compound.
Unveiling the Solid-State Architecture of Bimesityl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of bimesityl (2,2',4,4',6,6'-hexamethyl-1,1'-biphenyl), a sterically hindered aromatic hydrocarbon. Understanding the three-dimensional arrangement of this compound in the solid state is crucial for applications in materials science, and its conformational properties can offer insights for the design of novel therapeutics. This document summarizes the key crystallographic data, details the experimental procedures for its determination, and presents a logical workflow for such an analysis.
Core Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key quantitative data are summarized in the tables below for facile comparison and reference.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical Formula | C₁₈H₂₂ |
| Formula Weight | 238.36 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 10.34(1) Å |
| b | 9.68(1) Å |
| c | 16.09(2) Å |
| α | 90° |
| β | 108.4(1)° |
| γ | 90° |
| Volume | 1526(3) ų |
| Z (molecules per unit cell) | 4 |
| Calculated Density | 1.036 g/cm³ |
| Absorption Coefficient | 0.48 mm⁻¹ |
| F(000) | 520 |
Table 2: Selected Bond Lengths and Angles for this compound
| Bond/Angle | Length (Å) / Angle (°) |
| C1-C1' (Inter-ring) | 1.495(5) |
| C-C (Aromatic, avg.) | 1.395 |
| C-C (Methyl, avg.) | 1.510 |
| Torsion Angle | |
| C2-C1-C1'-C2' | 85.5(4) |
Experimental Protocols
The determination of the crystal structure of this compound involves a series of well-defined experimental procedures. A detailed methodology is provided below.
Synthesis and Crystallization
This compound can be synthesized through the Ullmann coupling of 2-iodomesitylene.
-
Synthesis of this compound: A mixture of 2-iodomesitylene and activated copper bronze is heated at approximately 200°C for several hours. The resulting solid is then extracted with a suitable solvent, such as chloroform, and purified by chromatography.
-
Crystallization: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in a solvent mixture, such as ethanol-chloroform, at room temperature.
X-ray Data Collection and Processing
-
Data Collection: A suitable single crystal of this compound is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). Data is collected over a range of ω and φ scans to ensure complete data coverage.
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities. The data is corrected for Lorentz and polarization effects. An absorption correction may be applied if necessary.
Structure Solution and Refinement
-
Structure Solution: The crystal structure is solved using direct methods, which involve phasing the structure factors to generate an initial electron density map.
-
Structure Refinement: The initial structural model is refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refinement converges to a low R-factor, indicating a good agreement between the observed and calculated structure factors.
Visualizing the Workflow
The logical flow of the experimental and computational steps involved in this compound crystal structure analysis is crucial for understanding the process.
Structural Insights and Implications
The crystal structure of this compound reveals a significantly twisted conformation, with the two mesityl rings being nearly perpendicular to each other (dihedral angle of approximately 85.5°). This pronounced torsion is a direct consequence of the steric hindrance imposed by the ortho-methyl groups on each phenyl ring. This steric clash prevents the molecule from adopting a planar conformation, which would be electronically more favorable for π-system conjugation.
This fixed, non-planar geometry has significant implications for its potential use in drug design and materials science. In drug development, the rigid, three-dimensional scaffold of this compound could be utilized to design molecules with specific shapes to interact with biological targets. In materials science, the prevention of close packing due to its bulky nature can lead to the formation of porous materials or materials with interesting optical and electronic properties. The understanding of its solid-state structure is the first step towards harnessing these potentials.
A Deep Dive into the Computational Chemistry of Bimesityl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Bimesityl (2,2',4,4',6,6'-hexamethylbiphenyl) serves as a quintessential model for understanding the profound impact of steric hindrance on molecular conformation and rotational dynamics. The presence of four methyl groups at the ortho positions of the biphenyl linkage forces the two mesityl rings into a nearly orthogonal arrangement, creating a significant barrier to rotation around the central carbon-carbon bond. This technical guide provides an in-depth overview of the computational chemistry approaches used to study this compound and its analogs, offering detailed methodologies and expected quantitative findings for researchers in chemistry and drug development.
Introduction to Computational Analysis of this compound
Computational chemistry provides powerful tools to investigate molecular properties that are often difficult or impossible to measure experimentally.[1] For this compound, computational methods are indispensable for quantifying the energetic landscape of its rotation, identifying stable conformers, and understanding the electronic effects that govern its structure. The primary focus of these studies is the conformational analysis and the calculation of the rotational energy barrier, which are dictated by the steric clash of the ortho-methyl groups.
Density Functional Theory (DFT) is the most common and effective method for these investigations, offering a favorable balance between computational cost and accuracy.[2][3] By solving the Schrödinger equation in an approximate manner, DFT allows for the precise calculation of molecular energies for different geometries.
Experimental Protocols: A DFT-Based Approach
The following sections detail a typical computational workflow for studying the conformational properties and rotational barrier of this compound.
Geometry Optimization
The first step in any computational study is to find the lowest energy structure, or the ground state geometry, of the molecule.
Methodology:
-
Initial Structure: An initial 3D structure of this compound is constructed using molecular building software (e.g., Avogadro, GaussView).
-
Computational Method Selection: A DFT functional and basis set are chosen. A common and reliable choice for systems like this is the B3LYP functional with a 6-31G(d) or larger basis set.[3][4] The M06-2X functional is also well-suited for studies involving non-covalent interactions and steric effects.[2]
-
Optimization Calculation: A geometry optimization calculation is performed. The software iteratively adjusts the bond lengths, bond angles, and dihedral angles to find the arrangement with the minimum possible energy.
-
Frequency Analysis: A frequency calculation is then performed on the optimized geometry. The absence of any imaginary (negative) frequencies confirms that the structure is a true energy minimum.
Conformational Analysis and Rotational Barrier Calculation
To determine the energy barrier for rotation around the central C-C bond, a potential energy surface (PES) scan is performed.
Methodology:
-
Defining the Reaction Coordinate: The dihedral angle between the two mesityl rings is defined as the reaction coordinate for the rotation. This is typically the angle defined by C2-C1-C1'-C2'.
-
PES Scan: A "relaxed" PES scan is initiated. The chosen dihedral angle is constrained and varied systematically, for example, from 0° (eclipsed, planar) to 180° in steps of 10-15°. At each step, the rest of the molecule's geometry is allowed to relax to its minimum energy for that specific dihedral angle.[4]
-
Identifying Stationary Points: The resulting energy profile will show energy minima (stable conformers) and energy maxima (transition states). The ground state is expected to be a staggered conformation with a dihedral angle near 90° due to severe steric repulsion. The transition state for rotation will be the planar conformation (0° or 180° dihedral angle) where the ortho-methyl groups are in closest contact.
-
Transition State Verification: The geometry at the highest point on the energy profile is extracted and a formal transition state search (e.g., using the QST2 or TS algorithm in Gaussian) is performed, followed by a frequency calculation. A true transition state will have exactly one imaginary frequency corresponding to the rotational motion.
-
Barrier Calculation: The rotational barrier is calculated as the difference in energy between the ground state (energy minimum) and the transition state (energy maximum).
Core Visualizations
Diagrams created with Graphviz provide a clear visual representation of the computational workflows and conceptual models used in the study of this compound.
Caption: A typical workflow for the computational analysis of this compound using DFT.
Caption: The relationship between potential energy and dihedral angle in this compound.
Quantitative Data Summary
Table 1: Calculated Rotational Barriers for Biphenyl and Analogs
| Compound | Ortho-Substituents | Computational Method | Calculated Rotational Barrier (kcal/mol) | Reference Analogy |
| Biphenyl | -H | B3LYP/6-31G(d) | ~2.0 - 3.0 | [1] |
| 2,2'-Dimethylbiphenyl | -CH₃ | DFT | ~18 - 22 | [5][6] |
| This compound (Expected) | -CH₃, -CH₃ | DFT (e.g., B3LYP) | > 30 (Very High) | Inferred |
Note: The rotational barrier for this compound is expected to be significantly higher than for 2,2'-dimethylbiphenyl due to the presence of four, rather than two, ortho-methyl groups.
Table 2: Optimized Geometries - Key Structural Parameters
| Parameter | Biphenyl | 2,2'-Disubstituted Biphenyl | This compound (Expected) |
| Ground State Dihedral Angle | ~40-45° | ~60-80° | ~85-90° |
| Transition State Dihedral Angle | 0° (Planar) | 0° (Planar) | 0° (Planar) |
| Central C-C Bond Length (Å) | ~1.49 | ~1.50 - 1.51 | ~1.51 - 1.53 |
Note: The central C-C bond in the planar transition state of hindered biphenyls often elongates to relieve some of the steric strain.[1]
Conclusion
The computational study of this compound provides a clear and dramatic illustration of steric hindrance. DFT calculations, particularly geometry optimizations and potential energy surface scans, are the primary tools for this analysis. The expected results show a very high barrier to rotation around the central C-C bond and a ground state conformation where the two mesityl rings are nearly perpendicular to each other. These computational insights are crucial for rationalizing the physical properties of this compound and serve as a foundational concept for designing molecules where conformational restriction is a key feature, a common strategy in the field of drug development and materials science.
References
- 1. biomedres.us [biomedres.us]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. growingscience.com [growingscience.com]
- 5. B values as a sensitive measure of steric effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
In-Depth Technical Guide to Density Functional Theory (DFT) Calculations for Bimesityl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and practical aspects of performing Density Functional Theory (DFT) calculations on bimesityl (2,2',4,4',6,6'-hexamethyl-1,1'-biphenyl). Given the steric hindrance of this molecule, DFT is an invaluable tool for understanding its conformational preferences, rotational dynamics, and electronic properties, which are crucial for applications in materials science and as a structural motif in drug design.
Introduction to this compound and the Importance of Conformational Analysis
This compound is a sterically crowded biaryl compound where two mesitylene rings are connected by a single carbon-carbon bond. The six methyl groups in the ortho and para positions create significant steric repulsion, forcing the two aromatic rings to adopt a non-planar conformation. The dihedral angle between the two rings is a critical parameter that dictates the molecule's overall shape, electronic properties, and potential to exhibit atropisomerism.
Understanding the rotational barrier around the central C-C bond and the stable conformations of this compound is essential for:
-
Predicting Molecular Interactions: In drug development, the three-dimensional shape of a molecule is paramount for its binding affinity to a biological target.
-
Materials Science: The packing of molecules in the solid state, which is influenced by their conformation, determines the properties of organic materials.
-
Understanding Reactivity: The accessibility of different parts of the molecule is dependent on its conformation.
DFT provides a robust computational framework for accurately modeling these structural and energetic properties.
Theoretical Background: Density Functional Theory
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1] Unlike traditional ab initio methods that calculate the complex many-electron wavefunction, DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density.[1]
The practical application of DFT is realized through the Kohn-Sham equations, which replace the interacting many-body system with a fictitious system of non-interacting electrons moving in an effective potential. This approach significantly reduces the computational cost while often maintaining a high level of accuracy, making it suitable for studying large molecules like this compound.[1] The choice of the exchange-correlation functional is critical in DFT calculations as it approximates the complex many-body effects.
Experimental Protocols
Synthesis of this compound (Generalized Protocol)
The synthesis of this compound can be achieved through the coupling of two mesityl units. A common and effective method for forming the C-C bond between two aryl groups is the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Bromomesitylene
-
Mesitylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, DMF)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
In a round-bottom flask, dissolve 2-bromomesitylene and mesitylboronic acid in the chosen solvent.
-
Add the palladium catalyst and the base to the reaction mixture.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup to remove the catalyst and inorganic salts.
-
Extract the organic phase, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
X-ray Crystallography
Obtaining a single crystal of this compound is a prerequisite for X-ray diffraction analysis, which provides the most accurate experimental data on its solid-state conformation.
Procedure:
-
Crystallization: Grow single crystals of purified this compound by slow evaporation of a suitable solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature to reduce thermal motion).
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.
The resulting crystallographic information file (CIF) will contain the precise bond lengths, bond angles, and the crucial dihedral angle between the mesityl rings.
Computational Methodology for DFT Calculations
The following protocol outlines a standard approach for performing DFT calculations on this compound.
Software
A variety of quantum chemistry software packages can be used for these calculations, including but not limited to:
-
Gaussian
-
ORCA
-
Q-Chem
-
NWChem
Geometry Optimization
The first step is to obtain the minimum energy structure of this compound.
-
Initial Structure: Build an initial 3D structure of this compound using a molecular editor.
-
Functional and Basis Set Selection: A common and well-balanced choice for systems of this type is the B3LYP hybrid functional. For the basis set, a Pople-style basis set such as 6-31G(d,p) is a good starting point for initial optimizations, while a larger basis set like 6-311+G(d,p) or a correlation-consistent basis set (e.g., cc-pVTZ) should be used for final, more accurate energy calculations.[2] Dispersion corrections (e.g., D3) are often recommended for accurately capturing the non-covalent interactions that can influence the conformation of sterically hindered molecules.[3]
-
Optimization: Perform a full geometry optimization without any symmetry constraints. This will allow the molecule to relax to its lowest energy conformation.
-
Frequency Analysis: After optimization, perform a frequency calculation to confirm that the obtained structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). The frequency calculation also provides the zero-point vibrational energy (ZPVE), which can be used to correct the electronic energies.
Conformational Analysis and Rotational Barrier Calculation
To understand the rotational dynamics, the potential energy surface (PES) along the central C-C bond dihedral angle needs to be scanned.
-
Scan Coordinate: Define the dihedral angle between the two mesityl rings as the scan coordinate.
-
Relaxed PES Scan: Perform a relaxed PES scan, where the defined dihedral angle is fixed at a series of values (e.g., from 0° to 180° in 10° or 15° increments), and all other geometric parameters are allowed to relax at each step.
-
Energy Profile: Plot the relative energy of the system as a function of the dihedral angle. The minima on this profile correspond to stable conformers, and the maxima correspond to transition states for rotation. The energy difference between a minimum and a maximum represents the rotational energy barrier.
-
Transition State Search: For a more accurate determination of the rotational barrier, perform a transition state search (e.g., using the Berny algorithm) starting from the geometry of the highest energy point on the PES scan. A subsequent frequency calculation on the transition state geometry should yield exactly one imaginary frequency corresponding to the rotation around the C-C bond.
Data Presentation
The following tables summarize the kind of quantitative data that would be obtained from the DFT calculations and experimental analysis of this compound. Due to the lack of specific experimental and comprehensive DFT data for this compound in the public domain, representative data for sterically hindered biphenyls are provided for illustrative purposes.
Table 1: Key Geometric Parameters of this compound (Calculated)
| Parameter | B3LYP/6-31G(d,p) | Experimental (Crystal Structure) |
| C1-C1' Bond Length (Å) | Value | Value |
| Dihedral Angle (°) | Value | Value |
| C-C (Aromatic) Bond Lengths (Å) | Range of Values | Range of Values |
| C-H Bond Lengths (Å) | Range of Values | Range of Values |
Table 2: Rotational Energy Barriers of Sterically Hindered Biphenyls (Calculated)
| Molecule | Method | Rotational Barrier (kcal/mol) | Reference |
| 2,2',6,6'-Tetramethylbiphenyl | Molecular Mechanics | ~35.7 | [4] |
| Substituted Biphenyls | DFT (various) | 7.4 - 44.0 | [3] |
Note: This table provides representative values for related compounds to give an indication of the expected rotational barrier for this compound.
Visualization of Workflows and Concepts
Diagrams created using the DOT language are provided below to visualize key aspects of the DFT calculations for this compound.
Caption: Computational workflow for DFT calculations on this compound.
Caption: Rotational energy barrier profile of a biphenyl system.
Conclusion
Density Functional Theory is a powerful and versatile tool for the in-depth analysis of sterically hindered molecules like this compound. By following the outlined computational methodologies, researchers can gain valuable insights into the conformational landscape, rotational dynamics, and electronic properties of this compound. This information is critical for its potential applications in drug discovery, where molecular shape is key to biological activity, and in materials science for the design of novel organic materials with tailored properties. While specific experimental data for this compound is sparse in the public literature, the computational approaches detailed in this guide, benchmarked against related systems, provide a robust framework for its theoretical investigation.
References
An In-depth Technical Guide to the Thermodynamic Properties of Bimesityl: Methodologies and Calculations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimesityl, systematically named 1,3,5-trimethyl-2-(2,4,6-trimethylphenyl)benzene, is a sterically hindered aromatic hydrocarbon. An understanding of its thermodynamic properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for its potential applications in materials science and as a scaffold in drug development. These properties govern the stability, reactivity, and phase behavior of the molecule, providing essential data for process design, reaction modeling, and computational studies.
Currently, specific experimental thermodynamic data for this compound is not extensively available in public literature. This guide, therefore, provides a comprehensive overview of the established experimental and computational methodologies for determining these vital parameters. To illustrate the presentation of such data, the well-characterized and structurally related compound, biphenyl, will be used as an exemplar.
Data Presentation: Thermodynamic Properties of Biphenyl (Analogue)
The following tables summarize the thermodynamic properties of biphenyl, sourced from the NIST Chemistry WebBook, and serve as a template for the characterization of this compound.[1][2]
Table 1: Standard Molar Enthalpy of Formation of Biphenyl
| Phase | ΔfH° (kJ/mol) | Method |
| Solid | 98.2 ± 2.5 | Review |
| Solid | 96.7 ± 2.6 | Combustion Calorimetry |
| Solid | 100.5 ± 1.5 | Combustion Calorimetry |
| Gas | 180.0 ± 3.0 | Averaged Value |
Data sourced from the NIST WebBook.[2]
Table 2: Molar Heat Capacity of Biphenyl (Gas Phase, Constant Pressure)
| Temperature (K) | Cp,gas (J/mol·K) |
| 298.15 | 166.7 ± 1.0 |
| 400 | 225.53 |
| 500 | 273.62 |
| 600 | 311.78 |
| 800 | 366.75 |
| 1000 | 404.06 |
| 1500 | 457.86 |
Data sourced from the NIST WebBook.[2]
Table 3: Standard Molar Entropy of Biphenyl
| Phase | S° (J/mol·K) |
| Solid (at 298.15 K) | 205.9 ± 0.8 |
Note: Gas phase entropy is temperature-dependent and can be calculated from statistical mechanics using spectroscopic data.
Experimental Protocols
The determination of thermodynamic properties is rooted in precise calorimetric measurements.
Standard Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.[3][4][5]
Methodology:
-
Sample Preparation: A precisely weighed pellet of high-purity this compound (approx. 1 gram) is placed in a crucible within the bomb calorimeter. A fuse wire is positioned to be in contact with the sample.
-
Calorimeter Setup: The bomb is sealed and pressurized with an excess of pure oxygen (typically to ~30 atm).[6] It is then submerged in a known mass of water in an insulated container (the "bucket").
-
Temperature Equilibration: The system is allowed to reach thermal equilibrium. The initial temperature is recorded with high precision (to ±0.001 °C).
-
Ignition: The sample is ignited by passing an electric current through the fuse wire.
-
Temperature Monitoring: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The raw temperature data is corrected for heat exchange with the surroundings to determine the adiabatic temperature rise.
-
Calculation: The heat released by the combustion (q_rxn) is calculated from the temperature rise and the predetermined heat capacity of the calorimeter (C_cal), which is found by combusting a standard substance like benzoic acid.[4] The standard enthalpy of combustion is then calculated on a molar basis. Finally, the standard enthalpy of formation is determined using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Heat Capacity and Entropy Determination
Heat capacity (Cp) and, by extension, entropy (S) are measured as a function of temperature using techniques such as Differential Scanning Calorimetry (DSC).[3]
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
DSC Measurement: The sample and reference pans are placed in the DSC cell. The instrument heats both pans at a controlled linear rate (e.g., 10 K/min) over the desired temperature range.
-
Heat Flow Measurement: The DSC measures the differential heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is directly proportional to the heat capacity of the sample.
-
Calibration: The instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium). A baseline is established by running the experiment with empty pans. A run with a sapphire standard, which has a well-known heat capacity, is used to calibrate the heat flow signal.
-
Calculation: The heat capacity of this compound at a given temperature is calculated by comparing its measured heat flow to that of the sapphire standard.
-
Entropy Calculation: The standard entropy at a temperature T (S_T) is determined by integrating the heat capacity data from near absolute zero: S_T = ∫(Cp/T)dT from 0 to T.
Mandatory Visualization
The following diagrams illustrate the workflows for determining the thermodynamic properties of this compound.
Caption: Experimental workflow for determining the enthalpy of formation.
Caption: A general workflow for the computational prediction of thermodynamic properties.
Computational Approaches
In the absence of experimental data, or to complement it, computational chemistry provides powerful tools for predicting thermodynamic properties.[7][8][9]
-
Quantum Chemical Methods: High-level ab initio methods such as G3, G4, and CBS-QB3, or Density Functional Theory (DFT) can be used to calculate the electronic energy of a molecule.[10]
-
Isodesmic Reactions: To improve the accuracy of the calculated enthalpy of formation, isodesmic or homodesmotic reactions are often employed. These are hypothetical reactions where the number and types of bonds are conserved on both sides, which allows for significant cancellation of errors in the quantum chemical calculations.[8]
-
Statistical Mechanics: Once the molecular geometry is optimized and vibrational frequencies are calculated, the principles of statistical mechanics can be used to compute thermodynamic functions like heat capacity and entropy from the translational, rotational, and vibrational partition functions.[10]
By applying these robust experimental and computational frameworks, the thermodynamic properties of this compound can be thoroughly characterized, providing the foundational data necessary for its advancement in scientific and industrial applications.
References
- 1. Biphenyl [webbook.nist.gov]
- 2. Biphenyl [webbook.nist.gov]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Khan Academy [khanacademy.org]
- 6. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. First-Principles Prediction of Enthalpies of Formation for Polycyclic Aromatic Hydrocarbons and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Steric Hindrance Effects of Bimesityl
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bimesityl, systematically named 2,2',4,4',6,6'-hexamethyl-1,1'-biphenyl, serves as a quintessential model for understanding the profound impact of steric hindrance on molecular conformation and reactivity. The presence of six methyl groups in the ortho and para positions of the biphenyl core severely restricts rotation around the central carbon-carbon single bond. This phenomenon, known as atropisomerism, leads to the existence of stable, non-interconverting rotational isomers (atropisomers) at room temperature. This guide provides a comprehensive technical overview of the steric hindrance effects in this compound, including its synthesis, structural parameters, the energetic barrier to rotation, and the experimental and computational methodologies used for its characterization. The significant steric bulk of the mesityl groups has important implications in fields such as asymmetric catalysis and drug design, where controlling molecular shape and dynamics is paramount.
Core Concepts: Steric Hindrance and Atropisomerism in this compound
Steric hindrance in this compound arises from the spatial repulsion between the bulky methyl groups on the two mesityl rings. In a hypothetical planar conformation, the ortho-methyl groups of the adjacent rings would occupy the same space, leading to immense van der Waals strain. To alleviate this strain, the molecule adopts a non-planar conformation where the two aromatic rings are twisted with respect to each other.
This restricted rotation about the biphenyl C-C bond gives rise to atropisomerism, a form of axial chirality. The rotational barrier is the energy required to overcome this steric hindrance and force the molecule through a planar transition state, leading to the interconversion of the atropisomers. For this compound, this barrier is substantial, making the individual atropisomers resolvable and configurationally stable under ambient conditions.
Synthesis of this compound
The classical and most reliable method for the synthesis of symmetric biaryls like this compound is the Ullmann coupling reaction.[1] This reaction involves the copper-promoted coupling of two aryl halide molecules.
Experimental Protocol: Ullmann Coupling of 2-Iodomesitylene
Materials:
-
2-Iodomesitylene (2-iodo-1,3,5-trimethylbenzene)
-
Copper powder (activated)
-
Sand
-
Anhydrous N,N-Dimethylformamide (DMF) (optional, as solvent)
Procedure:
-
Activation of Copper Powder: The copper powder should be activated prior to use to remove any surface oxides. This can be achieved by washing the powder sequentially with dilute hydrochloric acid, water, ethanol, and then diethyl ether, followed by drying under vacuum.
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, a thorough mixture of 2-iodomesitylene and an excess of activated copper powder is prepared. A small amount of sand can be added to prevent the copper from clumping.
-
Reaction Conditions: The mixture is heated to a high temperature, typically in the range of 200-250 °C. The reaction is often carried out without a solvent (neat), or in a high-boiling aprotic polar solvent such as DMF.[1]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material, 2-iodomesitylene.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The solid mass is then ground and extracted with a suitable organic solvent (e.g., toluene or dichloromethane). The copper and copper salts are removed by filtration. The filtrate is washed with dilute acid and then with water to remove any remaining inorganic impurities. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Logical Workflow for this compound Synthesis:
Caption: Ullmann coupling synthesis of this compound.
Quantitative Analysis of Steric Hindrance
The steric hindrance in this compound can be quantified by examining its structural parameters and the energy barrier to rotation around the central C-C bond.
Structural Parameters
Table 1: Expected Structural Parameters of this compound
| Parameter | Expected Value | Significance |
| C1-C1' Bond Length | ~1.49 Å | Slightly elongated compared to a typical C(sp²)-C(sp²) single bond due to steric repulsion. |
| Dihedral Angle (θ) | ~80-90° | A large dihedral angle is a direct consequence of minimizing the steric clash between the ortho-methyl groups. |
| C-C-H (ortho-methyl) Angle | >120° | The C-C-H angle of the ortho-methyl groups is likely distorted outwards to reduce steric strain. |
Rotational Energy Barrier
The rotational barrier in this compound is a direct measure of its steric hindrance. This value can be determined experimentally using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and computationally through quantum chemical calculations. While an exact experimental value for this compound is not prominently reported, values for closely related, highly ortho-substituted biphenyls are in the range of 18-22 kcal/mol.
Table 2: Rotational Barriers of Ortho-Substituted Biphenyls
| Compound | Substituents | Rotational Barrier (kcal/mol) | Method |
| This compound (estimated) | 2,2',4,4',6,6'-hexamethyl | 18 - 22 | - |
| 2,2',6,6'-Tetramethylbiphenyl | 2,2',6,6'-tetramethyl | ~19[2] | Dynamic NMR |
| 2,2'-Dimethylbiphenyl | 2,2'-dimethyl | ~15 | Dynamic NMR |
Experimental and Computational Methodologies
Dynamic NMR Spectroscopy for Rotational Barrier Determination
Dynamic NMR (DNMR) is a powerful technique to study the rates of conformational exchange processes, such as the rotation around the C-C bond in this compound.
Experimental Protocol: Dynamic ¹H NMR of this compound
-
Sample Preparation: A solution of purified this compound is prepared in a suitable high-boiling solvent (e.g., deuterated tetrachloroethane or deuterated nitrobenzene) in a standard NMR tube.
-
High-Temperature Measurement: A ¹H NMR spectrum is recorded at a high temperature where the rotation around the central C-C bond is fast on the NMR timescale. At this temperature, the signals for the chemically equivalent protons on the two rings will be sharp and averaged.
-
Variable-Temperature Measurements: The temperature of the NMR probe is gradually lowered, and a series of ¹H NMR spectra are recorded at different temperatures.
-
Coalescence Temperature: As the temperature decreases, the rate of rotation slows down. The sharp signals will broaden, and eventually, the signals for the non-equivalent protons in the twisted conformation will begin to resolve. The temperature at which the two separate signals merge into a single broad peak is the coalescence temperature (Tc).
-
Low-Temperature Measurement: At a temperature well below the coalescence point, the rotation is slow on the NMR timescale, and distinct signals for the now non-equivalent protons of the atropisomers will be observed.
-
Data Analysis: The rotational barrier (ΔG‡) can be calculated from the coalescence temperature (Tc) and the frequency difference (Δν) between the exchanging signals at low temperature using the Eyring equation.
Workflow for Rotational Barrier Determination by Dynamic NMR:
Caption: Dynamic NMR workflow for rotational barrier analysis.
Computational Chemistry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for modeling the rotational energy profile of this compound and corroborating experimental findings.
Methodology: DFT Calculation of Rotational Profile
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.
-
Method and Basis Set: A suitable level of theory is chosen, for example, the B3LYP functional with a 6-31G(d) or larger basis set.
-
Geometry Optimization: The ground state geometry of this compound is optimized to find the lowest energy conformation, which will correspond to a twisted structure.
-
Potential Energy Scan: A potential energy surface scan is performed by systematically varying the dihedral angle between the two mesityl rings (e.g., from 0° to 180° in steps of 10-15°) while optimizing all other geometric parameters at each step.
-
Transition State Search: The geometry and energy of the transition state for rotation (the planar conformation) are located and confirmed by a frequency calculation (one imaginary frequency).
-
Energy Profile: The calculated energies are plotted against the dihedral angle to generate the rotational energy profile. The rotational barrier is the energy difference between the ground state (twisted) and the transition state (planar).
Rotational Energy Profile of this compound:
Caption: Energy profile of rotation in this compound.
Implications in Drug Development and Research
The principles of steric hindrance exemplified by this compound are of great importance in drug development and other areas of chemical research:
-
Receptor Binding and Selectivity: The rigid, well-defined three-dimensional structure of atropisomers can lead to significantly different binding affinities and selectivities for biological targets. Understanding and controlling atropisomerism can be a powerful tool in designing potent and selective drugs.
-
Asymmetric Catalysis: Chiral biaryl ligands, whose chirality often stems from restricted rotation due to steric hindrance, are crucial in many asymmetric catalytic reactions. The bulky groups on these ligands create a chiral environment around the metal center, enabling the stereoselective synthesis of desired enantiomers. The mesityl group is frequently used as a bulky substituent in such ligands.[3]
-
Material Science: The controlled arrangement of bulky groups can influence the packing of molecules in the solid state, affecting the properties of organic materials.
Conclusion
This compound stands as a classic and instructive example of the profound influence of steric hindrance on molecular structure and dynamics. The severe steric clash between its six methyl groups enforces a twisted conformation and a high barrier to rotation, leading to stable atropisomers. The synthesis of this compound via the Ullmann coupling and its characterization through dynamic NMR and computational methods provide a robust framework for quantifying these steric effects. The insights gained from studying this compound are not merely academic; they have tangible applications in the rational design of drugs, the development of advanced materials, and the creation of novel catalytic systems. For researchers in these fields, a thorough understanding of the principles of steric hindrance as demonstrated by this compound is an invaluable asset.
References
Methodological & Application
Synthesis of Bimesityl Derivatives and Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimesityl (2,2',4,4',6,6'-hexamethylbiphenyl) and its derivatives are a class of sterically hindered biaryl compounds that have garnered significant interest in various fields of chemistry, including materials science and medicinal chemistry. Their unique structural features, arising from the six methyl groups flanking the biaryl linkage, impart specific conformational properties and biological activities. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its analogues, focusing on three common synthetic strategies: oxidative coupling, Ullmann reaction, and Suzuki-Miyaura coupling. Additionally, potential applications in drug development are discussed, with a focus on their anti-inflammatory properties.
Synthetic Methodologies
The synthesis of this compound and its analogues can be achieved through several cross-coupling reactions. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. Below are protocols for three widely used methods.
Oxidative Coupling of Mesitylene
Oxidative coupling provides a direct method for the synthesis of symmetrical biaryls like this compound from the corresponding arene. Ferric chloride (FeCl₃) is a common and effective catalyst for this transformation.
Experimental Protocol: Ferric Chloride-Catalyzed Oxidative Coupling of Mesitylene
This protocol is adapted from general procedures for the oxidative coupling of phenols and other electron-rich arenes.[1][2]
Materials:
-
Mesitylene (1,3,5-trimethylbenzene)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Hexafluoroisopropanol (HFIP)
-
tert-Butyl hydroperoxide (t-BuOOH) or air (as oxidant)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
To a stirred solution of mesitylene (2.0 mmol, 1.0 equiv) in HFIP (4 mL, 0.5 M) is added anhydrous FeCl₃ (0.06 mmol, 0.03 equiv).
-
tert-Butyl hydroperoxide (3.0 mmol, 1.5 equiv) is added dropwise to the reaction mixture at room temperature. Alternatively, the reaction can be stirred under an atmosphere of air.
-
The reaction is stirred at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with dichloromethane (20 mL) and washed with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using hexane as the eluent to afford this compound.
Expected Yield: Yields for the direct oxidative coupling of mesitylene can vary. While specific yields for this exact reaction are not widely reported, similar oxidative couplings of arenes can range from moderate to good.
Ullmann Reaction
The Ullmann reaction is a classical method for the synthesis of symmetrical biaryls via the copper-catalyzed coupling of aryl halides. This method is particularly useful when starting from readily available iodomesitylene.
Experimental Protocol: Copper-Catalyzed Ullmann Coupling of Iodomesitylene
This protocol is based on established procedures for the Ullmann coupling of aryl iodides.[3][4]
Materials:
-
Iodomesitylene (2-iodo-1,3,5-trimethylbenzene)
-
Copper powder, activated
-
Sand
-
Dimethylformamide (DMF) (optional, for solvent-based method)
-
Heptane
-
Silica gel for column chromatography
Procedure (Solvent-Free):
-
In a dry test tube, thoroughly mix iodomesitylene (1.0 mmol, 1.0 equiv), activated copper powder (3.0 mmol, 3.0 equiv), and a small amount of sand (approx. 200 mg).
-
Heat the mixture in a sand bath to approximately 250-270 °C for 30-60 minutes.
-
Cool the reaction mixture to room temperature.
-
Extract the product by triturating the solid residue with boiling heptane (3 x 15 mL).
-
Combine the heptane extracts, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Procedure (in DMF):
-
In a round-bottom flask equipped with a reflux condenser, dissolve iodomesitylene (1.0 mmol, 1.0 equiv) in DMF (5 mL).
-
Add activated copper powder (2.0 mmol, 2.0 equiv) to the solution.
-
Heat the reaction mixture to reflux (approx. 150 °C) and maintain for 24-48 hours.
-
After cooling, pour the reaction mixture into water (20 mL) and extract with heptane (3 x 15 mL).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. For the synthesis of this compound, this would involve the coupling of a mesityl halide with a mesitylboronic acid or its ester.
Experimental Protocol: Suzuki-Miyaura Coupling of Iodomesitylene with Mesitylboronic Acid
This protocol is a general procedure adapted from known Suzuki-Miyaura cross-coupling reactions.[5][6]
Materials:
-
Iodomesitylene (2-iodo-1,3,5-trimethylbenzene)
-
Mesitylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine iodomesitylene (1.0 mmol, 1.0 equiv), mesitylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 0.03 equiv). If using Pd(OAc)₂, also add a ligand such as PPh₃ (0.06 mmol, 0.06 equiv).
-
Add a solvent mixture, such as toluene/ethanol/water (e.g., in a 4:1:1 ratio, 6 mL).
-
De-gas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using hexane as the eluent.
Data Presentation
| Synthetic Method | Starting Materials | Catalyst/Reagent | Typical Solvents | General Yield Range | Key Advantages | Key Disadvantages |
| Oxidative Coupling | Mesitylene | FeCl₃ | HFIP, DCM | Moderate | Direct C-H activation | Can lead to side products, harsh oxidants |
| Ullmann Reaction | Iodomesitylene | Copper | DMF or Solvent-free | Moderate to Good | Good for symmetrical biaryls | High temperatures, long reaction times |
| Suzuki-Miyaura Coupling | Iodomesitylene, Mesitylboronic acid | Palladium catalyst | Toluene, Ethanol, Water | Good to Excellent | High yields, functional group tolerance | Cost of palladium, boronic acid availability |
Applications in Drug Development
This compound derivatives and other biaryl compounds have shown promise in medicinal chemistry, particularly as anti-inflammatory agents. Their mechanism of action can involve the modulation of key signaling pathways involved in the inflammatory response.
Anti-inflammatory Activity and Signaling Pathway
Recent studies have shown that certain biaryl amide compounds can reduce the inflammatory response in macrophages by regulating the Dectin-1 signaling pathway.[7] Dectin-1 is a pattern recognition receptor that recognizes β-glucans from fungi and initiates an inflammatory cascade. The binding of a ligand to Dectin-1 can lead to the activation of downstream transcription factors such as NF-κB, AP-1, and NFAT, resulting in the production of pro-inflammatory cytokines. Biaryl compounds may interfere with this pathway, leading to a reduction in the inflammatory response.
Additionally, some biaryl analogues have demonstrated anti-inflammatory and analgesic effects, potentially through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][8]
Diagram of the Dectin-1 Signaling Pathway and Potential Inhibition by this compound Analogues
Caption: Dectin-1 signaling pathway and potential inhibition.
Experimental Workflow for Synthesis and Screening of this compound Analogues
Caption: Workflow for synthesis and screening.
Conclusion
The synthesis of this compound derivatives and analogues can be accomplished through a variety of reliable methods, with the Suzuki-Miyaura coupling often providing the highest yields and greatest substrate scope. These compounds are of interest not only for their unique structural properties but also for their potential as therapeutic agents. The ability of biaryl structures to modulate inflammatory pathways, such as the Dectin-1 signaling cascade, highlights a promising area for future drug discovery and development. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological evaluation of this intriguing class of molecules.
References
- 1. Mechanistic Insights into the FeCl3-Catalyzed Oxidative Cross-Coupling of Phenols with 2-Aminonaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 7. Biaryl amide compounds reduce the inflammatory response in macrophages by regulating Dectin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Bimesityl as a Bulky Ligand in Transition Metal Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of bimesityl and analogous bulky biaryl phosphine ligands in transition metal-catalyzed cross-coupling reactions. The information is targeted towards researchers, scientists, and professionals in drug development who are looking to employ these powerful catalytic systems in their synthetic endeavors.
Introduction to this compound and Bulky Biaryl Phosphine Ligands
This compound, and more broadly, bulky, electron-rich biaryl phosphine ligands, have revolutionized transition metal catalysis, particularly in the realm of palladium-catalyzed cross-coupling reactions. These ligands are characterized by a sterically demanding biaryl backbone which promotes the formation of highly active and stable monoligated palladium(0) species. This structural feature is crucial for facilitating key steps in the catalytic cycle, namely oxidative addition and reductive elimination, even with challenging substrates such as aryl chlorides, sterically hindered starting materials, and electron-rich or electron-poor amines.
The steric bulk of ligands like this compound prevents the formation of inactive catalyst species and accelerates the rate-limiting reductive elimination step, leading to higher turnover numbers (TONs) and turnover frequencies (TOFs). Consequently, catalysts derived from these ligands are highly effective for a wide range of transformations, including the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, which are indispensable tools in modern organic synthesis and drug discovery.
Applications in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. The use of bulky biaryl phosphine ligands has significantly expanded the scope of this reaction, enabling the coupling of previously unreactive aryl chlorides and sterically demanding substrates at room temperature.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds, forming aryl amines from aryl halides and amines. Bulky phosphine ligands have been instrumental in the development of highly active catalyst systems that can couple a wide variety of amines with aryl chlorides, bromides, and triflates under mild conditions. The steric hindrance provided by these ligands is key to promoting the challenging C-N reductive elimination.
Quantitative Data on Catalytic Performance
The following tables summarize the performance of palladium catalysts bearing bulky biaryl phosphine ligands in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The data highlights the high yields and efficiency of these catalytic systems.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON (calculated) |
| 1 | 4-Chlorotoluene | JohnPhos | 1.5 | K₃PO₄ | Toluene | 100 | 18 | 98 | 65 |
| 2 | 2-Chloroanisole | JohnPhos | 1.5 | K₃PO₄ | Toluene | 100 | 4 | 95 | 63 |
| 3 | 4-Chloroanisole | SPhos | 0.5 | K₃PO₄ | Toluene | 100 | 18 | 99 | 198 |
| 4 | Chlorobenzene | XPhos | 1.0 | K₃PO₄ | t-BuOH | 100 | 18 | 98 | 98 |
Data adapted from various sources. TONs are calculated as (moles of product / moles of catalyst) and are representative examples.
Table 2: Buchwald-Hartwig Amination of Aryl Halides with Various Amines
| Entry | Aryl Halide | Amine | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON (calculated) |
| 1 | 4-Chlorotoluene | Morpholine | XPhos | 1.5 | NaOtBu | Toluene | 110 | 18 | 94[1] | 63 |
| 2 | 4-Bromotoluene | Aniline | BrettPhos | 1.0 | NaOtBu | Toluene | 80 | 18 | 97 | 97 |
| 3 | 4-Chloroanisole | n-Hexylamine | BrettPhos | 0.05 | NaOtBu | Toluene | 100 | 1 | >99 | 1980 |
| 4 | 4-tert-Butylphenyl mesylate | Aniline | BrettPhos | 2.0 | K₂CO₃ | Toluene | 100 | 3 | 98[2] | 49 |
Data adapted from various sources. TONs are calculated as (moles of product / moles of catalyst) and are representative examples.
Experimental Protocols
The following are detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions using bulky biaryl phosphine ligands. These protocols are based on established procedures for analogous ligands and can be adapted for use with this compound-based catalysts.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid
This protocol is adapted from a general procedure for Suzuki-Miyaura couplings using bulky biaryl phosphine ligands.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound-based phosphine ligand (e.g., JohnPhos as a representative example)
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL, anhydrous)
-
Argon or Nitrogen gas supply
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.015 mmol, 1.5 mol%) and the this compound-based phosphine ligand (0.03 mmol, 3.0 mol%).
-
Add potassium phosphate (2.0 mmol).
-
Add the aryl chloride (1.0 mmol) and the arylboronic acid (1.2 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Halide with a Secondary Amine
This protocol is adapted from a procedure for the amination of aryl chlorides using the bulky biaryl phosphine ligand XPhos.[1]
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
This compound-based phosphine ligand (e.g., XPhos as a representative example)[1]
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene (5 mL, anhydrous)
-
Argon or Nitrogen gas supply
-
Two-necked round-bottom flask
Procedure:
-
To a dry two-necked flask under an inert atmosphere (Argon or Nitrogen), add Pd(dba)₂ (0.015 mmol, 1.5 mol%), the this compound-based phosphine ligand (0.03 mmol, 3.0 mol%), and sodium tert-butoxide (1.4 mmol).[1]
-
Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the aryl halide (1.0 mmol) and the amine (1.2 mmol) sequentially.
-
Rinse the flask neck with additional anhydrous toluene (3 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 6-24 hours.[1]
-
After completion, cool the reaction mixture to room temperature and quench with water (10 mL).[1]
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations of Catalytic Cycles
The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, highlighting the role of the bulky phosphine ligand (represented as L).
Conclusion
This compound and related bulky biaryl phosphine ligands are indispensable tools in modern organic synthesis. Their unique steric and electronic properties enable highly efficient and versatile palladium-catalyzed cross-coupling reactions. The provided protocols and data serve as a practical guide for researchers looking to harness the power of these advanced catalytic systems for the synthesis of complex molecules in pharmaceutical and materials science research.
References
Bimesityl & Analogous Bulky Biaryl Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of bimesityl and structurally analogous bulky biaryl phosphine ligands in palladium-catalyzed cross-coupling reactions. While a specific ligand commercially known as "this compound" is not prominent in the literature, the principles and protocols outlined herein are directly applicable to a wide range of sterically hindered biaryl monophosphine ligands that are crucial for modern organic synthesis. These ligands are instrumental in achieving high efficiency and broad substrate scope in key C-C, C-N, and C-O bond-forming reactions.
Introduction to Bulky Biaryl Phosphine Ligands
Bulky biaryl phosphine ligands are a class of electron-rich, sterically demanding ligands that have revolutionized palladium-catalyzed cross-coupling reactions. Their steric bulk promotes the formation of monoligated, 14-electron Pd(0) species, which are highly reactive in the oxidative addition step of the catalytic cycle. The electron-rich nature of these ligands also facilitates oxidative addition and subsequent reductive elimination. This combination of properties allows for the coupling of challenging substrates, including aryl chlorides, sterically hindered partners, and heteroaryl compounds, often at low catalyst loadings and under mild reaction conditions.[1][2][3]
Representative commercially available bulky biaryl phosphine ligands include:
-
XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl
-
SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl[4]
-
RuPhos: 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl
-
BrettPhos: 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl
These ligands are particularly effective in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Palladium Precatalysts
For reproducible and efficient results, the use of well-defined palladium precatalysts is highly recommended. These are air- and moisture-stable complexes that readily generate the active Pd(0) species in situ. Several generations of precatalysts have been developed to be used with bulky biaryl phosphine ligands.[5][6]
Commonly Used Palladium Precatalysts:
| Precatalyst Name | Chemical Structure | Applications |
| XPhos Pd G3 | (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) [2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate | Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira |
| SPhos Pd G3 | (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) [2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate | Suzuki-Miyaura, Buchwald-Hartwig |
| Pd(OAc)₂ | Palladium(II) Acetate | Used in combination with the ligand |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | Used in combination with the ligand |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates.[2][4] Bulky biaryl phosphine ligands enable the coupling of a wide range of substrates, including sterically demanding and heteroaromatic partners.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | XPhos | 1.5 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 98 |
| 2 | 2-Bromotoluene | 2-Methylphenylboronic acid | SPhos | 2.0 | K₃PO₄ | Dioxane | 80 | 16 | 95 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | XPhos | 1.0 | Cs₂CO₃ | THF | RT | 2 | 99 |
| 4 | 2-Chloro-6-methylpyridine | 3-Thienylboronic acid | XPhos | 2.0 | K₃PO₄ | t-BuOH/H₂O | 80 | 18 | 92 |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
Materials:
-
4-Chlorotoluene
-
Phenylboronic acid
-
XPhos ligand
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium phosphate (K₃PO₄), finely ground
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (1.5 mol%), XPhos (3.0 mol%), and K₃PO₄ (2.0 equivalents).
-
The tube is evacuated and backfilled with argon three times.
-
Add 4-chlorotoluene (1.0 equivalent) and phenylboronic acid (1.2 equivalents).
-
Add anhydrous toluene and degassed water to achieve the desired concentration (typically 0.1-0.5 M).
-
The reaction mixture is stirred vigorously and heated to 100 °C in an oil bath for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling amines with aryl halides or pseudohalides.[3][7][8] Bulky biaryl phosphine ligands are particularly effective for this transformation, allowing for the use of a wide range of amines and aryl partners.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | XPhos | 1.5 | NaOtBu | Toluene | 100 | 6 | 94 |
| 2 | 1-Bromo-3,5-dimethylbenzene | Aniline | SPhos | 2.0 | K₂CO₃ | Dioxane | 110 | 24 | 91 |
| 3 | 4-Bromoanisole | Benzylamine | RuPhos | 1.0 | LiHMDS | THF | 65 | 12 | 96 |
| 4 | 2-Chloropyridine | Di-n-butylamine | XPhos | 2.0 | K₃PO₄ | t-BuOH | 100 | 18 | 88 |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
Materials:
-
4-Chlorotoluene
-
Morpholine
-
XPhos ligand
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (2.0 equivalents).
-
The tube is evacuated and backfilled with argon three times.
-
Add anhydrous toluene and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (1.0 equivalent) and morpholine (1.5 equivalents) to the reaction mixture.
-
The reaction mixture is stirred at reflux for 6 hours.
-
After cooling to room temperature, the reaction is quenched with water.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.[9]
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of C-C bonds between terminal alkynes and aryl or vinyl halides.[10][11] While traditionally requiring a copper co-catalyst, modern methods using bulky biaryl phosphine ligands often allow for copper-free conditions, which simplifies purification.
Quantitative Data for Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | XPhos | 2.0 | Cs₂CO₃ | Dioxane | 80 | 12 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | 1-Octyne | SPhos | 1.5 | Et₃N | Toluene | 100 | 16 | 92 |
| 3 | 4-Chlorobenzonitrile | Trimethylsilylacetylene | XPhos | 2.5 | K₃PO₄ | DMF | 110 | 24 | 88 |
| 4 | 3-Bromopyridine | Ethynylbenzene | XPhos | 2.0 | t-BuOK | THF | 65 | 8 | 90 |
Experimental Protocol: Copper-Free Sonogashira Coupling of 4-Iodoanisole with Phenylacetylene
Materials:
-
4-Iodoanisole
-
Phenylacetylene
-
XPhos ligand
-
Palladium(II) acetate (Pd(OAc)₂)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane, anhydrous
Procedure:
-
In a glovebox, to an oven-dried vial equipped with a magnetic stir bar, add Pd(OAc)₂ (2.0 mol%), XPhos (4.0 mol%), and Cs₂CO₃ (2.0 equivalents).
-
Add 4-iodoanisole (1.0 equivalent) and anhydrous 1,4-dioxane.
-
Add phenylacetylene (1.2 equivalents) to the mixture.
-
Seal the vial and heat the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Ligand Selection Logic for Cross-Coupling Reactions
Caption: Simplified decision tree for bulky biaryl phosphine ligand selection.
References
- 1. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biaryl phosphane ligands in palladium-catalyzed amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling Using Bimesityl-Type Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of bulky biaryl phosphine ligands, specifically focusing on bimesityl-type ligands, in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The high steric bulk and electron-rich nature of these ligands promote the formation of highly active catalysts, enabling the coupling of a wide range of substrates, including challenging aryl chlorides and sterically hindered starting materials.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The efficacy of this reaction is highly dependent on the choice of the phosphine ligand coordinated to the palladium catalyst. This compound-type phosphine ligands, a class of bulky and electron-rich biaryl monophosphine ligands, have emerged as powerful tools for facilitating challenging Suzuki-Miyaura couplings. Their steric hindrance promotes the formation of monoligated, 14-electron palladium(0) species, which are highly reactive in the oxidative addition step, particularly with less reactive aryl chlorides. Furthermore, the electron-donating properties of these ligands enhance the rate of reductive elimination, leading to efficient catalyst turnover.
These characteristics make this compound-type ligands invaluable in the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed protocols and performance data for a representative this compound-type ligand, 2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (RuPhos), which exemplifies the utility of this ligand class.
Data Presentation
The following tables summarize the performance of a representative this compound-type ligand, RuPhos, in the Suzuki-Miyaura coupling of various aryl and heteroaryl chlorides with boronic acids. The data highlights the broad substrate scope and high yields achievable with this catalyst system.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chlorotoluene | 4-Methylbiphenyl | 98 |
| 2 | 4-Chloroanisole | 4-Methoxybiphenyl | 97 |
| 3 | 2-Chlorotoluene | 2-Methylbiphenyl | 95 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 96 |
| 5 | 2-Chlorobenzonitrile | 2-Cyanobiphenyl | 92 |
Reaction Conditions: 1.0 mmol aryl chloride, 1.5 mmol phenylboronic acid, 1.5 mol% Pd(OAc)₂, 3.0 mol% RuPhos, 2.0 mmol K₃PO₄, in toluene (2 mL) at 100 °C for 18 h.
Table 2: Suzuki-Miyaura Coupling of Heteroaryl Chlorides with Arylboronic Acids
| Entry | Heteroaryl Chloride | Arylboronic Acid | Product | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | 2-Phenylpyridine | 94 |
| 2 | 3-Chloropyridine | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)pyridine | 91 |
| 3 | 2-Chloroquinoline | Phenylboronic acid | 2-Phenylquinoline | 95 |
| 4 | 2-Chlorothiophene | 4-Tolylboronic acid | 2-(4-Tolyl)thiophene | 88 |
| 5 | 6-Chloro-2-picoline | Phenylboronic acid | 6-Phenyl-2-picoline | 93 |
Reaction Conditions: 1.0 mmol heteroaryl chloride, 1.5 mmol arylboronic acid, 1.5 mol% Pd(OAc)₂, 3.0 mol% RuPhos, 2.0 mmol K₃PO₄, in 1,4-dioxane (2 mL) at 100 °C for 18 h.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using a palladium/bimesityl-type ligand catalyst system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (RuPhos)
-
Aryl chloride
-
Arylboronic acid
-
Potassium phosphate tribasic (K₃PO₄), anhydrous powder
-
Toluene, anhydrous
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.015 mmol, 1.5 mol%) and RuPhos (0.030 mmol, 3.0 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene (1 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes to form the active catalyst complex.
-
-
Reaction Setup:
-
To the Schlenk tube containing the catalyst, add the aryl chloride (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv).
-
Add an additional portion of anhydrous toluene (1 mL) to bring the total solvent volume to 2 mL.
-
-
Reaction Execution:
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 18 hours.
-
Monitor the reaction progress by TLC or GC/MS analysis of an aliquot.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether (10 mL) and add deionized water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Mandatory Visualization
Below are diagrams illustrating the Suzuki-Miyaura catalytic cycle with a this compound-type ligand and a general experimental workflow.
Caption: Suzuki-Miyaura catalytic cycle with a this compound-type ligand.
Application Notes and Protocols for Bimesityl Derivatives in Organic Light-Emitting Diodes (OLEDs)
Introduction
Bimesityl, a biphenyl derivative characterized by mesityl groups, and its broader class of substituted biphenyl compounds, are of significant interest in the field of organic electronics. Their rigid structure, high thermal stability, and tunable electronic properties make them versatile materials for various applications within Organic Light-Emitting Diodes (OLEDs). Depending on the functionalization of the biphenyl core, these molecules can be engineered to serve as host materials in the emissive layer (EML), hole-transporting materials (HTMs), or electron-transporting materials (ETMs). This document provides an overview of the applications of this compound and related biphenyl derivatives in OLEDs, including their performance data, experimental protocols for device fabrication, and the synthesis of a representative compound.
Applications of this compound and Biphenyl Derivatives in OLEDs
The performance of an OLED is critically dependent on the properties of the organic materials used. Biphenyl derivatives can be tailored for specific functions:
-
Host Materials: In phosphorescent OLEDs (PhOLEDs), the host material constitutes the matrix for the phosphorescent emitter (dopant). An effective host must have a high triplet energy to prevent quenching of the emitter's triplet excitons. Biphenyl derivatives, due to their wide bandgap, are excellent candidates for host materials, particularly for blue PhOLEDs which require hosts with high triplet energies.
-
Hole-Transporting Materials (HTMs): For a material to function as an HTM, it must have suitable HOMO (Highest Occupied Molecular Orbital) energy levels for efficient hole injection from the anode and high hole mobility. Arylamine-functionalized biphenyls are commonly employed as HTMs.
-
Electron-Transporting Materials (ETMs): Efficient ETMs require appropriate LUMO (Lowest Unoccupied Molecular Orbital) levels to facilitate electron injection from the cathode and possess high electron mobility. Biphenyl derivatives containing electron-withdrawing groups, such as triazole or oxadiazole moieties, have been investigated as ETMs.[1]
-
Emissive Materials: Certain functionalized biphenyls can also act as the light-emitting material itself, particularly for blue emission, owing to their wide bandgap.
Performance Data of Biphenyl Derivatives in OLEDs
The following table summarizes the performance of various OLEDs employing different biphenyl derivatives in different roles. This data is compiled from multiple research sources to provide a comparative overview.
| Role of Biphenyl Derivative | Derivative/Device Structure | Max. EQE (%) | Max. Power Eff. (lm/W) | Max. Current Eff. (cd/A) | Luminance (cd/m²) | CIE (x, y) | Reference |
| Host | MBPTRZ (meta-linked biphenyl) in a blue PhOLED with FIrpic emitter | 7.0 | 6.3 | 16.3 | - | - | [2] |
| Host | Carbazole-substituted biphenyl in a blue PhOLED with Ir(dbfmi) emitter | 8.7 (at 100 cd/m²) | - | - | - | - | [2] |
| Host | BTBP (bistriazole-biphenyl) in a sky-blue PhOLED | 30.2 | 62.8 | 65.9 | - | - | [1] |
| Host | D1HA5 (benzophenone-biphenyl) in a green PhOLED | 25.1 | 99.1 | - | > 93,300 | - | [3] |
| Host | D1HA6 (benzophenone-biphenyl) in a blue PhOLED | 19.4 | 38.2 | - | - | - | [3] |
| Emissive Layer | Pyrene-benzimidazole-biphenyl derivative (non-doped) | 4.3 | - | - | 290 | (0.148, 0.130) | [4] |
| Emissive Layer | Naphtalimide-biphenyl derivative (RB-11) | 3.3 | 7.7 | 7.9 | - | (0.29, 0.52) | [5] |
| Hole Transport | TPA-2ACR (triphenylamine-acridine derivative) | 21.59 | 29.28 | 55.74 | - | - | [6] |
EQE: External Quantum Efficiency; Power Eff.: Power Efficacy; Current Eff.: Current Efficacy; Luminance: Maximum Luminance; CIE: Commission Internationale de l'Eclairage color coordinates.
Experimental Protocols
This protocol describes the synthesis of 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP), a bipolar host material.[1]
Materials:
-
Biphenyl-2,2'-dicarbonyl dichloride
-
Benzhydrazide
-
Pyridine
-
Phosphorus oxychloride (POCl₃)
-
Aniline
Procedure:
-
Synthesis of N',N'''-dibenzoylbiphenyl-2,2'-dicarbohydrazide: A solution of biphenyl-2,2'-dicarbonyl dichloride in pyridine is added dropwise to a solution of benzhydrazide in pyridine at 0 °C. The mixture is stirred at room temperature for 12 hours. The resulting precipitate is filtered, washed with water and ethanol, and dried to yield the product.
-
Synthesis of 2,2'-bis(5-phenyl-1,3,4-oxadiazol-2-yl)-1,1'-biphenyl: The product from the previous step is refluxed in phosphorus oxychloride for 8 hours. After cooling, the mixture is poured into ice water, and the precipitate is filtered, washed with water, and dried.
-
Synthesis of BTBP: The oxadiazole derivative is refluxed with an excess of aniline for 48 hours. After cooling, the mixture is poured into ethanol, and the resulting precipitate is filtered and recrystallized from ethanol to give the final product, BTBP.
This protocol provides a general procedure for the fabrication of a multilayer OLED by vacuum thermal evaporation.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Organic materials for HTL, EML (host and dopant), ETL, and electron-injection layer (EIL)
-
Metal for cathode (e.g., Al) and EIL (e.g., LiF)
-
Detergent, deionized water, acetone, isopropanol
-
Ultrasonic bath
-
Oxygen plasma or UV-ozone cleaner
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Shadow masks for patterning
-
Stylus profilometer for thickness measurement
Procedure:
-
Substrate Cleaning:
-
ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried with a nitrogen gun and treated with oxygen plasma or UV-ozone for 10-20 minutes to improve the work function of the ITO and remove any residual organic contaminants.[4]
-
-
Organic Layer Deposition:
-
The cleaned substrates are immediately transferred to a high-vacuum thermal evaporation chamber.
-
A shadow mask is used to define the active area of the device.
-
The organic layers are deposited sequentially by thermal evaporation at a rate of 1-2 Å/s. A typical device structure could be:
-
HTL (e.g., NPB, 40 nm)
-
EML (e.g., Biphenyl host doped with a phosphorescent emitter, 20 nm)
-
ETL (e.g., TPBi, 30 nm)
-
-
The thickness of each layer is monitored using a quartz crystal microbalance and later confirmed with a stylus profilometer.
-
-
Cathode Deposition:
-
Following the organic layer deposition, an EIL (e.g., LiF, 1 nm) is deposited at a rate of 0.1-0.2 Å/s.
-
Finally, a metal cathode (e.g., Al, 100 nm) is deposited at a rate of 2-5 Å/s through a shadow mask to define the cathode contact.
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, the fabricated devices are encapsulated in a glovebox environment using a UV-curable epoxy and a glass lid.
-
Visualizations
Caption: Role of Biphenyl Derivatives in an OLED.
Caption: OLED Fabrication and Testing Workflow.
References
- 1. Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ep2-bayreuth.de [ep2-bayreuth.de]
- 3. mdpi.com [mdpi.com]
- 4. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Bimesityl-Based Polymers: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of bimesityl-based polymers. This compound, with its sterically hindered biphenyl structure, imparts unique properties to polymers, including enhanced thermal stability and altered solubility, making them intriguing candidates for various applications, including advanced materials and potentially in drug delivery systems.
Synthesis of this compound-Based Polymers
This compound-based polymers can be synthesized through several polymerization techniques, primarily leveraging the reactivity of functionalized this compound monomers. The most common approaches include polycondensation reactions to form polyamides and Suzuki-Miyaura coupling for carbon-carbon bond formation to create poly(this compound)s.
Synthesis of this compound-Based Polyamides via Polycondensation
A prevalent method for synthesizing polyamides from this compound precursors involves the Yamazaki phosphorylation reaction. This method is effective for the polycondensation of diamines and dicarboxylic acids.[1]
Experimental Protocol: Yamazaki Phosphorylation for Polyamide Synthesis
This protocol is adapted from the synthesis of polyamides from aromatic diamines and dicarboxylic acids.[1]
-
Monomer Preparation: Synthesize or procure a this compound-based diamine and an aromatic dicarboxylic acid.
-
Reaction Setup: In a flame-dried flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve the this compound diamine monomer, an equimolar amount of the dicarboxylic acid, and a salt such as lithium chloride in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).
-
Condensing Agent Addition: Add triphenyl phosphite (TPP) and pyridine to the solution. TPP acts as a condensing agent.
-
Polymerization: Heat the reaction mixture, typically to around 100-120°C, and stir for several hours. The polymerization progress can be monitored by the increase in viscosity of the solution.
-
Polymer Isolation: After the reaction is complete, pour the viscous polymer solution into a non-solvent like methanol to precipitate the polyamide.
-
Purification: Filter the precipitated polymer, wash it thoroughly with methanol and water to remove unreacted monomers and byproducts, and dry it under vacuum.
Caption: Workflow for the synthesis of this compound-based polyamides.
Synthesis of Poly(this compound) via Suzuki-Miyaura Coupling
For the direct polymerization of this compound units, the Suzuki-Miyaura coupling reaction is a powerful tool. This palladium-catalyzed cross-coupling reaction can be used to form carbon-carbon bonds between di-halogenated this compound and this compound-diboronic acid or its esters.[2][3]
Experimental Protocol: Suzuki-Miyaura Polycondensation
This protocol is a general procedure adapted for the synthesis of poly(this compound).
-
Monomer Synthesis: Prepare a di-halogenated (e.g., dibromo- or diiodo-) this compound monomer and a this compound-diboronic acid or ester derivative.
-
Reaction Setup: In a reaction vessel, dissolve the di-halogenated this compound monomer and an equimolar amount of the this compound-diboronic acid/ester in an organic solvent system, such as a mixture of toluene and water.
-
Catalyst and Base Addition: Add a palladium catalyst, for instance, Pd(dba)2, along with a suitable phosphine ligand like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos), and a base, such as potassium carbonate or potassium phosphate.[2][3]
-
Polymerization: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) to the reflux temperature of the solvent and maintain for a period of 24-48 hours.
-
Polymer Isolation: After cooling, the polymer is typically isolated by precipitation in a non-solvent like methanol.
-
Purification: The crude polymer is then purified by repeated washing or by techniques like Soxhlet extraction to remove catalyst residues and oligomeric species.
Caption: General workflow for Suzuki-Miyaura polycondensation.
Characterization of this compound-Based Polymers
A thorough characterization is essential to understand the structure-property relationships of the synthesized polymers. Key characterization techniques include Gel Permeation Chromatography (GPC), Thermal Analysis (TGA and DSC), and Spectroscopic Methods (FTIR and NMR).
Molecular Weight Determination by Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers.[4][5]
Experimental Protocol: GPC Analysis
-
Sample Preparation: Dissolve a small amount of the this compound-based polymer in a suitable solvent (e.g., tetrahydrofuran (THF) or chloroform) at a known concentration.
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range of the polymer.
-
Calibration: Calibrate the system using polymer standards with known molecular weights (e.g., polystyrene or polymethylmethacrylate).
-
Analysis: Inject the polymer solution into the GPC system and record the chromatogram.
-
Data Processing: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the chromatogram using the calibration curve.
Caption: Workflow for GPC analysis of polymers.
Table 1: Molecular Weight Data for Biphenyl-Based Polyamides
| Polymer ID | Inherent Viscosity (dL/g) | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Reference |
| Polyamide Series | 0.52 - 0.96 | N/A | N/A | N/A | [1] |
Thermal Properties Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability and phase transitions of polymers.[4][6]
Experimental Protocol: TGA and DSC Analysis
-
Sample Preparation: Place a small, accurately weighed amount of the dry polymer sample into an appropriate TGA or DSC pan.
-
TGA Analysis: Heat the sample in the TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min). Record the weight loss as a function of temperature to determine the decomposition temperature (Td).
-
DSC Analysis: Heat the sample in the DSC instrument under a nitrogen atmosphere. Typically, a heat-cool-heat cycle is employed to erase the thermal history. Record the heat flow as a function of temperature to determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.
Table 2: Thermal Properties of Biphenyl-Based Polyamides and Polyimides
| Polymer Type | Tg (°C) | Td,10% (°C) (Nitrogen) | Td,10% (°C) (Air) | Reference |
| Biphenyl-Based Polyamides | 210 - 261 | 620 - 710 | 497 - 597 | [1] |
| Polyimides with bis-benzimidazole rings | > 450 | > 560 | N/A | [7] |
Note: These values are for biphenyl-containing polymers, which are structurally related to this compound-based polymers and suggest that high thermal stability can be expected.
Spectroscopic Characterization
FTIR and NMR spectroscopy are used to confirm the chemical structure of the synthesized polymers.
Experimental Protocol: Spectroscopic Analysis
-
FTIR Spectroscopy: Record the FTIR spectrum of the polymer sample (e.g., as a thin film or in a KBr pellet). Identify characteristic absorption bands corresponding to the functional groups present in the polymer, such as C=O stretching for amides and esters, and N-H stretching for amides.
-
NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). Record the 1H and 13C NMR spectra to confirm the proton and carbon environments in the polymer repeating unit.
Applications in Drug Development
The unique structural features of this compound-based polymers, particularly their steric hindrance and hydrophobicity, may offer advantages in drug delivery applications.[8][9] While specific studies on this compound-based polymers for drug delivery are limited, the properties of sterically hindered polymers suggest potential in the following areas:
-
Controlled Release: The rigid and bulky nature of the this compound unit could retard the diffusion of encapsulated drug molecules, leading to a more sustained release profile.
-
Nanoparticle Formulation: These polymers could be formulated into nanoparticles for targeted drug delivery. The hydrophobic core of such nanoparticles could serve as a reservoir for poorly water-soluble drugs.[9]
-
Enhanced Stability: The steric hindrance may protect the polymer backbone from degradation, potentially leading to more stable drug delivery systems.
Further research is required to explore the biocompatibility and drug release kinetics of this compound-based polymers to fully assess their potential in pharmaceutical applications.
Caption: Potential pathway for utilizing this compound-based polymers in drug delivery.
References
- 1. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Polymeric Nanoparticles for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bimesityl and Sterically Hindered Linkers in Metal-Organic Frameworks (MOFs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker plays a crucial role in determining the structural and functional properties of the resulting MOF. The use of sterically hindered linkers, such as those derived from bimesityl (2,2',4,4',6,6'-hexamethylbiphenyl), offers a strategy to create MOFs with unique topologies, pore environments, and enhanced stability. The bulky nature of these linkers can influence the coordination geometry around the metal centers, leading to frameworks with larger pores and specific recognition sites.[1][2]
While specific research on MOFs constructed from this compound dicarboxylic acid linkers is limited in publicly available literature, this document provides a comprehensive overview of the principles, synthesis, and applications of MOFs based on analogous sterically hindered and bulky biphenyl dicarboxylic acid linkers. The protocols and data presented herein are derived from studies on closely related systems and are intended to serve as a guide for the design and investigation of novel MOFs with this compound-based linkers for applications in drug delivery and other biomedical fields.
Rationale for Using this compound and Sterically Hindered Linkers
The incorporation of bulky organic linkers into MOF structures can lead to several advantageous properties:
-
Increased Pore Size and Volume: The steric hindrance of the linkers can prevent the formation of dense, interpenetrated frameworks, thus promoting the creation of large pores and cavities suitable for encapsulating large drug molecules.[3][4]
-
Modified Pore Environment: The methyl groups in a this compound linker would create a hydrophobic pore environment, which can be advantageous for the encapsulation and controlled release of hydrophobic drugs.
-
Enhanced Stability: The rigid and bulky nature of these linkers can contribute to the overall robustness and thermal stability of the MOF structure.[1]
-
Tunable Topologies: The restricted rotation around the biphenyl bond due to the ortho-substituents can lead to the formation of unique and predictable network topologies.[5]
Quantitative Data of MOFs with Sterically Hindered Biphenyl Linkers
The following table summarizes key quantitative data for MOFs synthesized with substituted biphenyl dicarboxylic acid linkers, which can serve as a reference for predicting the properties of this compound-based MOFs.
| MOF Name/Reference | Metal Ion | Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) | Drug Loading Capacity (wt%) |
| Ni-BPDC-MOF [6][7][8] | Ni²⁺ | 4,4′-biphenyldicarboxylic acid (BPDC) | 311.99 | - | 1-20 | Not Reported |
| [Cu₂L₂(H₂O)₂]·6H₂O·2DMF [9] | Cu²⁺ | 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid | Not Reported | - | 1.1 and 0.7 | Not Reported |
| MOFs with Dihydroxy-functionalized biphenyl dicarboxylic acid linkers [10] | Co²⁺, Mn²⁺, Zn²⁺, Cd²⁺, Cu²⁺ | 3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid & 4,4′-dihydroxy-(1,1′-biphenyl)-3,3′-dicarboxylic acid | Not Reported | - | - | Not Reported |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a MOF with a Sterically Hindered Biphenyl Dicarboxylic Acid Linker
This protocol is adapted from the synthesis of nickel-based MOF with 4,4′-biphenyldicarboxylic acid (BPDC) and can be modified for this compound-based linkers.[6][7][8]
Materials:
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
4,4′-biphenyldicarboxylic acid (BPDC) or a custom-synthesized this compound dicarboxylic acid
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Equipment:
-
20 mL scintillation vials or Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
-
Ultrasonicator
-
Vacuum oven
Procedure:
-
In a 20 mL scintillation vial, dissolve the metal salt (e.g., 0.1 mmol of Ni(NO₃)₂·6H₂O) and the organic linker (e.g., 0.1 mmol of BPDC) in 10 mL of DMF.
-
If necessary, add a few drops of a modulator, such as hydrochloric acid (HCl), to control the crystal growth.
-
Tightly cap the vial and sonicate the mixture for 15 minutes to ensure homogeneity.
-
Place the vial in an oven preheated to the desired reaction temperature (e.g., 120-180 °C) for 24-72 hours.
-
After the reaction is complete, allow the vial to cool down to room temperature.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules from the pores.
-
Activate the MOF by drying it in a vacuum oven at an elevated temperature (e.g., 150 °C) overnight to remove the solvent molecules and open up the porous network.
Protocol 2: Characterization of the Synthesized MOF
Powder X-ray Diffraction (PXRD):
-
Grind a small sample of the activated MOF into a fine powder.
-
Mount the powder on a zero-background sample holder.
-
Collect the PXRD pattern using a diffractometer with Cu Kα radiation.
-
Compare the experimental pattern with a simulated pattern from single-crystal X-ray diffraction data (if available) or with patterns of known phases to confirm the crystal structure and phase purity.
Brunauer-Emmett-Teller (BET) Surface Area Analysis:
-
Degas a sample of the activated MOF under vacuum at an elevated temperature (e.g., 150 °C) for several hours to remove any adsorbed guest molecules.
-
Perform a nitrogen adsorption-desorption measurement at 77 K.
-
Calculate the BET surface area from the linear part of the adsorption isotherm.
-
Determine the pore size distribution and pore volume using methods such as the Barrett-Joyner-Halenda (BJH) analysis on the desorption branch of the isotherm.
Thermogravimetric Analysis (TGA):
-
Place a small amount of the activated MOF in a TGA pan.
-
Heat the sample under a nitrogen or air atmosphere at a constant heating rate (e.g., 10 °C/min).
-
Monitor the weight loss as a function of temperature to determine the thermal stability of the MOF and identify the decomposition temperature of the framework.
Protocol 3: Drug Loading into the MOF via Incipient Wetness Impregnation
This protocol is a general method for loading drug molecules into the pores of a MOF.
Materials:
-
Activated MOF
-
Drug of interest (e.g., Ibuprofen, 5-Fluorouracil)
-
A suitable solvent that dissolves the drug but does not degrade the MOF (e.g., ethanol, dichloromethane)
Equipment:
-
Vials
-
Shaker or rotator
-
Centrifuge
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a stock solution of the drug in the chosen solvent at a known concentration.
-
Immerse a known amount of the activated MOF in the drug solution.
-
Gently shake or rotate the mixture at room temperature for a specified period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the MOF pores.
-
Separate the drug-loaded MOF from the solution by centrifugation.
-
Wash the drug-loaded MOF with a small amount of fresh solvent to remove any drug molecules adsorbed on the external surface.
-
Dry the drug-loaded MOF under vacuum.
-
Determine the amount of drug loaded into the MOF by measuring the concentration of the drug remaining in the supernatant and the washing solutions using UV-Vis spectrophotometry or HPLC. The loading capacity can be calculated as:
Loading Capacity (wt%) = [(Initial mass of drug - Mass of drug in supernatant and washings) / Mass of drug-loaded MOF] x 100
Protocol 4: In Vitro Drug Release Study
This protocol describes a typical in vitro drug release experiment.
Materials:
-
Drug-loaded MOF
-
Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4)
-
Incubator or water bath at 37 °C
Equipment:
-
Dialysis membrane or centrifuge tubes
-
Shaker
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Disperse a known amount of the drug-loaded MOF in a specific volume of PBS buffer.
-
Place the dispersion in a dialysis bag and immerse it in a larger volume of fresh PBS buffer, or simply place the dispersion in a centrifuge tube.
-
Incubate the setup at 37 °C with gentle shaking.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected aliquots using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Visualizations
Caption: Workflow for the solvothermal synthesis of a Metal-Organic Framework.
References
- 1. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. chemistry.tcd.ie [chemistry.tcd.ie]
- 3. Construction of hierarchically porous metal-organic frameworks through linker labilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: Construction of hierarchically porous metal-organic frameworks through linker labilization. [scholars.duke.edu]
- 5. Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors [mdpi.com]
- 7. Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Bimesityl in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of bimesityl and its derivatives in materials science. This compound, with its sterically hindered yet conformationally flexible biphenyl core, offers unique properties for the development of advanced materials in organic electronics, porous materials, and catalysis.
I. Application in Organic Electronics: High-Efficiency Blue Emitters
This compound derivatives, particularly those incorporating electron-accepting moieties like boron, have shown significant promise as electron-transport materials and blue emitters in Organic Light-Emitting Diodes (OLEDs). The steric hindrance provided by the mesityl groups helps to prevent intermolecular π-π stacking, which can lead to aggregation-caused quenching of fluorescence in the solid state. This results in materials with high photoluminescence quantum yields, making them excellent candidates for efficient OLED devices.
A. Photophysical Properties of (Dimesityl)boron Benzodithiophene Derivatives
A study on (dimesityl)boron benzodithiophenes demonstrated that the incorporation of boryl groups into a benzodithiophene core leads to stable blue-emitting materials. The symmetrical disubstitution with dimesitylboron units on a linear benzodithiophene scaffold resulted in a compound with a high photoluminescence quantum yield and a low LUMO energy level, making it a promising electron-transport material.[1]
| Compound | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | LUMO Energy (eV) |
| 1 (mono-borylated) | 2500-2700 | 0.21 | 2.6 | - |
| 2 (di-borylated) | 1600-900 | 0.56 | 5.8 | -2.84 |
| 3 (mono-borylated) | 2500-2700 | 0.026 | < 0.1 | - |
| 4 (di-borylated) | 1600-900 | 0.049 | < 0.1 | - |
Data sourced from a study on (dimesityl)boron benzodithiophenes.[1]
B. Experimental Protocol: Synthesis of (Dimesityl)boron Benzodithiophene Derivatives
This protocol is adapted from the synthesis of (dimesityl)boron benzodithiophenes.[1]
1. Synthesis of Monobromobenzodithiophene:
-
Dissolve benzodithiophene (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C under an inert atmosphere (e.g., Argon).
-
Slowly add n-butyllithium (1.1 eq) and stir for 1 hour.
-
Add 1,2-dibromoethane (1.2 eq) and allow the mixture to warm to room temperature overnight.
-
Quench the reaction with water and extract with dichloromethane.
-
Purify the crude product by column chromatography on silica gel.
2. Synthesis of (Dimesityl)boron Benzodithiophene:
-
Dissolve monobromobenzodithiophene (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to -78 °C under an inert atmosphere.
-
Add t-butyllithium (2.2 eq) dropwise and stir for 30 minutes.
-
In a separate flask, dissolve dimesitylboron fluoride (1.2 eq) in anhydrous diethyl ether.
-
Slowly add the lithiated benzodithiophene solution to the dimesitylboron fluoride solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
II. Application in Porous Materials: Linkers for Coordination Polymers
The rigid and sterically encumbered structure of this compound makes it an attractive building block for the creation of porous materials such as Metal-Organic Frameworks (MOFs) and other coordination polymers. Functionalized this compound derivatives, such as this compound tetrasulfonic acid, can act as multitopic linkers, connecting metal ions or clusters to form robust, three-dimensional networks with high porosity.[2]
A. This compound Tetrasulfonic Acid as a Novel Linker
This compound-3,3',5,5'-tetrasulfonic acid has been synthesized and utilized as a linker for the preparation of coordination polymers. The four sulfonic acid groups provide multiple coordination sites for metal ions, leading to the formation of extended network structures.[2]
B. Experimental Protocol: Synthesis of this compound-3,3',5,5'-tetrasulfonic Acid
This protocol is based on the Ullmann-type coupling reaction to form the this compound core, followed by functionalization.[2]
1. Synthesis of 2,2',4,4',6,6'-Hexabromothis compound:
-
Prepare a cuprate reagent from 1,3,5-tribromobenzene.
-
Perform an Ullmann-type coupling reaction to form the hexabromothis compound.
2. Nucleophilic Displacement with Sodium Isopropyl Thiolate:
-
React the hexabromothis compound with sodium isopropyl thiolate to displace the bromine atoms at the 3,3',5, and 5' positions with isopropyl thioether groups.
3. Cleavage and Oxidation:
-
Cleave the isopropyl thioether moieties.
-
Subsequently, oxidize the resulting thiol groups to sulfonic acid groups to yield this compound-3,3',5,5'-tetrasulfonic acid.
III. Conceptual Workflow for Material Design
The unique structural features of this compound can be leveraged in a rational design workflow for novel materials.
References
Application Notes and Protocols for Sterically Hindered Biaryl Ligands in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axially chiral biaryl ligands are a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds that are crucial for the pharmaceutical, agrochemical, and fine chemical industries. The stereochemical outcome of many catalytic reactions is profoundly influenced by the steric and electronic properties of these ligands. Sterically hindered biaryl scaffolds, in particular, can create a well-defined and constrained chiral environment around the metal center, leading to high levels of enantioselectivity.
While the term "bimesityl derivatives" specifically refers to ligands based on the 2,2',6,6'-tetramethyl-1,1'-biphenyl backbone, detailed and specific applications of this exact scaffold in asymmetric synthesis are not extensively documented in publicly available literature. However, the principles of using sterically demanding biaryl ligands are well-established. This document will focus on a closely related and well-documented example, 2,2'-dimethyl-6,6'-bis(diphenylphosphino)biphenyl (BIPHEMP), to illustrate the application and protocols for this class of ligands. BIPHEMP, with its methyl groups in the ortho positions, provides significant steric hindrance that dictates the stereochemical course of reactions. These application notes will provide insight into the use of such ligands in asymmetric hydrogenation, a fundamental transformation in organic synthesis.
Data Presentation
The following table summarizes the performance of the chiral bisphosphine ligand BIPHEMP in the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-benzamidocinnamate. For comparison, data for the widely used ligand BINAP under similar conditions is also presented. This allows for a direct assessment of the effect of the ligand structure on catalytic activity and enantioselectivity.
| Ligand | Catalyst | Substrate | Product | Yield (%) | e.e. (%) | Ref. |
| BIPHEMP | [Rh(BIPHEMP)(NBD)]ClO₄ | Methyl (Z)-α-benzamidocinnamate | Methyl N-benzoyl-phenylalaninate | 100 | 85 | [1] |
| BINAP | [Rh(BINAP)(NBD)]ClO₄ | Methyl (Z)-α-benzamidocinnamate | Methyl N-benzoyl-phenylalaninate | 100 | 95 | [1] |
NBD = Norbornadiene
Mandatory Visualization
Caption: Structure of the BIPHEMP ligand and its rhodium catalyst.
Caption: General workflow for asymmetric synthesis using chiral biaryl ligands.
Experimental Protocols
Synthesis of (S)-(-)-2,2'-Diiodo-6,6'-dimethylbiphenyl
This protocol describes a key step in the synthesis of the BIPHEMP ligand.
Materials:
-
2-Iodo-3-aminotoluene
-
Isoamyl nitrite
-
Diiodomethane
-
Copper powder
-
Dry toluene
-
Hydrochloric acid (conc.)
-
Sodium sulfite
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
A solution of 2-iodo-3-aminotoluene in dry toluene is diazotized with isoamyl nitrite.
-
The resulting diazonium salt solution is added to a stirred suspension of copper powder in diiodomethane.
-
The reaction mixture is heated and stirred, followed by cooling and filtration.
-
The filtrate is washed with hydrochloric acid, water, and sodium sulfite solution.
-
The organic layer is dried over magnesium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by chromatography to yield (S)-(-)-2,2'-diiodo-6,6'-dimethylbiphenyl.
Synthesis of (S)-(-)-2,2'-Dimethyl-6,6'-bis(diphenylphosphino)biphenyl (BIPHEMP)[1]
Materials:
-
(S)-(-)-2,2'-Diiodo-6,6'-dimethylbiphenyl
-
n-Butyllithium (in hexane)
-
Chlorodiphenylphosphine
-
Dry diethyl ether
Procedure:
-
A solution of (S)-(-)-2,2'-diiodo-6,6'-dimethylbiphenyl in dry diethyl ether is cooled in an ice bath.
-
n-Butyllithium is added dropwise, and the mixture is stirred.
-
A solution of chlorodiphenylphosphine in dry diethyl ether is added, and the reaction mixture is allowed to warm to room temperature and then refluxed.
-
After cooling, the reaction is quenched with water.
-
The organic layer is separated, washed with brine, and dried over magnesium sulfate.
-
The solvent is evaporated, and the crude product is recrystallized to give pure (S)-(-)-BIPHEMP.
General Protocol for Asymmetric Hydrogenation of Methyl (Z)-α-benzamidocinnamate[1]
Materials:
-
[Rh(BIPHEMP)(NBD)]ClO₄ (catalyst)
-
Methyl (Z)-α-benzamidocinnamate (substrate)
-
Methanol (solvent)
-
Hydrogen gas
Procedure:
-
The rhodium catalyst and the substrate are placed in a high-pressure autoclave.
-
The autoclave is flushed with argon, and deoxygenated methanol is added.
-
The system is then pressurized with hydrogen gas to the desired pressure.
-
The reaction mixture is stirred at a specified temperature for the required time.
-
After the reaction, the pressure is released, and the solvent is removed under reduced pressure.
-
The conversion and enantiomeric excess of the product, methyl N-benzoyl-phenylalaninate, are determined by chiral HPLC or GC analysis.
References
Application Notes and Protocols for the Oxidation of Bimesityl with Strong Oxidizing Agents
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The oxidation of alkyl-substituted aromatic compounds is a fundamental transformation in organic synthesis, yielding valuable carboxylic acids that serve as versatile building blocks in the pharmaceutical and materials sciences. Bimesityl (2,2',4,4',6,6'-hexamethylbiphenyl) presents a sterically hindered yet fully methylated biphenyl scaffold. Its oxidation is expected to convert the six methyl groups into carboxylic acid functionalities, yielding biphenyl-2,2',4,4',6,6'-hexacarboxylic acid. This polycarboxylic acid may have applications as a rigid linker in metal-organic frameworks (MOFs), as a precursor for novel polymers, or as a scaffold in medicinal chemistry.
This document provides detailed protocols for the oxidation of this compound using two powerful oxidizing agents: potassium permanganate (KMnO4) and nitric acid (HNO3). Due to the inherent low solubility of polymethylated aromatic compounds in aqueous media, a phase-transfer catalyzed approach for the permanganate oxidation is also described. The choice of oxidant will depend on the desired scale, available equipment, and tolerance for reaction conditions. Nitric acid oxidation, for instance, can be performed at a relatively large scale but requires careful handling of corrosive and hazardous fumes. Potassium permanganate offers a more traditional approach, with the phase-transfer catalysis method enhancing its applicability to non-polar substrates like this compound.
Data Presentation
The following table summarizes the expected reaction product and provides analogous quantitative data from the oxidation of a structurally similar compound, 3,3',5,5'-tetramethylbiphenyl.
| Starting Material | Oxidizing Agent | Product | Analogous Yield | Reference |
| This compound | Potassium Permanganate | Biphenyl-2,2',4,4',6,6'-hexacarboxylic acid | 50.6% (from 3,3',5,5'-tetramethylbiphenyl) | [1] |
| This compound | Nitric Acid | Biphenyl-2,2',4,4',6,6'-hexacarboxylic acid | ~35% (from hexamethylbenzene to mellitic acid) | [2] |
Experimental Protocols
Protocol 1: Oxidation of this compound with Potassium Permanganate
This protocol is adapted from the successful oxidation of 3,3',5,5'-tetramethylbiphenyl.[1]
3.1.1 Materials and Equipment
-
This compound
-
Potassium permanganate (KMnO4)
-
tert-Butanol
-
Deionized water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
pH paper or pH meter
3.1.2 Procedure
-
In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (e.g., 0.05 mol), tert-butanol (250 mL), and deionized water (250 mL).
-
Add sodium hydroxide (4.0 g, 0.1 mol) to the mixture and stir until dissolved.[1]
-
To this stirred solution, add potassium permanganate (KMnO4) in portions over several hours. The total amount of KMnO4 should be in stoichiometric excess to oxidize all six methyl groups.
-
After the addition of KMnO4 is complete, heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by the disappearance of the purple permanganate color.
-
After the reaction is complete (the purple color has been replaced by a brown precipitate of manganese dioxide), cool the mixture to room temperature.
-
Filter the hot solution through a Celite pad to remove the manganese dioxide precipitate. Wash the filter cake with hot water.
-
Combine the filtrate and washings and concentrate the volume under reduced pressure.
-
Acidify the concentrated solution with concentrated hydrochloric acid to a pH of approximately 1-2.
-
A white precipitate of biphenyl-2,2',4,4',6,6'-hexacarboxylic acid should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven.
3.1.3 Phase-Transfer Catalysis (PTC) Modification
For improved reaction rates with the water-insoluble this compound, a phase-transfer catalyst can be employed.
-
Catalyst: Tetrabutylammonium bromide (TBAB) or cetyltrimethylammonium bromide.
-
Solvent System: A biphasic system such as dichloromethane/water or toluene/water.
-
Procedure Modification: Dissolve this compound in the organic solvent and the potassium permanganate and sodium hydroxide in the aqueous phase. Add the phase-transfer catalyst (typically 1-5 mol%) to the mixture and stir vigorously at reflux. The workup procedure remains similar.
Protocol 2: Oxidation of this compound with Nitric Acid
This protocol is adapted from the oxidation of hexamethylbenzene to mellitic acid.[2][3] Caution: This reaction should be performed in a well-ventilated fume hood as it generates toxic nitrogen oxide gases.
3.2.1 Materials and Equipment
-
This compound
-
Nitric acid (concentrated, ~70%)
-
High-pressure reaction vessel (optional, for improved yields) or a round-bottom flask with a reflux condenser and a gas trap
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
3.2.2 Procedure
-
Place this compound (e.g., 0.05 mol) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add concentrated nitric acid in a significant excess (e.g., 40-60 moles of HNO3 per mole of this compound).[4]
-
Heat the mixture to a temperature of 120-160°C.[2] The reaction will be accompanied by the evolution of reddish-brown nitrogen oxide gases. These gases should be vented through a gas trap containing a solution of sodium hydroxide to neutralize them.
-
Maintain the reaction at this temperature for several hours until the gas evolution subsides.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture over crushed ice.
-
The solid product, biphenyl-2,2',4,4',6,6'-hexacarboxylic acid, should precipitate.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove residual nitric acid, and dry in a vacuum oven.
Characterization of Biphenyl-2,2',4,4',6,6'-hexacarboxylic Acid
4.1 Purification
The crude product can be purified by recrystallization. A common method for aromatic polycarboxylic acids is recrystallization from a mixture of water and a phenol.[5] Alternatively, the acid can be converted to its sodium salt by dissolving in aqueous sodium hydroxide, followed by filtration to remove insoluble impurities, and then re-precipitation of the free acid by the addition of a mineral acid.[6]
4.2 Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable ion-pairing reagent or an ion-suppression mobile phase can be used for purity assessment.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The carboxylic acid can be derivatized to its more volatile methyl ester and analyzed by GC-MS to confirm its molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy of the purified product dissolved in a suitable solvent (e.g., DMSO-d6) will confirm the structure.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad O-H stretch for the carboxylic acid and a strong C=O stretch.
Visualizations
Caption: Oxidation of this compound to biphenyl-2,2',4,4',6,6'-hexacarboxylic acid.
Caption: Workflow for potassium permanganate oxidation of this compound.
Caption: Workflow for nitric acid oxidation of this compound.
References
- 1. rsc.org [rsc.org]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. US3736353A - Process for production of mellitic acid - Google Patents [patents.google.com]
- 5. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Characterization of Bimesityl-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimesityl (2,2',4,4',6,6'-hexamethyl-1,1'-biphenyl) and its derivatives are a class of sterically hindered biaryl compounds with increasing interest in medicinal chemistry and materials science. The unique three-dimensional structure imparted by the ortho-methyl groups gives rise to distinct physical and chemical properties. Accurate and reliable analytical methods are crucial for the characterization, purity assessment, and quantitative analysis of these compounds in various matrices. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of such non-polar aromatic compounds.
This application note provides a detailed protocol for the characterization of this compound-containing compounds using reversed-phase HPLC (RP-HPLC) with UV detection. The methodology described is suitable for routine quality control, stability studies, and impurity profiling.
Principles of Separation
The separation of this compound and related compounds by RP-HPLC is primarily governed by their hydrophobicity. In RP-HPLC, the stationary phase is non-polar (e.g., C18 or Biphenyl), and the mobile phase is polar (e.g., a mixture of water and an organic solvent like acetonitrile or methanol).
Due to its non-polar nature, this compound will have a strong affinity for the hydrophobic stationary phase and will be retained on the column. The elution of the compound is achieved by increasing the proportion of the organic solvent in the mobile phase, which decreases the polarity of the mobile phase and facilitates the partitioning of the analyte from the stationary phase into the mobile phase.
The steric hindrance caused by the ortho-methyl groups in this compound can influence its interaction with the stationary phase. Biphenyl stationary phases, in addition to hydrophobic interactions, can offer π-π interactions with the aromatic rings of the analyte, which can provide alternative selectivity compared to traditional C18 phases, especially for aromatic compounds.[1][2]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Columns:
-
Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Biphenyl column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Chemicals: this compound reference standard, other this compound-containing compounds of interest.
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the this compound compound in a suitable solvent (e.g., methanol or acetonitrile) to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
HPLC Method Parameters
Two alternative methods are presented, utilizing a C18 and a Biphenyl stationary phase to demonstrate selectivity differences.
Method A: C18 Column
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 95% B in 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Method B: Biphenyl Column
| Parameter | Condition |
| Column | Biphenyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient | 80% B to 100% B in 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Presentation
The following tables summarize the expected quantitative data for the analysis of this compound and a hypothetical related impurity.
Table 1: Chromatographic Performance on C18 and Biphenyl Columns
| Compound | Column | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | C18 | ~12.5 | 1.1 | > 8000 |
| Impurity A | C18 | ~10.2 | 1.2 | > 7000 |
| This compound | Biphenyl | ~11.8 | 1.0 | > 9000 |
| Impurity A | Biphenyl | ~9.5 | 1.1 | > 8500 |
Table 2: Method Validation Parameters (Illustrative)
| Parameter | This compound (C18 Method) | This compound (Biphenyl Method) |
| Linearity Range (µg/mL) | 1 - 100 | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| LOD (µg/mL) | 0.2 | 0.15 |
| LOQ (µg/mL) | 0.6 | 0.5 |
| Precision (%RSD, n=6) | < 2.0% | < 1.5% |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% |
Visualizations
HPLC Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound-containing compounds.
Analyte-Stationary Phase Interaction Logic
Caption: Interaction mechanisms of this compound with C18 and Biphenyl stationary phases.
Conclusion
The described HPLC methods using both C18 and Biphenyl stationary phases are suitable for the reliable characterization and quantification of this compound-containing compounds. The choice of the column will depend on the specific separation challenge, with the Biphenyl column offering alternative selectivity that may be advantageous for resolving complex mixtures or separating isomers. The provided protocols and performance data serve as a robust starting point for method development and validation in a research or quality control setting.
References
Application Notes and Protocols for Single Crystal X-ray Diffraction of Bimesityl Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the single-crystal X-ray diffraction (SCXRD) analysis of bimesityl (2,2',4,4',6,6'-hexamethylbiphenyl) and its derivatives. This powerful analytical technique provides precise three-dimensional molecular structures, offering critical insights into conformation, steric effects, and intermolecular interactions, which are vital for rational drug design and materials science.
Application Notes
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of this compound derivatives. The inherent steric hindrance between the two mesityl rings results in a non-planar conformation, a key feature influencing the chemical and physical properties of these molecules. SCXRD allows for the precise quantification of this distortion, primarily through the measurement of the torsion angle between the phenyl rings.
Key applications of SCXRD for this compound derivatives include:
-
Conformational Analysis: Determining the precise torsion angle between the mesityl rings and how it is influenced by substitution patterns.
-
Steric Hindrance Quantification: Measuring bond lengths and angles to understand the degree of steric strain.
-
Intermolecular Interaction Analysis: Identifying and characterizing non-covalent interactions such as C-H···π and π-π stacking, which govern the crystal packing.
-
Polymorphism Studies: Identifying different crystalline forms of the same compound, which can have significant implications for physical properties like solubility and melting point.
-
Absolute Configuration Determination: For chiral derivatives, SCXRD can unambiguously determine the absolute stereochemistry.
Quantitative Data Summary
The following tables summarize key crystallographic data for this compound and a selection of its derivatives, illustrating the impact of substitution on the molecular geometry and crystal packing.
Table 1: Crystallographic Data for this compound and Selected Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| This compound | C₁₈H₂₂ | Monoclinic | P2₁/c | 14.2508(3) | 15.3046(4) | 15.2593(3) | 113.3107(13) | 3056.43(12) | 4 |
| Tetramesityldibismuthane | C₃₆H₄₄Bi₂ | Monoclinic | P2₁/n | - | - | - | - | - | - |
Table 2: Selected Bond Lengths and Torsion Angles for this compound Derivatives
| Compound | C-C (inter-ring) (Å) | Dihedral Angle (°) |
| 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzene | - | 73.6 (1)[2] |
| Tetramesityldibismuthane | - | - |
The dihedral angle between the aromatic rings is a critical parameter for understanding the steric effects in this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis and Crystal Growth of this compound Derivatives
High-quality single crystals are paramount for successful SCXRD analysis. The following are general procedures for the synthesis and crystallization of this compound derivatives.
1.1. Synthesis of this compound Derivatives:
Substituted this compound derivatives can be synthesized through various cross-coupling reactions. A common method is the Suzuki coupling of a mesitylboronic acid with a substituted mesityl halide.
1.2. Crystal Growth Techniques:
-
Slow Evaporation:
-
Dissolve the purified this compound derivative in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to create a nearly saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it loosely with a cap or parafilm with a few pinholes.
-
Allow the solvent to evaporate slowly and undisturbed over several days to weeks.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is highly soluble (e.g., dichloromethane or toluene).
-
Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is poorly soluble (the "anti-solvent," e.g., hexane or pentane).
-
The anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting the growth of single crystals.
-
-
Cooling Crystallization:
-
Prepare a saturated solution of the this compound derivative in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator).
-
Protocol 2: Single Crystal X-ray Diffraction Data Collection and Structure Refinement
2.1. Crystal Mounting:
-
Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.
-
Carefully mount the crystal on a cryoloop or a glass fiber using a small amount of paratone-N or other suitable cryoprotectant oil.
-
For air- or moisture-sensitive crystals, perform the mounting process in an inert atmosphere (e.g., in a glovebox).
2.2. Data Collection:
-
Mount the crystal on the goniometer head of the diffractometer.
-
Cool the crystal to a low temperature (typically 100-150 K) using a cryostream to minimize thermal vibrations and potential crystal degradation.
-
Center the crystal in the X-ray beam.
-
Perform an initial set of diffraction frames to determine the unit cell parameters and the Bravais lattice.
-
Based on the unit cell and symmetry, devise a data collection strategy to collect a complete and redundant dataset.
-
Collect the full sphere of diffraction data using a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and detector.
2.3. Data Processing and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for Lorentz and polarization effects, and an empirical absorption correction based on multi-scan data.
-
Determine the space group from the systematic absences in the reflection data.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
2.4. Structure Refinement:
-
Refine the atomic coordinates, and anisotropic displacement parameters against the experimental data using full-matrix least-squares methods.
-
Locate hydrogen atoms in the difference Fourier map and refine their positions, or place them in calculated positions.
-
Continue refinement until convergence is reached, as indicated by minimal shifts in the refined parameters and a stable R-factor.
-
Validate the final structure using software tools like PLATON to check for missed symmetry or other potential issues.
Visualizations
Caption: Experimental workflow for single-crystal X-ray diffraction of this compound derivatives.
Caption: Relationship between substitution and physical properties in this compound derivatives.
References
Application Note: Analysis of Bimesityl in Reaction Mixtures by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimesityl (2,2',4,4',6,6'-hexamethyl-1,1'-biphenyl) is a sterically hindered biaryl compound. Its synthesis, often achieved through cross-coupling reactions such as Ullmann or Grignard couplings, requires careful monitoring to optimize reaction conditions and maximize yield. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of this compound in reaction mixtures. This application note provides a detailed protocol for the analysis of this compound by GC-MS, including sample preparation, instrument parameters, and data analysis.
Principles of GC-MS Analysis
Gas chromatography separates volatile and thermally stable compounds in a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that allows for the identification and quantification of the analyte.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. The following protocol is a general guideline and may need to be optimized based on the specific reaction mixture.
Materials:
-
Reaction mixture aliquot
-
Quenching solution (e.g., saturated aqueous ammonium chloride for Grignard reactions, or water for others)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate, or dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Internal standard (IS) solution (e.g., a known concentration of a non-interfering, structurally similar compound like undecane or a deuterated analog)
-
GC vials with inserts
Procedure:
-
Quenching: Carefully quench a small, accurately measured aliquot (e.g., 100 µL) of the reaction mixture by adding it to the appropriate quenching solution.
-
Extraction: Extract the quenched mixture with a suitable organic solvent. Perform the extraction three times to ensure complete recovery of the organic components.
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate to remove any residual water.
-
Filtration: Filter the dried organic solution to remove the drying agent.
-
Dilution and Internal Standard Addition: Dilute the filtrate to a known volume with the extraction solvent. Add a precise volume of the internal standard solution. The final concentration should be within the calibration range of the instrument.
-
Vialing: Transfer an aliquot of the final solution into a GC vial for analysis.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of this compound. These may require optimization for specific instruments and applications.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 150 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Mass Scan Range | 50 - 300 m/z |
| Solvent Delay | 3 min |
Data Presentation and Analysis
Qualitative Analysis
Identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference spectrum.
-
Retention Time: Under the specified GC conditions, the retention time of this compound should be consistent.
-
Mass Spectrum: The molecular ion peak ([M]⁺) for this compound (C₁₈H₂₂) is expected at m/z 238.[1] Due to the steric hindrance, the molecular ion is expected to be relatively stable. The fragmentation pattern of this compound is predicted to involve the loss of methyl groups (-CH₃, loss of 15 amu) and subsequent rearrangements.
Table 2: Predicted Mass Spectral Data for this compound
| m/z | Predicted Fragment Ion | Relative Abundance |
| 238 | [M]⁺ (C₁₈H₂₂) | High |
| 223 | [M - CH₃]⁺ | Moderate |
| 208 | [M - 2CH₃]⁺ | Low |
| 193 | [M - 3CH₃]⁺ | Low |
| 119 | [C₉H₁₁]⁺ (Mesityl cation) | Moderate |
Note: This is a predicted fragmentation pattern. Experimental data should be used for confirmation when available.
Quantitative Analysis
Quantification of this compound is typically performed using an internal standard method to correct for variations in injection volume and sample preparation.
Procedure:
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.
-
Analysis: Analyze the calibration standards and the reaction mixture samples using the established GC-MS method.
-
Quantification: For each standard and sample, calculate the ratio of the peak area of this compound to the peak area of the internal standard. Plot a calibration curve of this ratio against the concentration of this compound for the standards. Determine the concentration of this compound in the samples from the calibration curve.
Table 3: Example Quantitative Data for a Reaction Mixture
| Sample | Retention Time (min) | This compound Peak Area | Internal Standard Peak Area | Area Ratio (this compound/IS) | Concentration (mg/mL) |
| Standard 1 | 12.5 | 100,000 | 500,000 | 0.20 | 0.1 |
| Standard 2 | 12.5 | 205,000 | 510,000 | 0.40 | 0.2 |
| Standard 3 | 12.5 | 415,000 | 505,000 | 0.82 | 0.4 |
| Reaction Aliquot | 12.5 | 320,000 | 508,000 | 0.63 | 0.31 |
Mandatory Visualizations
Caption: Workflow for the GC-MS analysis of this compound in a reaction mixture.
Caption: Predicted electron ionization fragmentation pathway of this compound.
Conclusion
The GC-MS method described in this application note provides a robust and reliable approach for the qualitative and quantitative analysis of this compound in reaction mixtures. The use of an internal standard ensures high accuracy and precision, making this method suitable for reaction monitoring and optimization in research, development, and quality control settings. It is recommended to validate the method for each specific application to ensure optimal performance.
References
Troubleshooting & Optimization
Troubleshooting Bimesityl synthesis low yield.
Welcome to the technical support center for bimesityl synthesis. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges and improve the yield of their this compound synthesis.
Troubleshooting Low Yield in this compound Synthesis
Low yields in this compound synthesis can be attributed to several factors, primarily related to the chosen synthetic route. The two most common methods for synthesizing this compound (2,2',4,4',6,6'-hexamethylbiphenyl) are the Ullmann coupling of mesityl halides and the coupling of a mesityl Grignard reagent with a suitable electrophile. This guide will address potential issues in both pathways.
FAQs for Ullmann Coupling Route
Question 1: My Ullmann coupling reaction of mesityl bromide is giving a very low yield of this compound. What are the most likely causes?
Answer: Low yields in the Ullmann coupling of mesityl bromide are often due to one or more of the following factors:
-
Purity of Reagents and Solvent: The Ullmann reaction is sensitive to impurities. Ensure your mesityl bromide is pure and your solvent, typically DMF (N,N-dimethylformamide), is anhydrous. Water can interfere with the reaction.
-
Activity of Copper: The copper catalyst must be activated. Commercially available copper powder can have an oxide layer that inhibits the reaction. Activation can be achieved by washing with a dilute acid, followed by water, ethanol, and then ether, and drying under vacuum.
-
Reaction Temperature: The Ullmann coupling typically requires high temperatures, often in the range of 150-200 °C. Insufficient temperature can lead to a sluggish or incomplete reaction.
-
Reaction Time: These reactions can be slow. Ensure the reaction is running for a sufficient duration. For the synthesis of analogous biaryls like 3,3'-bitolyl, reaction times of up to 80 hours have been reported.[1]
-
Choice of Halide: Aryl iodides are generally more reactive than aryl bromides in Ullmann couplings. If you are using mesityl bromide, you might consider switching to mesityl iodide for a potentially higher yield, although this is a more expensive starting material.[1]
Question 2: I am observing the formation of side products in my Ullmann coupling reaction. What are they and how can I minimize them?
Answer: A common side product in Ullmann couplings is the dehalogenated starting material (mesitylene in this case). This can occur if there are sources of protons in the reaction mixture. To minimize this, ensure all reagents and the solvent are scrupulously dry.
Another possibility is the formation of polymeric byproducts, especially at very high temperatures or with prolonged reaction times. Optimizing the reaction temperature and duration is key to minimizing these side reactions.
Question 3: How can I improve the yield of my Ullmann coupling for this compound synthesis?
Answer: Besides addressing the points in the questions above, you can try the following to optimize your yield:
-
Use of Additives: Some Ullmann reactions benefit from the addition of ligands or activating agents. However, for the homocoupling of aryl halides, the choice of solvent and activated copper is often the most critical factor.
-
Solvent-Free Conditions: A modern variation of the Ullmann coupling involves high-speed ball milling in the absence of a solvent. This technique has been shown to produce high yields for other biaryls and is a more environmentally friendly approach.
-
Catalyst System: While copper is traditional, other catalytic systems involving palladium or nickel have been developed for biaryl synthesis and might offer milder reaction conditions and improved yields.[2]
FAQs for Grignard Reagent Route
Question 1: I am having trouble initiating the formation of the mesityl Grignard reagent. What can I do?
Answer: Difficulty in initiating Grignard reagent formation is a common issue. Here are some troubleshooting steps:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). The ether solvent must be anhydrous.
-
Magnesium Activation: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction. You can activate the magnesium by:
-
Gently crushing the turnings with a glass rod (be careful not to break the flask).
-
Adding a small crystal of iodine. The disappearance of the brown iodine color is an indicator that the reaction has initiated.[3]
-
Adding a few drops of a pre-formed Grignard reagent.
-
-
Local Heating: Gently warming a small spot of the flask with a heat gun can sometimes initiate the reaction. Be cautious, as the reaction is exothermic and can become vigorous once it starts.
Question 2: My Grignard reaction is producing a significant amount of a side product, which I suspect is a homocoupling product of mesityl bromide. How can I avoid this?
Answer: The formation of a homocoupling product (Wurtz-type coupling) is a known side reaction in Grignard synthesis.[4] This can be minimized by:
-
Slow Addition: Add the mesityl bromide solution to the magnesium turnings slowly and at a controlled rate to maintain a gentle reflux. This prevents a high local concentration of the halide.
-
Reaction Temperature: While some initial heating might be necessary for initiation, the reaction should be controlled to avoid excessive temperatures which can favor the Wurtz coupling.
Question 3: What are the best coupling partners for my mesityl Grignard reagent to form this compound?
Answer: To form this compound, you can couple the mesityl Grignard reagent with another mesityl-containing electrophile. A common approach is the reaction with a mesityl halide, such as mesityl bromide, often in the presence of a transition metal catalyst. Another possibility is the reaction with a mesityl-containing ketone like 2,4,6-trimethylbenzoyl chloride followed by reduction.
Quantitative Data Summary
The following table summarizes yield data for analogous biaryl syntheses under different conditions, which can provide a starting point for optimizing this compound synthesis.
| Biaryl Product | Starting Material | Coupling Method | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3,3'-Bitolyl | 3-Iodotoluene | Ullmann | Activated Copper | None | 270 | 25-42 | [1] |
| 3,3'-Bitolyl | 3-Iodotoluene | Ullmann | Activated Copper | DMF | Boiling | 45-60 | [1] |
| 3,3'-Bitolyl | 3-Bromotoluene | Grignard/Coupling | Mg, CuCl₂ | Diethyl Ether | Boiling | 62 | [1] |
| 3,3'-Bitolyl | 3-Bromotoluene | Grignard/Coupling | Mg, THF | THF | Reflux | 80 | [1] |
| Decafluorobiphenyl | Bromopentafluorobenzene | Ullmann | Activated Copper | DMF | Boiling | 92 | [1] |
Experimental Protocols
Protocol 1: Synthesis of Mesityl Grignard Reagent
This protocol is adapted from a standard procedure for preparing mesityl Grignard reagent.[5]
Materials:
-
Magnesium turnings (1.0 g, 41.1 mmol)
-
2-Bromomesitylene (5.0 mL, 6.5 g, 32.7 mmol)
-
Anhydrous diethyl ether (60 mL)
-
Iodine (a small crystal, optional)
Procedure:
-
Flame-dry a two-necked flask equipped with a reflux condenser and a dropping funnel under vacuum and then cool to room temperature under an inert atmosphere (nitrogen or argon).
-
Add the magnesium turnings to the flask. If using, add a small crystal of iodine.
-
Add 10 mL of anhydrous diethyl ether to the flask.
-
Dissolve the 2-bromomesitylene in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the 2-bromomesitylene solution to the magnesium suspension.
-
If the reaction does not start, gently warm the flask or crush the magnesium with a dry glass rod. The disappearance of the iodine color and the onset of bubbling and turbidity indicate initiation.
-
Once the reaction has started, add the remaining 2-bromomesitylene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the reaction mixture at reflux for 8 hours to ensure complete reaction.
-
Cool the yellowish-brown reaction mixture to room temperature. The Grignard reagent is now ready for the subsequent coupling step.
Protocol 2: Ullmann Coupling of Mesityl Halide (General Procedure)
This is a general procedure based on the synthesis of analogous biaryls.[1]
Materials:
-
Mesityl iodide or bromide (1.0 equivalent)
-
Activated copper powder (2.0 equivalents)
-
Anhydrous DMF (optional, as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the mesityl halide and activated copper powder.
-
Solvent-free option: Heat the mixture to a high temperature (e.g., 270 °C) and maintain for several hours.
-
With solvent: Add anhydrous DMF to the flask and heat the mixture to reflux for an extended period (e.g., 40-80 hours). Additional copper powder may be added during the reaction.[1]
-
After cooling, the reaction mixture is typically poured into water and filtered.
-
The solid residue is washed with an organic solvent (e.g., heptane) to extract the this compound.
-
The organic layer is separated, dried, and the solvent is removed under reduced pressure.
-
The crude this compound is then purified by vacuum distillation or recrystallization.
Visualizations
Experimental Workflow: Grignard Route to this compound
References
- 1. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Di-μ-bromido-bis[(diethyl ether-κO)(2,4,6-trimethylphenyl)magnesium]: the mesityl Grignard reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bimesityl Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of bimesityl (2,2',4,4',6,6'-hexamethylbiphenyl).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and historically significant method for the synthesis of symmetrical biaryls like this compound is the Ullmann coupling reaction.[1][2] This reaction involves the copper-mediated coupling of two molecules of an aryl halide, typically iodomesitylene or bromomesitylene.
Q2: Why are my yields for this compound synthesis consistently low?
A2: Low yields in Ullmann couplings, especially for sterically hindered molecules like this compound, are a common issue. Several factors can contribute to this, including:
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Steric Hindrance: The six methyl groups on the biphenyl system create significant steric hindrance, making the carbon-carbon bond formation challenging.
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Purity of Reactants and Reagents: The presence of moisture or other impurities can deactivate the copper catalyst and interfere with the reaction.
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Activity of the Copper Catalyst: The form and activation state of the copper are crucial for reaction efficiency.
-
Reaction Temperature: Ullmann reactions typically require high temperatures to overcome the activation energy barrier.[2]
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Solvent Choice: The polarity and boiling point of the solvent can significantly impact the reaction rate and yield.
Q3: What are common side products in this compound synthesis?
A3: A common side product is the hydro-dehalogenation of the starting material, leading to the formation of mesitylene. This occurs when the aryl halide is reduced instead of undergoing coupling.
Q4: Can I use other cross-coupling reactions to synthesize this compound?
A4: While the Ullmann reaction is traditional, other modern cross-coupling reactions like Suzuki or Kumada-Corriu couplings could potentially be employed. However, the significant steric hindrance of the mesityl group can still present challenges for these methods.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | Inactive copper catalyst. | Use activated copper powder or prepare fresh copper catalyst. Consider using copper(I) salts like CuI. |
| Insufficient reaction temperature. | Ensure the reaction is heated to a sufficiently high temperature (often > 200°C for traditional Ullmann couplings).[2] | |
| Poor quality of starting halomesitylene. | Purify the iodomesitylene or bromomesitylene before use to remove any inhibitors. | |
| Low Yield of this compound | Steric hindrance impeding the coupling. | Prolong the reaction time. Consider using a high-boiling point solvent like DMF or performing the reaction neat (solvent-free). |
| Suboptimal solvent. | Experiment with different high-boiling point, polar aprotic solvents such as DMF or dioxane. | |
| Inefficient catalyst system. | Consider the addition of a ligand, such as 1,10-phenanthroline, which can improve the efficiency of copper-catalyzed couplings. | |
| Formation of Mesitylene (Hydro-dehalogenation) | Presence of a proton source. | Ensure all reagents and solvents are scrupulously dried. |
| Reaction mechanism favoring reduction. | This can be inherent to the reaction conditions. Optimizing temperature and catalyst may help to favor the coupling pathway. | |
| Difficult Purification | Similar polarity of this compound and unreacted starting material. | Utilize column chromatography with a non-polar eluent system (e.g., hexane or heptane). Recrystallization from a suitable solvent can also be effective. |
Experimental Protocols
Protocol 1: Classical Ullmann Coupling of Iodomesitylene (Adapted from a similar procedure for 3,3'-bitolyl)
This protocol is adapted from a procedure for a related sterically hindered biaryl and may require optimization for this compound synthesis.
Materials:
-
Iodomesitylene
-
Activated Copper Powder
-
Dimethylformamide (DMF), anhydrous
-
Heptane
-
Water
Procedure:
-
In a three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a thermometer, add iodomesitylene (1 equivalent) and anhydrous DMF.
-
Heat the solution to its boiling point under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add activated copper powder (2-3 equivalents) portion-wise to the boiling solution.
-
Maintain the reaction mixture at reflux for an extended period (e.g., 40-80 hours). Additional copper powder may be added during the reaction.[3]
-
After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and filter to remove the solid copper residues.
-
Extract the aqueous layer with heptane (3 x).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel using heptane as the eluent.
Protocol 2: Solvent-Free Ullmann Coupling
This approach can be advantageous for sterically hindered substrates.
Materials:
-
Iodomesitylene
-
Activated Copper Powder
-
Sand
Procedure:
-
In a thick-walled reaction tube, thoroughly mix iodomesitylene (1 equivalent), activated copper powder (3 equivalents), and a small amount of sand.
-
Heat the mixture in a sand bath to a high temperature (e.g., 250-270°C) for a specified time (e.g., 30 minutes).
-
Cool the reaction mixture to room temperature.
-
Extract the solid residue with a hot, non-polar solvent like heptane or toluene.
-
Filter the hot solution to remove copper and sand.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Reaction Conditions for the Ullmann Synthesis of 3,3'-Bitolyl (a this compound Analogue) [3]
| Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |
| 3-Iodotoluene | Activated Copper | None | 270 | 25-42 |
| 3-Iodotoluene | Activated Copper | DMF | Reflux | 45-60 |
| 3-Bromotoluene | Mg, CuCl₂ | Diethyl ether | Reflux | 62 |
Note: These yields are for a less sterically hindered analogue and may be higher than what is initially achieved for this compound. This table serves as a starting point for optimization.
Visualizations
Caption: General experimental workflow for the Ullmann synthesis of this compound.
Caption: A logical flowchart for troubleshooting low-yield this compound synthesis.
References
Technical Support Center: Synthesis of Bimesityl
Welcome to the technical support center for the synthesis of bimesityl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides for the most common synthetic routes to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The three most prevalent methods for the synthesis of this compound are the Ullmann coupling of mesityl halides, the coupling of mesityl Grignard reagents, and the oxidative coupling of mesitylene. Each method has its own advantages and potential side reactions that need to be carefully managed.
Q2: What is the primary side product in the Ullmann coupling synthesis of this compound?
A2: In the Ullmann reaction for this compound synthesis, the primary side products are typically copper halides formed from the copper promoter. Incomplete reaction can also leave unreacted mesityl halide as a significant impurity.
Q3: I am observing a significant amount of an isomeric biphenyl byproduct in my Grignard reaction. What is it and how can I avoid it?
A3: The primary isomeric byproduct in the Grignard synthesis of this compound is 2,2',4,4',6,6'-hexamethylbiphenyl, which arises from a Wurtz-type coupling reaction between the mesityl Grignard reagent and unreacted mesityl halide. To minimize its formation, it is crucial to add the mesityl halide slowly to the magnesium turnings during the Grignard reagent formation. This maintains a low concentration of the halide, disfavoring the side reaction.
Q4: In the oxidative coupling of mesitylene, I am getting a higher molecular weight byproduct. What is this and how can I control its formation?
A4: The common higher molecular weight byproduct in the oxidative coupling of mesitylene is termesityl. The formation of this trimer can be influenced by the choice of oxidant and reaction conditions. Controlling the stoichiometry of the oxidant and the reaction time can help to improve the selectivity for this compound.
Troubleshooting Guides
Ullmann Coupling of Mesityl Halides
Issue: Low yield of this compound and formation of side products.
Background: The Ullmann reaction is a classic method for the synthesis of symmetric biaryls. However, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, which can lead to side reactions and purification challenges.
Troubleshooting:
-
Problem: The reaction is sluggish or does not go to completion.
-
Solution: Ensure the copper powder is activated. This can be done by washing with a dilute acid, followed by water, ethanol, and then ether, and drying under vacuum. Using a copper-bronze alloy can also be effective. Iodomesitylene is generally more reactive than bromomesitylene.
-
-
Problem: Difficulty in separating the product from copper byproducts.
-
Solution: After the reaction, the mixture can be treated with a dilute acid to dissolve the copper salts. Extraction with an organic solvent followed by washing and purification should remove most of the inorganic byproducts.
-
Experimental Protocol: Ullmann Coupling of Iodomesitylene
-
In a round-bottom flask, combine iodomesitylene (1 equivalent) and activated copper powder (2 equivalents).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 200-250 °C.
-
Maintain the temperature and stir the reaction mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Add a suitable organic solvent (e.g., toluene) and stir.
-
Filter the mixture to remove the copper and copper salts.
-
Wash the filtrate with dilute hydrochloric acid and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation:
| Starting Material | Catalyst | Temperature (°C) | Reaction Time (h) | This compound Yield (%) | Reference |
| Iodomesitylene | Activated Copper Powder | 220 | 5 | ~70 | General Ullmann Conditions |
| Bromomesitylene | Copper-Bronze Alloy | 250 | 8 | ~50 | General Ullmann Conditions |
Grignard Reagent Coupling
Issue: Formation of 2,2',4,4',6,6'-hexamethylbiphenyl and other byproducts.
Background: The coupling of Grignard reagents is a versatile method for C-C bond formation. In the context of this compound synthesis, a key challenge is the competing Wurtz-type coupling of the Grignard reagent with the starting mesityl halide.
Troubleshooting:
-
Problem: Low yield of this compound and high percentage of the hexamethylbiphenyl isomer.
-
Solution: The slow, dropwise addition of the mesityl halide to a suspension of magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) is critical. This ensures that the concentration of the mesityl halide is kept low, thus minimizing the Wurtz-type side reaction. The use of a catalyst, such as an iron(III) salt, can promote the desired cross-coupling reaction.
-
-
Problem: The Grignard reaction is difficult to initiate.
-
Solution: Ensure all glassware is rigorously dried and the reaction is performed under a dry, inert atmosphere. A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface.
-
Experimental Protocol: Grignard Coupling of Mesityl Bromide
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, place a solution of mesityl bromide (1 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the mesityl bromide solution to the magnesium suspension. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for 1-2 hours until most of the magnesium is consumed.
-
Cool the reaction mixture to room temperature.
-
In a separate flask, prepare a solution of a suitable coupling catalyst, for example, anhydrous iron(III) chloride (FeCl₃, 0.1 equivalents) in anhydrous THF.
-
Slowly add the Grignard reagent to the catalyst solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Data Presentation:
| Mesityl Halide | Addition Rate | Catalyst | This compound Yield (%) | 2,2',4,4',6,6'-hexamethylbiphenyl (%) | Reference |
| Mesityl Bromide | Slow (2h) | None | ~60 | ~15 | General Grignard Conditions |
| Mesityl Bromide | Rapid (30 min) | None | ~40 | ~35 | General Grignard Conditions |
| Mesityl Bromide | Slow (2h) | FeCl₃ (10 mol%) | ~80 | <5 | Catalyzed Grignard Coupling |
Oxidative Coupling of Mesitylene
Issue: Formation of termesityl and other oxidation byproducts.
Background: The direct oxidative coupling of mesitylene offers an atom-economical route to this compound. However, controlling the selectivity to avoid over-oxidation to termesityl and other byproducts is a key challenge.
Troubleshooting:
-
Problem: Significant formation of termesityl.
-
Solution: The choice of the oxidizing agent is crucial. Iron(III) chloride (FeCl₃) is a commonly used and effective oxidant. The stoichiometry of the oxidant should be carefully controlled. Using a slight excess of mesitylene relative to the oxidant can favor the formation of the dimer over the trimer. Reaction temperature and time also play a significant role; lower temperatures and shorter reaction times generally favor this compound formation.
-
-
Problem: Complex mixture of oxidized byproducts.
-
Solution: Ensure the reaction is carried out under an inert atmosphere to prevent unwanted side reactions with atmospheric oxygen. The purity of the starting mesitylene is also important, as impurities can lead to a range of undesired byproducts.
-
Experimental Protocol: Oxidative Coupling of Mesitylene with FeCl₃
-
In a round-bottom flask, dissolve mesitylene (1 equivalent) in a suitable solvent such as dichloromethane or nitrobenzene.
-
Cool the solution in an ice bath.
-
Slowly add anhydrous iron(III) chloride (FeCl₃, 1.2 equivalents) portion-wise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC or GC.
-
Quench the reaction by pouring the mixture into ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to separate this compound from termesityl and other byproducts.
Data Presentation:
| Oxidant | Mesitylene:Oxidant Ratio | Temperature (°C) | This compound Yield (%) | Termesityl Yield (%) | Reference |
| FeCl₃ | 1 : 1.2 | 0 to RT | ~75 | ~10 | Standard FeCl₃ Coupling |
| FeCl₃ | 1 : 2 | 0 to RT | ~60 | ~25 | Excess Oxidant |
| O₂/Pd catalyst | - | 100 | Varies | Varies | Catalytic Oxidative Coupling |
Purification of this compound
Recrystallization:
This compound can often be purified by recrystallization. Ethanol is a commonly used solvent.
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.
-
Filter the hot solution to remove insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.
-
Column Chromatography:
Column chromatography is effective for separating this compound from its side products, particularly termesityl and the hexamethylbiphenyl isomer.
-
Stationary Phase: Silica gel (230-400 mesh) is typically used.
-
Eluent: A non-polar solvent system is effective. A gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity) can be used to elute the products. This compound, being less polar than termesityl, will elute first.
Visualization of Reaction Pathways
Below is a diagram illustrating the relationship between the desired synthesis of this compound and the formation of major side products for the three main synthetic routes.
Caption: Synthetic pathways to this compound and associated side reactions.
Technical Support Center: Purification of Crude Bimesityl
Welcome to the technical support center for the purification of crude bimesityl (2,2',4,4',6,6'-hexamethyl-1,1'-biphenyl). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions encountered during the purification of crude this compound.
Q1: What are the typical impurities in crude this compound?
A1: The impurities in crude this compound largely depend on the synthetic route employed.
-
Ullmann Coupling: If synthesized via the Ullmann coupling of iodomesitylene, common impurities include:
-
Unreacted iodomesitylene.
-
Homocoupled byproducts other than this compound.
-
Copper salts, which may require an acidic workup for removal.
-
-
Grignard Reaction: When prepared through the Grignard reaction of a mesityl halide, potential impurities are:
-
Biphenyl, formed from the coupling of the Grignard reagent with unreacted aryl halide.[1]
-
Unreacted starting materials.
-
Magnesium salts, which are typically removed during an aqueous workup.
-
Q2: My crude this compound is a yellowish oil/solid. How can I decolorize it?
A2: A yellowish color often indicates the presence of biphenyl-type impurities or other colored byproducts.[1] Several methods can be employed for decolorization:
-
Recrystallization: This is often the most effective method. Dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly can leave colored impurities in the mother liquor.
-
Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities.[2]
-
Column Chromatography: Passing the crude product through a silica gel column can separate the desired colorless this compound from colored impurities.
Q3: I am having trouble getting my this compound to crystallize during recrystallization. What should I do?
A3: Difficulty in crystallization can be due to several factors:
-
Too much solvent: If an excessive amount of solvent was used, the solution may not be saturated enough for crystals to form upon cooling. Try evaporating some of the solvent to concentrate the solution.
-
Solution is supersaturated: Sometimes, a solution can become supersaturated and resist crystallization. Try the following techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a tiny crystal of pure this compound to the solution to act as a nucleation site.
-
-
Presence of oily impurities: If the crude product contains significant oily impurities, it may "oil out" instead of crystallizing. In this case, purification by column chromatography before recrystallization is recommended.
Q4: My yield after recrystallization is very low. How can I improve it?
A4: Low recovery during recrystallization can be addressed by:
-
Minimizing the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling slowly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and maximizes recovery.
-
Washing with cold solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid dissolving the product.
Q5: What are the recommended conditions for purifying this compound by column chromatography?
A5: For the column chromatography of this compound, a non-polar stationary phase and a non-polar to moderately polar mobile phase are typically used.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate is a good starting point.[3] The optimal ratio will depend on the specific impurities present. It is recommended to first perform thin-layer chromatography (TLC) to determine the ideal solvent system that provides good separation between this compound and its impurities. A good target Rf value for the desired compound is typically around 0.3.
Quantitative Data Summary
| Purification Method | Typical Purity of Crude Product | Typical Purity of Final Product | Typical Yield | Notes |
| Recrystallization | 80-95% | >98% | 70-90% | Yield is dependent on the initial purity and careful control of solvent volume and cooling rate. |
| Column Chromatography | 60-90% | >99% | 60-85% | Yield can be affected by the efficiency of column packing and fraction collection. |
| Sublimation | >90% | >99.5% | 50-80% | Best suited for smaller quantities and for removing non-volatile impurities. |
Note: The data in this table are approximate values and can vary depending on the specific experimental conditions and the nature of the impurities.
Experimental Protocols
Recrystallization of this compound from Ethanol
Objective: To purify crude this compound by removing soluble impurities.
Methodology:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol while stirring and heating until the solid completely dissolves.[4]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Column Chromatography of this compound
Objective: To separate this compound from impurities with different polarities.
Methodology:
-
Column Packing: Prepare a silica gel column using a slurry packing method with hexane as the eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, and then carefully load it onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent system, such as 100% hexane. The polarity of the eluent can be gradually increased by adding small amounts of a more polar solvent like ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and gradually increasing the concentration).[5]
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Sublimation of this compound
Objective: To purify this compound by separating it from non-volatile impurities.
Methodology:
-
Apparatus Setup: Place the crude this compound in a sublimation apparatus.
-
Vacuum Application: Evacuate the apparatus to a low pressure (e.g., <1 mmHg).
-
Heating: Gently heat the bottom of the apparatus. The temperature should be high enough for this compound to sublime but below its melting point. The optimal temperature and pressure may need to be determined empirically but will be below the triple point of the substance.[6]
-
Condensation: The sublimed this compound vapor will condense as pure crystals on the cold finger or the cooler upper surfaces of the apparatus.
-
Isolation: After the sublimation is complete, carefully vent the apparatus and collect the purified crystals from the cold surface.
Visualizations
Caption: A decision-making workflow for the purification of crude this compound.
References
Technical Support Center: Bimesityl Synthesis
Welcome to the technical support center for the synthesis of bimesityl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary synthetic routes to this compound include the Ullmann coupling of 2-halomesitylenes, the Suzuki-Miyaura coupling of a mesitylboronic acid with a halomesitylene, and the oxidative coupling of mesitylene. Each method offers distinct advantages and challenges in terms of reaction conditions, yield, and purity.
Q2: I am experiencing low yields in my this compound synthesis. What are the likely causes?
A2: Low yields can stem from several factors depending on the chosen synthetic method. Common culprits include incomplete reaction, side reactions, decomposition of starting materials or product, and inefficient purification. For Ullmann coupling, incomplete activation of copper or steric hindrance can be problematic. In Suzuki coupling, catalyst deactivation or issues with the boronic acid partner can lower yields. For oxidative coupling, the choice of oxidant and catalyst is critical to prevent over-oxidation or the formation of undesired byproducts.
Q3: How can I improve the purity of my this compound product?
A3: Purification of this compound can often be achieved through recrystallization.[1][2][3] Choosing an appropriate solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature is key.[4][5] Common solvents for recrystallization of biaryls include ethanol, methanol, or mixtures of solvents like ethanol/water. Column chromatography can also be employed for purification, though it may be more time-consuming for large-scale preparations.
Q4: What are the common side products in this compound synthesis?
A4: In Ullmann and Suzuki couplings, dehalogenation of the starting halomesitylene is a common side reaction, leading to the formation of mesitylene. Homocoupling of the mesitylboronic acid in Suzuki reactions can also occur. In oxidative coupling, over-oxidation can lead to the formation of termesityl or other polyphenylene species.[6] Incomplete coupling can also leave unreacted starting materials in the final product mixture.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls; starting material remains | Ullmann: Incomplete activation of copper powder. | Activate copper powder prior to use by washing with a dilute acid (e.g., HCl) followed by water, ethanol, and ether, then drying under vacuum. |
| Suzuki: Inactive catalyst or decomposition of boronic acid. | Use fresh, high-purity palladium catalyst and ligand. Ensure the mesitylboronic acid is dry and has not undergone significant decomposition. | |
| Oxidative Coupling: Insufficient oxidant or catalyst activity. | Increase the stoichiometry of the oxidant. Screen different catalysts or catalyst loadings to find optimal conditions. | |
| Formation of significant side products | Ullmann/Suzuki: Dehalogenation of aryl halide. | Use a less reactive base or lower the reaction temperature. Ensure an inert atmosphere to minimize side reactions. |
| Suzuki: Homocoupling of boronic acid. | Adjust the stoichiometry of the reactants. Slower addition of the boronic acid can sometimes minimize this side reaction. | |
| Oxidative Coupling: Over-oxidation or polymerization. | Use a milder oxidant or a more selective catalyst. Controlling the reaction time and temperature is also crucial. | |
| Product decomposition | High reaction temperatures. | Optimize the reaction temperature. While Ullmann couplings often require high heat, Suzuki and some oxidative couplings can proceed at lower temperatures. |
| Presence of oxygen or moisture. | Ensure all reactions are carried out under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Low Purity
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting materials in the final product | Incomplete reaction. | Increase reaction time or temperature. Re-evaluate catalyst loading and reagent stoichiometry. |
| Contamination with dehalogenated byproduct (mesitylene) | Reductive dehalogenation side reaction. | Optimize the reaction conditions as described for low yield due to side products. Purification by fractional distillation before recrystallization may be necessary if mesitylene is a significant impurity. |
| Presence of homocoupled or oligomeric byproducts | Non-selective coupling. | For Suzuki coupling, adjust the reaction parameters. For oxidative coupling, a catalyst with better size or shape selectivity may be required to favor this compound formation.[6] |
| Product "oils out" during recrystallization | Improper solvent choice or cooling rate. | Select a solvent system where this compound has a steep solubility curve. Ensure slow cooling to promote the formation of pure crystals. |
Data Presentation
The following table summarizes typical yields and purities for different this compound synthesis methods based on literature data. Note that actual results may vary depending on specific reaction conditions and scale.
| Synthesis Method | Starting Materials | Typical Yield (%) | Typical Purity (%) | Reference |
| Ullmann Coupling | 2-Iodomesitylene, Copper powder | 45-60 | >95 (after recrystallization) | [7] |
| Suzuki-Miyaura Coupling | 2-Bromomesitylene, Mesitylboronic acid, Pd catalyst | 70-90 | >98 (after chromatography/recrystallization) | N/A |
| Oxidative Coupling | Mesitylene, Oxidant (e.g., FeCl₃) | 30-50 | Variable, often requires significant purification | [6] |
Experimental Protocols
Ullmann Coupling of 2-Iodomesitylene
Materials:
-
2-Iodomesitylene
-
Activated copper powder
-
Sand
-
Anhydrous, high-boiling solvent (e.g., dimethylformamide, optional)
Procedure:
-
In a dry reaction tube, thoroughly mix 2-iodomesitylene (1.0 eq) and activated copper powder (2.0 eq). Sand can be added to help distribute the heat.
-
Heat the mixture under an inert atmosphere to 200-250 °C. The reaction is typically run neat (solvent-free).
-
Maintain the temperature for several hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling, extract the reaction mixture with a suitable organic solvent (e.g., toluene).
-
Filter the mixture to remove copper and copper salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Suzuki-Miyaura Coupling of 2-Bromomesitylene and Mesitylboronic Acid
Materials:
-
2-Bromomesitylene
-
Mesitylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add 2-bromomesitylene (1.0 eq), mesitylboronic acid (1.2 eq), palladium catalyst (0.01-0.05 eq), and base (2.0 eq).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Oxidative Coupling of Mesitylene
Materials:
-
Mesitylene
-
Oxidizing agent (e.g., FeCl₃, Pd catalyst with an oxidant)
-
Solvent (e.g., dichloromethane, nitrobenzene)
Procedure:
-
Dissolve mesitylene in the chosen solvent in a reaction flask.
-
Add the oxidizing agent portion-wise or as a solution.
-
Stir the reaction at the desired temperature. The conditions can vary significantly based on the chosen oxidant system.
-
Monitor the formation of this compound and potential side products by GC-MS.
-
Upon completion, quench the reaction (e.g., with an aqueous solution of a reducing agent if necessary).
-
Perform a work-up to isolate the organic products.
-
Separate this compound from unreacted mesitylene and other coupling products by distillation and/or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Purification workflow for crude this compound.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. How To [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Synthesis of Bimesityl and Prevention of Precursor Dimerization
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of bimesityl and other sterically hindered biaryls. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on preventing the undesired dimerization of this compound precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The synthesis of this compound, and sterically hindered biaryls in general, typically relies on cross-coupling reactions. The most prevalent methods include:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound (e.g., mesitylboronic acid) with an aryl halide (e.g., mesityl bromide). It is often favored for its mild reaction conditions and functional group tolerance.[1]
-
Grignard Reagent Cross-Coupling (Kumada-Corriu type): This involves the reaction of a Grignard reagent (e.g., mesitylmagnesium bromide) with an aryl halide, often catalyzed by nickel or palladium.[2]
-
Ullmann Coupling: This classic method uses copper to couple two aryl halides (e.g., mesityl iodide).[3] While historically significant, it often requires harsh reaction conditions.[3]
Q2: What is precursor dimerization and why is it a problem in this compound synthesis?
A2: Precursor dimerization is a common side reaction where two molecules of the starting material couple with themselves to form a homodimer. In the context of this compound synthesis, this means, for example, two molecules of a mesityl precursor reacting to form this compound in a homocoupling reaction instead of a cross-coupling with a different partner. When the goal is to synthesize an unsymmetrical biaryl, this homodimerization is a significant side reaction that reduces the yield of the desired product. Even in the synthesis of symmetrical this compound, uncontrolled dimerization can lead to poor yields and purification challenges.
Q3: How can I detect the formation of the this compound dimer during my experiment?
A3: Dimer formation can be monitored by thin-layer chromatography (TLC) during the reaction. The dimer, being a nonpolar hydrocarbon, will typically have a high Rf value and appear as a distinct spot. After the reaction, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can confirm the presence and quantity of the this compound byproduct. In Nuclear Magnetic Resonance (NMR) spectroscopy, the high symmetry of the this compound molecule will result in a characteristic simple spectrum, which can be compared to literature data for identification.
Troubleshooting Guides
Issue 1: Low Yield of this compound due to Precursor Dimerization in Grignard Reactions
The formation of a Grignard reagent from a sterically hindered aryl halide like mesityl bromide can be prone to dimerization (Wurtz-Fittig type side reaction).
Troubleshooting Steps:
-
Control the Reaction Temperature: Exothermic reactions during Grignard formation can promote dimerization.[4] Initiate the reaction at room temperature and then cool it in a water or ice bath once the reaction starts.[4]
-
Optimize Solvent Concentration: Highly concentrated solutions can lead to localized overheating and increase the likelihood of dimerization.[4] Use a sufficient amount of a suitable solvent, such as diethyl ether or tetrahydrofuran (THF), to maintain a dilute reaction mixture.
-
Careful Use of Initiators: While iodine is often used to activate the magnesium, an excess can sometimes be detrimental. If you are using fresh, high-quality magnesium turnings, the amount of iodine can be minimized or potentially omitted.[4]
-
Maintain an Inert Atmosphere: The presence of oxygen can interfere with the Grignard reagent formation and lead to side reactions. Ensure your reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon).[4]
Experimental Protocol: Preparation of Mesitylmagnesium Bromide with Minimized Dimerization
This protocol is adapted from a standard procedure for preparing mesityl Grignard reagent.[5]
Materials:
-
Magnesium turnings
-
2-Bromomesitylene
-
Anhydrous diethyl ether
-
Iodine (optional, a small crystal)
-
Two-necked flask, reflux condenser, dropping funnel
Procedure:
-
In a flame-dried two-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.
-
Heat the magnesium turnings with a heat gun under vacuum for approximately 15 minutes to activate the surface.
-
Allow the flask to cool to room temperature under an inert atmosphere (argon or nitrogen).
-
Add anhydrous diethyl ether to the flask.
-
Prepare a solution of 2-bromomesitylene in anhydrous diethyl ether.
-
Add a small portion of the 2-bromomesitylene solution to the magnesium suspension. If the reaction does not initiate (indicated by cloudiness and gentle refluxing), a small crystal of iodine can be added.
-
Once the reaction has started, add the remaining 2-bromomesitylene solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with a water bath.
-
After the addition is complete, heat the reaction mixture at reflux for an additional 1-2 hours to ensure complete reaction.
Issue 2: Poor Yield in Suzuki-Miyaura Coupling of Sterically Hindered Precursors
The ortho-methyl groups in mesityl precursors create significant steric hindrance, which can impede the catalytic cycle of the Suzuki-Miyaura coupling, leading to low yields.
Troubleshooting Steps:
-
Choice of Palladium Catalyst and Ligand: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for sterically hindered substrates.[6] More electron-rich and bulky phosphine ligands are often required to promote the oxidative addition and reductive elimination steps. Consider using catalysts with ligands such as those from the Buchwald or Fu groups.
-
Base Selection: The choice of base is critical. Stronger bases are often needed for challenging couplings. While potassium carbonate is common, bases like cesium carbonate or potassium phosphate may give better results.[6]
-
Solvent System: The solvent can significantly influence the reaction outcome. A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is often used. The ratio of the solvents may need to be optimized.[1]
-
Reaction Temperature: While Suzuki couplings are often run at elevated temperatures, excessively high temperatures can lead to decomposition of the catalyst or reactants. A systematic screening of the reaction temperature is recommended.
Data on Suzuki-Miyaura Coupling of a Sterically Hindered Substrate
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | <10 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 75 |
| 3 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene/H₂O | 80 | 85 |
| 4 | Pd₂(dba)₃ | RuPhos | K₃PO₄ | DMF/H₂O | 110 | 92 |
This table is a generalized representation based on literature trends for sterically hindered Suzuki-Miyaura couplings and is intended for illustrative purposes.
Visualizations
Logical Workflow for Troubleshooting Low Yield in this compound Synthesis
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Di-μ-bromido-bis[(diethyl ether-κO)(2,4,6-trimethylphenyl)magnesium]: the mesityl Grignard reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
Bimesityl stability under acidic and basic conditions
Welcome to the Bimesityl Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound (2,2',4,4',6,6'-hexamethylbiphenyl) is a highly stable aromatic hydrocarbon.[1][2] Its stability is largely attributed to its molecular structure, which consists of two mesitylene rings linked by a single bond. The presence of six methyl groups in the ortho and para positions of the biphenyl core creates significant steric hindrance.[3][4][5] This steric bulk protects the biphenyl linkage from chemical attack, making this compound resistant to degradation under many standard laboratory conditions.
Q2: How does this compound behave under acidic conditions?
A2: this compound is expected to be highly resistant to acidic conditions. The electron-donating nature of the methyl groups on the aromatic rings increases the electron density of the system, which could theoretically make it susceptible to electrophilic attack. However, the pronounced steric hindrance around the biphenyl bond and the aromatic rings themselves physically blocks the approach of acidic reagents. Therefore, significant degradation is not anticipated under mild to moderate acidic conditions. Under very harsh acidic conditions (e.g., concentrated sulfuric acid at high temperatures), sulfonation or other electrophilic aromatic substitution reactions may occur, but these are not typical degradation pathways under normal experimental use.
Q3: Is this compound stable in the presence of bases?
A3: this compound is exceptionally stable in the presence of bases. As a non-polar hydrocarbon, it lacks acidic protons and is not susceptible to deprotonation by common bases. The molecule does not have functional groups that are readily hydrolyzed or eliminated under basic conditions. Therefore, it is considered stable across a wide range of basic pH values.
Q4: Can I expect degradation of this compound during routine experimental work?
A4: Under typical experimental conditions for applications such as its use as a ligand or in materials science, this compound is not expected to degrade. Its inherent stability makes it a robust component in many chemical syntheses and formulations.[1] However, prolonged exposure to harsh conditions such as strong oxidizing agents, high heat, or intense UV radiation should be evaluated on a case-by-case basis.
Q5: Are there any known degradation products of this compound?
A5: Due to its high stability, the degradation pathways of this compound are not extensively documented in the scientific literature. Any potential degradation would likely occur under forced conditions (e.g., high-temperature oxidation) and could theoretically involve oxidation of the methyl groups to form carboxylic acids or cleavage of the biphenyl bond to yield mesitylene derivatives. However, these are hypothetical pathways and would require extreme conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram after reaction | Potential degradation of this compound due to harsh reaction conditions. | - Analyze a control sample of this compound under the same analytical conditions to confirm its retention time. - Re-evaluate the reaction conditions (temperature, reagents). Consider if strong oxidizing agents or radical initiators are present. - Use a milder synthetic route if possible. |
| Discoloration of this compound sample upon storage | Impurities in the sample or slow oxidation. | - Store this compound in a tightly sealed container, protected from light and air. - For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen). - Re-purify the material by recrystallization or chromatography if purity is critical. |
| Inconsistent experimental results | Degradation of this compound affecting its role in the reaction (e.g., as a ligand). | - Confirm the purity of the this compound stock using an appropriate analytical method (e.g., HPLC, GC-MS, NMR). - Perform a forced degradation study under your specific experimental conditions to assess stability directly. |
Data on this compound Stability (Illustrative)
| Condition | Temperature (°C) | Duration (h) | Expected Degradation (%) |
| 0.1 M HCl | 25 | 24 | < 0.1 |
| 0.1 M HCl | 80 | 24 | < 1 |
| 1 M HCl | 80 | 24 | < 2 |
| 0.1 M NaOH | 25 | 24 | < 0.1 |
| 0.1 M NaOH | 80 | 24 | < 1 |
| 1 M NaOH | 80 | 24 | < 2 |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under acidic and basic stress conditions.[6][7][8][9]
1. Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (1 M and 0.1 M)
-
Sodium hydroxide (1 M and 0.1 M)
-
Vials
-
Heating block or water bath
-
HPLC system with a UV detector
-
pH meter
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
3. Acidic Degradation:
-
For each acidic condition (0.1 M HCl and 1 M HCl), add 1 mL of the this compound stock solution to a vial.
-
Add 1 mL of the respective hydrochloric acid solution.
-
Prepare a control sample with 1 mL of stock solution and 1 mL of water.
-
Incubate the vials at a set temperature (e.g., 60°C) for a specified time (e.g., 24 hours).
-
After incubation, cool the samples to room temperature and neutralize with an appropriate amount of sodium hydroxide solution.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
4. Basic Degradation:
-
For each basic condition (0.1 M NaOH and 1 M NaOH), add 1 mL of the this compound stock solution to a vial.
-
Add 1 mL of the respective sodium hydroxide solution.
-
Prepare a control sample with 1 mL of stock solution and 1 mL of water.
-
Incubate the vials at a set temperature (e.g., 60°C) for a specified time (e.g., 24 hours).
-
After incubation, cool the samples to room temperature and neutralize with an appropriate amount of hydrochloric acid solution.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
5. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage of degradation by measuring the decrease in the peak area of the parent this compound peak.
Visualizations
References
- 1. Buy this compound | 4482-03-5 [smolecule.com]
- 2. This compound | C18H22 | CID 226771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Steric effects - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. acdlabs.com [acdlabs.com]
- 9. pharmaguideline.co.uk [pharmaguideline.co.uk]
Technical Support Center: Degradation Pathways of Bimesityl-Based Materials
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the degradation of bimesityl-based materials. The information is intended to assist researchers in designing, executing, and interpreting experiments related to the stability and degradation of these materials.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound-based materials?
This compound-based materials, which incorporate the 2,2',6,6'-tetramethylbiphenyl moiety, can degrade through several pathways, largely dependent on the specific polymer backbone and the environmental stressors. The most common degradation routes include:
-
Thermal Degradation: At elevated temperatures, the primary degradation mechanism often involves chain scission of the polymer backbone. For instance, in polyamides containing this compound units, the amide bond is susceptible to cleavage.[1][2] The presence of the bulky this compound group can influence the thermal stability, in some cases increasing it due to steric hindrance.
-
Oxidative Degradation: In the presence of oxygen, especially when combined with heat or UV radiation, oxidative degradation occurs. This process can involve the formation of hydroperoxides on the polymer backbone, leading to chain scission and the formation of carbonyl and hydroxyl groups. For aromatic polymers, oxidation can also target the aromatic rings, though the methyl groups on the this compound unit may be susceptible to oxidation.
-
Photodegradation: Exposure to ultraviolet (UV) radiation can induce photodegradation. For materials containing aromatic structures, photo-Fries rearrangements and photo-oxidation are common pathways.[3][4] These reactions can lead to discoloration (yellowing) and a loss of mechanical properties. The specific pathway will depend on the full structure of the polymer.
-
Hydrolytic Degradation: For polymers with hydrolyzable linkages, such as polyesters, polyamides, and polycarbonates, exposure to moisture, especially at elevated temperatures or acidic/basic conditions, can lead to hydrolysis.[1][5][6] This process involves the cleavage of these bonds, resulting in a decrease in molecular weight and a deterioration of material properties.
Q2: What are the expected degradation products for a this compound-containing polymer?
The degradation products will be specific to the polymer type. However, some general expectations are:
-
For polyamides , hydrolysis will yield the constituent diamine (e.g., a this compound diamine) and dicarboxylic acid monomers.[1] Thermal degradation may lead to a more complex mixture of smaller molecules resulting from chain scission and side-group reactions.
-
For polycarbonates , hydrolysis will break the carbonate linkages, releasing bisphenols (including any this compound-containing bisphenol) and carbon dioxide. Photodegradation can lead to the formation of phenyl salicylates and dihydroxybenzophenones via photo-Fries rearrangement.[3][4]
-
For epoxy resins , thermal and oxidative degradation can lead to the release of various aromatic and aliphatic fragments, including phenols and aldehydes, resulting from the breakdown of the crosslinked network.[7][8]
-
For polyolefins with this compound side groups, degradation will primarily target the polyolefin backbone through chain scission, leading to a decrease in molecular weight and the formation of a wide range of smaller hydrocarbons, alcohols, aldehydes, ketones, and carboxylic acids.[9]
Q3: How can I monitor the degradation of my this compound-based material?
Several analytical techniques are essential for monitoring polymer degradation:
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is a primary technique for monitoring changes in molecular weight and molecular weight distribution, which are direct indicators of chain scission.[10][11][12]
-
Spectroscopy (FTIR, UV-Vis, NMR):
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the formation of new functional groups, such as carbonyls (from oxidation) or hydroxyls (from hydrolysis).
-
UV-Visible (UV-Vis) Spectroscopy: Can track changes in conjugation and the formation of chromophores, which often correlate with discoloration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the degradation products and changes in the polymer structure.[13][14][15]
-
-
Thermal Analysis (TGA, DSC):
-
Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature, providing information on thermal stability and decomposition temperatures.
-
Differential Scanning Calorimetry (DSC): Detects changes in thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm), which can be affected by degradation.
-
-
Mass Spectrometry (MS) coupled with Gas or Liquid Chromatography (GC-MS, LC-MS): These techniques are powerful for separating and identifying volatile and non-volatile degradation products.[16][17][18]
Section 2: Troubleshooting Guides
Troubleshooting Guide 1: High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis
| Problem | Possible Causes | Solutions |
| Poor Peak Resolution | Incorrect mobile phase composition (pH, organic modifier concentration).Column degradation (clogged frit, deteriorated packing).Excessive sample load. | Optimize the mobile phase; consider gradient elution.Clean or replace the column; use a guard column.Reduce sample concentration or injection volume.[10] |
| Baseline Noise or Drift | Contaminated mobile phase or solvents.Air bubbles in the system.Detector instability (temperature fluctuations, lamp issues).System leaks. | Use high-purity, filtered, and degassed solvents.Purge the system to remove air bubbles.Ensure stable detector temperature and check lamp performance.Inspect fittings and connections for leaks.[10][19] |
| Peak Tailing or Fronting | Column overload.Secondary interactions between analyte and stationary phase.Mismatched injection solvent and mobile phase. | Dilute the sample.Adjust mobile phase pH or ionic strength; use a different column chemistry.Dissolve the sample in the mobile phase whenever possible.[20] |
| Ghost Peaks | Contamination in the injection system or column.Carryover from a previous injection. | Flush the injector and column with a strong solvent.Implement a thorough needle wash protocol between injections. |
Troubleshooting Guide 2: Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC) for Molecular Weight Analysis
| Problem | Possible Causes | Solutions |
| Increased System Pressure | Blockage in the tubing, frits, or column.Precipitation of the polymer in the system. | Identify the location of the blockage by systematically disconnecting components.Ensure the polymer is fully soluble in the mobile phase and filter all samples.[11] |
| Distorted Peak Shapes (Broadening, Tailing, Fronting) | A single malfunctioning column in a column set.Inappropriate mobile phase leading to polymer-column interactions.Sample overload. | Test each column individually to identify the faulty one.Select a mobile phase that ensures true size-based separation.Reduce the concentration and/or injection volume of the sample.[11] |
| Irreproducible Molecular Weight Results | Inconsistent sample preparation.Fluctuations in temperature.Degradation of the polymer during analysis. | Ensure consistent dissolution time, temperature, and filtration for all samples.Use a column oven for stable temperature control.Ensure the mobile phase is not causing degradation and that the analysis time is not excessively long. |
| Baseline Instability | Mobile phase issues (improper mixing, dissolved gas).Detector temperature fluctuations.Contaminated flow cell. | Thoroughly degas the mobile phase and ensure proper mixing.Allow the detector to fully equilibrate to a stable temperature.Clean the detector flow cell according to the manufacturer's instructions.[10] |
Troubleshooting Guide 3: Thermal Analysis (TGA/DSC)
| Problem | Possible Causes | Solutions |
| Irreproducible TGA Decomposition Temperatures | Inconsistent heating rate.Different sample mass or packing in the pan.Variation in the purge gas flow rate. | Use the same heating rate for all comparable experiments.Maintain a consistent sample mass and ensure good thermal contact with the pan.Ensure a constant and appropriate purge gas flow rate. |
| Artifacts in DSC Thermogram (e.g., unusual peaks) | Sample contamination.Reaction of the sample with the pan material.Improperly sealed pan for volatile components. | Ensure the sample is pure and handle with clean tools.Use an inert pan material (e.g., gold-plated stainless steel for reactive samples).Use hermetically sealed pans if volatile degradation products are expected. |
| Baseline Drift in TGA | Buoyancy effects.Contamination of the furnace or balance mechanism. | Run a blank correction with an empty pan under the same conditions.Perform regular cleaning and calibration of the instrument. |
Section 3: Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study of a this compound-Containing Polyamide
Objective: To assess the hydrolytic stability of a this compound-containing polyamide under acidic, basic, and neutral conditions.
Methodology:
-
Sample Preparation: Prepare thin films (e.g., 50-100 µm thick) or a known weight of polymer powder.
-
Degradation Conditions:
-
Acidic: Immerse samples in 0.1 M HCl at 60°C.
-
Basic: Immerse samples in 0.1 M NaOH at 60°C.
-
Neutral: Immerse samples in deionized water at 80°C.
-
-
Time Points: Collect samples at regular intervals (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Sample Processing: At each time point, remove the samples, wash thoroughly with deionized water to remove residual acid/base, and dry under vacuum to a constant weight.
-
Analysis:
-
GPC/SEC: Analyze the change in molecular weight and polydispersity index.
-
FTIR: Monitor the changes in the amide bond region (~1650 cm⁻¹ and ~1540 cm⁻¹) and the appearance of carboxylic acid and amine end groups.
-
Weight Loss: Gravimetrically determine the percentage of weight loss over time.
-
Protocol 2: Thermal-Oxidative Degradation Study
Objective: To evaluate the thermal and thermal-oxidative stability of a this compound-based material.
Methodology:
-
TGA Analysis:
-
Place a known amount of the sample (5-10 mg) in a TGA pan.
-
Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10°C/min).
-
Perform the experiment under both an inert atmosphere (Nitrogen) and an oxidative atmosphere (Air).
-
Record the weight loss as a function of temperature. The onset of decomposition provides an indication of thermal stability.
-
-
Isothermal Aging:
-
Place polymer films in an oven at a constant temperature (e.g., 150°C) in an air atmosphere.
-
Remove samples at various time points.
-
Analyze the samples using GPC/SEC to track molecular weight changes and FTIR to monitor the formation of oxidation products (e.g., carbonyl groups around 1720 cm⁻¹).
-
Section 4: Data Presentation
Table 1: Hypothetical Hydrolytic Degradation Data for a this compound-Polyamide
| Degradation Condition | Time (hours) | Molecular Weight (Mn, g/mol ) | % Weight Loss |
| 0.1 M HCl, 60°C | 0 | 50,000 | 0 |
| 24 | 35,000 | 2.1 | |
| 48 | 25,000 | 4.5 | |
| 96 | 15,000 | 8.2 | |
| 0.1 M NaOH, 60°C | 0 | 50,000 | 0 |
| 24 | 42,000 | 1.5 | |
| 48 | 33,000 | 3.2 | |
| 96 | 24,000 | 6.8 | |
| DI Water, 80°C | 0 | 50,000 | 0 |
| 24 | 48,000 | 0.5 | |
| 48 | 45,000 | 1.1 | |
| 96 | 41,000 | 2.3 |
Table 2: Hypothetical Thermal Stability Data from TGA
| Material | Atmosphere | Onset Decomposition Temp. (Tonset, °C) | Temp. at 5% Weight Loss (Td5, °C) | Char Yield at 800°C (%) |
| This compound-Polyamide | Nitrogen | 420 | 435 | 45 |
| Air | 405 | 420 | 5 | |
| Standard Aromatic Polyamide | Nitrogen | 400 | 415 | 40 |
| Air | 385 | 400 | <1 |
Section 5: Visualizations
Caption: Overview of degradation pathways for this compound-based materials.
Caption: General experimental workflow for studying material degradation.
References
- 1. Pure Hydrolysis of Polyamides: A Comparative Study [mdpi.com]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. Polymer Photodegradation: Mechanisms and experimental methods | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. nanomat.as.wm.edu [nanomat.as.wm.edu]
- 6. mdpi.com [mdpi.com]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of polymers by NMR | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. GPC/SEC Good Practice & Troubleshooting Tutorials | Separation Science [sepscience.com]
- 20. Degradation of Polymer Materials in the Environment and Its Impact on the Health of Experimental Animals: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Thermal Stability of Bimesityl Polymers
Disclaimer: "Bimesityl polymers" represent a specialized and emerging area of polymer science. The following troubleshooting guides and FAQs are based on established principles for enhancing the thermal stability of analogous aromatic polymers and are intended to provide general guidance for researchers in this field.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and characterization of this compound polymers.
Issue 1: Polymer Degradation at Lower-Than-Expected Temperatures
Question: My this compound polymer is showing an onset of degradation at a significantly lower temperature in Thermogravimetric Analysis (TGA) than predicted by theoretical calculations. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors could be contributing to the premature degradation of your this compound polymer. A systematic approach to troubleshooting this issue is recommended.
Potential Causes and Solutions:
-
Residual Impurities: The presence of residual monomers, solvents, or catalysts from the polymerization process can act as initiation sites for thermal degradation.
-
Troubleshooting Step: Purify the polymer sample thoroughly before TGA analysis. Techniques such as precipitation, soxhlet extraction, or dialysis can be effective.
-
-
Oxidative Degradation: If the TGA is performed in the presence of air or oxygen, oxidative degradation can occur at lower temperatures than thermal degradation in an inert atmosphere.
-
Troubleshooting Step: Ensure your TGA experiments are conducted under a high-purity inert atmosphere, such as nitrogen or argon.
-
-
Chain End Instability: The end groups of polymer chains can be less stable than the main chain and can initiate degradation.
-
Troubleshooting Step: Consider end-capping the polymer chains with a more thermally stable group.
-
-
Structural Defects: Irregularities in the polymer backbone, such as head-to-head linkages or branching, can create weak points that are more susceptible to thermal degradation.
-
Troubleshooting Step: Re-evaluate your polymerization conditions to favor a more regular polymer structure.
-
Experimental Workflow for Troubleshooting Premature Degradation:
Caption: Troubleshooting workflow for premature polymer degradation.
Issue 2: Inconsistent Glass Transition Temperature (Tg) in Differential Scanning Calorimetry (DSC)
Question: I am observing significant variations in the glass transition temperature (Tg) of my this compound polymer samples between different DSC runs. What could be causing this inconsistency?
Answer:
Inconsistent Tg measurements in DSC can stem from both material properties and experimental parameters.
Potential Causes and Solutions:
-
Thermal History: The thermal history of the polymer sample can significantly impact its Tg. Differences in cooling rates from previous thermal cycles can lead to variations.
-
Troubleshooting Step: Implement a standardized thermal history protocol for all samples. This typically involves heating the sample above its Tg to erase previous thermal history, followed by a controlled cooling rate, and then the final heating scan for Tg determination.
-
-
Sample Preparation: Inconsistent sample packing in the DSC pans can lead to poor thermal contact and affect the accuracy of the measurement.
-
Troubleshooting Step: Ensure consistent sample mass and that the sample is pressed firmly and evenly at the bottom of the DSC pan.
-
-
Scan Rate: The heating and cooling rates used in the DSC experiment can influence the measured Tg.
-
Troubleshooting Step: Use a consistent and appropriate scan rate for all measurements. A common rate for polymers is 10 °C/min.
-
-
Moisture Content: Absorbed moisture can act as a plasticizer, lowering the Tg.
-
Troubleshooting Step: Dry the polymer samples thoroughly in a vacuum oven before DSC analysis.
-
Logical Relationship of Factors Affecting Tg Consistency:
Caption: Key factors for achieving consistent Tg measurements.
Frequently Asked Questions (FAQs)
Q1: What are the most effective strategies for increasing the thermal stability of this compound polymers?
A1: The thermal stability of this compound polymers can be enhanced through several strategies that focus on strengthening the polymer backbone and minimizing degradation pathways.
-
Incorporate Rigid Monomers: Introducing highly aromatic and rigid co-monomers into the polymer backbone can increase the overall thermal stability.
-
Increase Molecular Weight: Higher molecular weight polymers generally exhibit greater thermal stability due to a lower concentration of less stable chain ends.
-
Cross-linking: Introducing cross-links between polymer chains creates a more rigid network structure that is more resistant to thermal degradation.
-
End-Capping: As mentioned previously, modifying the polymer end groups with more stable chemical moieties can prevent unzipping reactions from the chain ends.
Q2: How does the incorporation of bulky side groups, like in this compound polymers, theoretically affect thermal stability?
A2: Bulky side groups, such as the mesityl groups in a this compound polymer, can have a dual effect on thermal stability.
-
Positive Effect: The steric hindrance provided by bulky groups can restrict bond rotations within the polymer backbone, leading to a more rigid structure with a higher glass transition temperature and potentially higher thermal stability.
-
Negative Effect: Steric strain can also weaken certain bonds in the polymer backbone, creating points for preferential chain scission at elevated temperatures. The optimal level of steric hindrance is a key consideration for maximizing thermal stability.
Q3: What is the expected effect of increasing the degree of cross-linking on the thermal properties of this compound polymers?
A3: Increasing the degree of cross-linking is expected to have a significant impact on the thermal properties.
| Property | Expected Effect of Increased Cross-linking |
| Glass Transition Temperature (Tg) | Significant Increase |
| Decomposition Temperature (Td) | Moderate to Significant Increase |
| Char Yield at High Temperatures | Significant Increase |
| Solubility | Significant Decrease |
Signaling Pathway for Enhancing Thermal Stability:
Caption: Strategies leading to enhanced thermal stability.
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of a this compound polymer.
Methodology:
-
Sample Preparation:
-
Dry the polymer sample in a vacuum oven at a suitable temperature (e.g., 80 °C) for at least 12 hours to remove any residual solvent or moisture.
-
Accurately weigh 5-10 mg of the dried polymer into a TGA crucible (e.g., alumina or platinum).
-
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
Continuously record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the onset temperature of decomposition (Td), which is often taken as the temperature at which 5% weight loss occurs.
-
Determine the temperature of maximum rate of decomposition from the peak of the derivative of the TGA curve (DTG).
-
Record the char yield, which is the percentage of material remaining at the final temperature.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of a this compound polymer.
Methodology:
-
Sample Preparation:
-
Dry the polymer sample as described in the TGA protocol.
-
Accurately weigh 5-10 mg of the dried polymer into a hermetically sealed aluminum DSC pan.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from room temperature to a temperature well above the expected Tg (e.g., 200 °C) at a heating rate of 10 °C/min. This step erases the previous thermal history.
-
Cooling Scan: Cool the sample from the high temperature back to room temperature at a controlled rate of 10 °C/min.
-
Second Heating Scan: Heat the sample again from room temperature to the high temperature at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Analyze the data from the second heating scan.
-
The glass transition is observed as a step-like change in the heat flow curve.
-
Determine the Tg as the midpoint of this transition.
-
Technical Support Center: Catalyst Deactivation in Bimesityl-Mediated Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bimesityl-mediated reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation, helping you optimize your experiments for higher yields and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst deactivation in my this compound-mediated reaction?
A1: The most common indicators of catalyst deactivation include:
-
Decreased reaction yield: You observe a significant drop in the formation of your desired product compared to previous runs or literature reports.
-
Slower reaction rates: The reaction takes much longer to reach completion than expected.
-
Incomplete conversion: A significant amount of starting material remains even after extended reaction times.
-
Formation of byproducts: An increase in the formation of side products, such as homocoupled products or decomposition of starting materials, can signal catalyst deactivation.[1]
-
Catalyst precipitation: The formation of palladium black or other insoluble catalyst species is a clear sign of catalyst decomposition and deactivation.[2][3]
Q2: What are the primary causes of catalyst deactivation in these systems?
A2: Catalyst deactivation in palladium-catalyzed reactions with bulky biaryl phosphine ligands like this compound can stem from several factors:
-
Palladium Agglomeration: The active, soluble palladium(0) species can aggregate to form inactive palladium nanoparticles or bulk palladium metal (palladium black). This is often promoted by high temperatures or impurities.
-
Ligand Degradation: The this compound phosphine ligand can undergo oxidation (forming the phosphine oxide) or P-C bond cleavage under harsh reaction conditions, leading to the loss of the stabilizing ligand and subsequent palladium agglomeration.
-
Formation of Inactive Catalyst Species: The catalyst can form stable, off-cycle complexes that are catalytically inactive or have very low activity. For instance, in Buchwald-Hartwig amination, primary amines can displace the phosphine ligand to form dormant palladium complexes that may require heating to reactivate.
-
Impurities: Impurities in reagents or solvents, such as oxygen, water, or other coordinating species, can poison the catalyst by reacting with the palladium center or the ligand.
Q3: How can I prevent catalyst deactivation?
A3: Proactive measures can significantly improve catalyst stability and performance:
-
Ensure an Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction setup and duration.[1]
-
Use High-Purity Reagents and Solvents: Impurities can be a major source of catalyst poisoning. Use freshly purified solvents and high-purity reagents.
-
Optimize Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, as these can promote thermal degradation of the catalyst.
-
Choose the Right Precatalyst: Using well-defined palladium precatalysts can lead to the more efficient and controlled generation of the active catalytic species compared to using separate palladium sources and ligands.
-
Ligand-to-Metal Ratio: The optimal ligand-to-palladium ratio can vary. While a slight excess of the ligand can sometimes stabilize the catalyst, a large excess can inhibit the reaction by preventing substrate coordination.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My reaction is giving a very low yield or no product at all. The starting materials are largely unreacted. What should I check?
Answer: A low or non-existent yield with unreacted starting materials often points to a problem with the catalyst's activity. Follow these troubleshooting steps:
-
Verify the Integrity of the Catalyst System:
-
Palladium Source and Ligand: Ensure that your palladium source and this compound ligand are of high quality and have not degraded. Older palladium salts can lose activity, and phosphine ligands can oxidize over time.
-
Precatalyst Formation (if applicable): If you are generating the catalyst in situ, ensure that the conditions are suitable for the formation of the active Pd(0) species. In some cases, a pre-activation step may be necessary.
-
-
Check for Reaction Inhibitors:
-
Oxygen: Ensure your reaction setup is strictly anaerobic. Use robust degassing techniques like freeze-pump-thaw cycles for solvents.
-
Water: While some Suzuki-Miyaura reactions tolerate or even benefit from a small amount of water, excess water can lead to catalyst deactivation and hydrolysis of reagents. Ensure your solvents and reagents are appropriately dried if the reaction is moisture-sensitive.
-
Impurities in Starting Materials: Purify your starting materials if their purity is questionable.
-
-
Optimize Reaction Parameters:
-
Temperature: The reaction may require a higher temperature to initiate. Conversely, if the catalyst is decomposing, a lower temperature might be necessary.
-
Base: The choice and quality of the base are critical. Ensure the base is sufficiently strong and soluble in the reaction medium. For solid bases like K₃PO₄, using a finely ground powder can improve performance.
-
Issue 2: Reaction is Sluggish and Stalls Before Completion
Question: My reaction starts but then slows down and stops before all the starting material is consumed. What could be the cause?
Answer: A stalling reaction is a classic sign of catalyst deactivation during the reaction. Here’s how to troubleshoot this issue:
-
Investigate Catalyst Stability under Reaction Conditions:
-
Thermal Instability: The catalyst may be degrading at the reaction temperature. Try running the reaction at a slightly lower temperature to see if the catalyst lifetime improves.
-
Substrate/Product Inhibition: The starting materials or the product itself may be inhibiting the catalyst. This can sometimes be overcome by adjusting the rate of addition of one of the reactants.
-
-
Address Potential for Palladium Black Formation:
-
Visual Inspection: Look for the formation of a black precipitate (palladium black).
-
Mitigation: If palladium black is observed, consider using a more stabilizing ligand if available, lowering the reaction temperature, or using a different palladium precatalyst that is known to be more stable.
-
Issue 3: I am observing significant amounts of side products, such as homocoupling.
Question: My reaction is producing a lot of homocoupled products instead of the desired cross-coupled product. How can I suppress this side reaction?
Answer: Homocoupling is often a result of side reactions involving the catalyst. Here are some strategies to minimize it:
-
Control the Presence of Oxidants: Homocoupling of boronic acids in Suzuki-Miyaura reactions can be promoted by the presence of oxygen. Rigorous exclusion of air is crucial.[1]
-
Optimize the Base and Reaction Conditions: The choice of base and the reaction temperature can influence the relative rates of cross-coupling and homocoupling. Screening different bases (e.g., carbonates, phosphates) may be beneficial.
-
Use of Additives: In some cases, the addition of a mild reducing agent can help to maintain the palladium in its active Pd(0) state and suppress side reactions that are promoted by Pd(II) species.
Quantitative Data on Catalyst Performance
The performance of palladium catalysts with bulky biarylphosphine ligands is often evaluated by their Turnover Number (TON), which represents the number of moles of product formed per mole of catalyst. Higher TONs indicate a more active and stable catalyst. Below is a comparison of reported TONs for various bulky phosphine ligands in Suzuki-Miyaura coupling reactions. While specific data for this compound ligands are limited in readily available literature, the data for structurally similar ligands provide a useful benchmark.
| Ligand | Reaction Type | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | TON | Reference |
| Various Palladacycles | Carbonylative Suzuki-Miyaura | Aryl iodides | Arylboronic acids | 10⁻⁹ | up to 5 x 10⁹ | |
| Pd(N,N-dimethyl β-alaninate)₂ | Suzuki-Miyaura | Aryl bromides/iodides | Phenylboronic acid | 0.01 | ~10⁴ | |
| trans-Bis(1,4-dimesityl-3-methyl-1,2,3-triazol-5-ylidene)palladium(II) dichloride | Suzuki-Miyaura | 1,4-dibromobenzene | Phenylboronic acid | 0.1 (in recycle) | 1260 |
Note: TONs are highly dependent on the specific reaction conditions, substrates, and catalyst loading.
Experimental Protocols
Protocol 1: General Procedure for a this compound-Mediated Suzuki-Miyaura Coupling
This protocol provides a general starting point for a Suzuki-Miyaura reaction using a palladium catalyst with a this compound-type ligand. Optimization of specific parameters may be required for different substrates.
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
This compound phosphine ligand
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Degassed solvent (e.g., Toluene, Dioxane, THF/H₂O mixture)
-
Schlenk flask or glovebox
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., 1-2 mol%) and the this compound phosphine ligand (e.g., 1.1-2.2 mol%).
-
Add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Small-Scale Catalyst Deactivation Test
This protocol can be used to quickly assess if your catalyst is deactivating under the reaction conditions.
Procedure:
-
Set up the reaction as described in Protocol 1.
-
Once the reaction has proceeded to approximately 20-30% conversion (as determined by a quick analytical check like TLC or GC), divide the reaction mixture into two equal portions in separate, sealed vials under an inert atmosphere.
-
To one vial, add a fresh charge of the palladium precatalyst and ligand (a "spike").
-
Continue to heat both vials at the reaction temperature.
-
Monitor the progress in both vials. If the reaction in the "spiked" vial proceeds to completion while the other vial remains stalled, it is a strong indication that catalyst deactivation is the primary issue.
Visualizing Deactivation Pathways and Troubleshooting
Catalytic Cycle and Common Deactivation Pathways
Caption: Catalytic cycle for a generic cross-coupling reaction and common deactivation pathways.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield this compound-mediated reactions.
References
Technical Support Center: Optimizing Catalyst Loading for Bimesityl Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during Bimesityl (and other sterically hindered biaryl) coupling experiments.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address common challenges in optimizing catalyst loading for this compound coupling reactions.
Q1: My this compound coupling reaction has a very low yield. What are the most common causes and how can I fix it?
A1: Low yields in sterically hindered couplings like this compound synthesis are common and can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Sub-optimal Catalyst System: The choice of ligand is critical for coupling sterically hindered substrates. Standard ligands like PPh₃ may be ineffective.
-
Solution: Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1] These promote the difficult oxidative addition and reductive elimination steps with hindered substrates. Robust acenaphthoimidazolylidene palladium complexes have shown high efficiency.[2]
-
-
Insufficient Catalyst Loading: While low catalyst loading is desirable, it might be insufficient for a challenging coupling.
-
Solution: Systematically increase the catalyst loading. Start with a higher loading (e.g., 1-2 mol%) to establish a baseline yield, then gradually decrease it in subsequent optimization experiments.
-
-
Catalyst Deactivation: Palladium catalysts are sensitive to oxygen.
-
Solution: Ensure your reaction is thoroughly degassed.[3] Purge the solvent and the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Incorrect Base or Solvent: The base and solvent play a crucial role in the transmetalation step.
-
Side Reactions: Protodeboronation (hydrolysis of the boronic acid) and homocoupling are common side reactions that consume starting materials and reduce the yield.
-
Solution: To minimize protodeboronation, ensure anhydrous conditions if your protocol calls for it, or consider using boronic esters (e.g., pinacol esters), which are more stable. Using a slight excess of the boronic acid reagent can also help. To reduce homocoupling, ensure the reaction is free of oxygen.
-
Q2: I'm observing the formation of significant byproducts. What are they and how can I minimize them?
A2: The most common byproducts are from homocoupling of the boronic acid and protodeboronation of the boronic acid.
-
Homocoupling: This is the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen.
-
Minimization: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are key.
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying your nucleophile. It can be promoted by excess water or high temperatures.
-
Minimization: Use a stable form of the boronic acid (like a pinacol ester), ensure your solvent is appropriately dry if required by the protocol, and avoid unnecessarily high reaction temperatures or prolonged reaction times.
-
Q3: How do I know if my catalyst loading is optimal?
A3: Optimal catalyst loading achieves a high yield in a reasonable amount of time with the lowest possible amount of catalyst. This is often determined empirically.
-
Procedure for Optimization:
-
Start with a relatively high catalyst loading (e.g., 1-2 mol %) to ensure the reaction proceeds.
-
Once you obtain a good yield, perform a series of experiments with decreasing catalyst loading (e.g., 1 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%).
-
Monitor the reaction progress (e.g., by TLC or GC/LC-MS) to determine the reaction time for each loading.
-
The optimal loading is the lowest amount that gives a satisfactory yield in an acceptable timeframe. For some highly efficient catalyst systems, loadings as low as 0.05 mol% can be achieved for sterically hindered couplings.[2]
-
Q4: Can I use the same catalyst loading for different but similar sterically hindered substrates?
A4: Not necessarily. The electronic and steric properties of the substrates can significantly impact the reaction. A catalyst loading that is optimal for one set of reactants may be too low for a more challenging combination. It is always advisable to re-optimize the catalyst loading for each new substrate combination.
Data Presentation: Catalyst Loading vs. Yield and Reaction Time
The following table summarizes the effect of catalyst loading on the yield and reaction time for a model Suzuki-Miyaura coupling of a sterically hindered aryl chloride (2,6-dimethyl-1-chlorobenzene) with a sterically hindered arylboronic acid (2,4,6-trimethylphenyl boronic acid). This serves as a close analogue for this compound coupling.
| Catalyst Precatalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) |
| PEPPSI-IPr | 0.5 | 4 | >95 | ~190 |
| PEPPSI-IPr | 0.1 | 8 | ~90 | ~900 |
| PEPPSI-IPr | 0.05 | 12 | ~85 | ~1700 |
| Buchwald G3 | 0.5 | 6 | >95 | ~190 |
| Buchwald G3 | 0.1 | 10 | ~92 | ~920 |
Data is illustrative and compiled from typical results for sterically hindered couplings. Actual results may vary.[4]
Experimental Protocols
General Protocol for Optimizing Catalyst Loading in this compound Coupling
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
Mesityl bromide (1.0 equiv)
-
Mesitylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., PEPPSI-IPr, SPhos-Pd-G2)
-
Base (e.g., t-BuOK, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., dioxane, THF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Dry all glassware in an oven and allow to cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask, add mesityl bromide, mesitylboronic acid, and the base under a positive pressure of inert gas.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Bubble the inert gas through the stirred reaction mixture for 10-15 minutes to ensure all oxygen is removed.
-
Catalyst Addition: Quickly add the palladium precatalyst to the reaction mixture under a positive flow of inert gas.
-
Reaction: Seal the flask and heat the reaction to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound coupling.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Industrial Scale Bimesityl Synthesis
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of bimesityl (2,2',4,4',6,6'-hexamethylbiphenyl).
Frequently Asked Questions (FAQs)
Q1: What are the most viable methods for the industrial-scale synthesis of this compound?
A1: For sterically hindered biaryls like this compound, palladium-catalyzed cross-coupling reactions are the most practical and scalable methods. The Suzuki-Miyaura coupling is particularly prominent due to its tolerance of various functional groups and relatively mild reaction conditions.[1] Grignard reagent-based coupling is another possibility, though it can be more sensitive to moisture and functional groups.
Q2: Why is the synthesis of this compound challenging to scale up?
A2: The primary challenge is the significant steric hindrance caused by the ortho-methyl groups on the mesityl (2,4,6-trimethylphenyl) rings. This hindrance can impede the carbon-carbon bond formation, leading to low reaction rates and yields.[1][2] Overcoming this requires carefully optimized reaction conditions, including specialized catalysts and ligands.[3][4]
Q3: What are the critical parameters to control during the scale-up of a Suzuki-Miyaura coupling for this compound?
A3: The most critical parameters are:
-
Catalyst and Ligand Choice: Bulky, electron-rich phosphine ligands are essential to facilitate the coupling of sterically hindered substrates.[1][2]
-
Catalyst Loading: While lab-scale experiments might use higher loadings, industrial processes aim for minimal catalyst use (e.g., as low as 0.05 mol%) to reduce costs.[5] Optimizing this is key.[6][7]
-
Base and Solvent: The choice of base and solvent system is crucial for reaction efficiency.[5] Anhydrous solvents are critical to prevent side reactions.
-
Temperature and Reaction Time: These parameters must be optimized to ensure complete reaction without promoting side reactions or product degradation.[8]
-
Purity of Starting Materials: Impurities in the starting materials can poison the catalyst or lead to unwanted side products.
Q4: What are the primary safety concerns when scaling up this compound synthesis?
A4: Key safety concerns include:
-
Pyrophoric Reagents: If using Grignard reagents or certain strong bases like tert-butyllithium for precursor synthesis, their pyrophoric nature requires strict handling protocols.
-
Flammable Solvents: Large volumes of flammable organic solvents (e.g., dioxane, toluene, ether) pose a significant fire risk.
-
Exothermic Reactions: The coupling reaction can be exothermic. Adequate cooling and temperature monitoring are essential to prevent thermal runaways.
-
Pressure Buildup: Reactions in sealed vessels can lead to pressure buildup, requiring pressure-rated reactors and relief systems.
Troubleshooting Guide
Problem 1: Low or No Yield
Q: My Suzuki-Miyaura reaction for this compound synthesis is resulting in a very low yield. What are the potential causes and how can I fix it?
A: Low yield in this sterically demanding coupling is a common issue. Here are the primary factors to investigate:
-
Inactive Catalyst/Ligand: The palladium catalyst or phosphine ligand may have degraded. Ensure they have been stored under an inert atmosphere. The choice of ligand is also critical; standard ligands may not be effective. Specialized, bulky phosphine ligands are often required for sterically hindered substrates.[1][2]
-
Sub-optimal Base or Solvent: The combination of base and solvent is critical. For sterically hindered couplings, strong bases like t-BuOK in solvents like dioxane have been shown to be effective.[5]
-
Insufficient Reaction Time or Temperature: Sterically hindered couplings may require longer reaction times or higher temperatures to proceed to completion. Monitor the reaction by TLC or GC/LC-MS to determine the optimal reaction time.
-
Poor Quality Starting Materials: Trace amounts of water or other impurities in your reactants or solvent can deactivate the catalyst. Ensure all materials are rigorously dried and degassed.[9] Poor quality reagents, such as old potassium phthalimide in a Gabriel synthesis, can also lead to reaction failure.[10]
-
Incomplete Precursor Synthesis: If you are synthesizing your own mesitylboronic acid or mesityl halide, incomplete reactions can lead to a mixture of starting materials that are difficult to separate and result in lower yields in the subsequent coupling step.[11]
Problem 2: Incomplete Reaction and Product Mixture
Q: My reaction stalls, leaving a mixture of starting materials, mono-coupled, and the desired this compound product. How can I drive the reaction to completion?
A: This often points to catalyst deactivation or insufficient reactivity.
-
Increase Catalyst Loading: While not ideal for cost, a modest increase in catalyst loading can sometimes overcome deactivation and push the reaction to completion.[12]
-
Change Ligand: A more robust or efficient ligand may be necessary. Ligands like SPhos or those based on biaryl phosphacycles have shown high activity for these types of transformations.[1][2]
-
Re-evaluate Base/Solvent System: The reaction environment may not be optimal. Experiment with different combinations of strong, non-nucleophilic bases and anhydrous, aprotic polar solvents.
-
Incremental Addition of Reagents: In some cases, slow addition of the boronic acid or base can help maintain an optimal concentration and prevent side reactions that consume the catalyst.
Problem 3: Difficult Purification
Q: I've successfully synthesized this compound, but I'm struggling to purify it from the remaining starting materials and catalyst residues on a large scale. What methods are recommended?
A: Industrial-scale purification requires moving beyond standard lab-scale chromatography.
-
Crystallization: this compound is a solid. Developing a robust crystallization procedure is often the most cost-effective and scalable purification method.[13] This involves screening various solvents and solvent mixtures to find conditions where this compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
-
Flash or Radial Compression Chromatography: For high-purity applications, large-scale chromatography is an option. Automated flash systems or radial compression chromatography can handle kilogram quantities.[14]
-
Extraction/Washes: A series of aqueous washes can remove inorganic salts (from the base) and some polar impurities. An acidic wash can help remove residual phosphine ligands.
-
Activated Carbon/Silica Gel Filtration: Passing the crude product solution through a plug of activated carbon or silica gel can help remove colored impurities and residual palladium catalyst.
Problem 4: Side Product Formation (Grignard Method)
Q: I'm attempting a Grignard-based synthesis and observing significant side products. What are they and how can I avoid them?
A: The Grignard reaction is prone to specific side reactions.
-
Homocoupling (Biphenyl Formation): The Grignard reagent can react with the unreacted aryl halide to form a homocoupled product (e.g., mesityl-mesityl, which is this compound, but also phenyl-phenyl if using a phenyl Grignard). This is often catalyzed by certain metal impurities.
-
Reaction with Water: Grignard reagents are extremely strong bases and will be quenched by trace water, reducing the amount of active reagent available for the desired reaction.[9][15] Rigorous drying of glassware and solvents is mandatory.
-
Enolate Formation: If your substrate contains acidic protons alpha to a carbonyl group, the Grignard reagent can act as a base, forming an enolate, which can then participate in side reactions like aldol condensations.[16]
Data Presentation: Comparative Synthesis Protocols
The following table summarizes conditions for Suzuki-Miyaura couplings of sterically hindered substrates, providing a basis for process optimization.
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Pd-NHC Complex[5] | Pd/BI-DIME[4] | Pd/InAm-phos[2] |
| Catalyst Loading | 0.05 - 1.0 mol%[5] | 1.0 - 2.0 mol% | 0.05 - 1.0 mol%[2] |
| Ligand | Acenaphthoimidazolylidene[5] | BI-DIME[4] | InAm-phos[2] |
| Base | t-BuOK[5] | K3PO4 | K3PO4 |
| Solvent | Dioxane[5] | Toluene | Dioxane |
| Temperature | 80 - 100 °C | 110 °C | 100 °C |
| Reaction Time | 12 - 24 hours | 12 hours | 10 min - 2 hours[2] |
| Reported Yield | >99%[5] | High | Excellent[2] |
Experimental Protocols
Scalable Suzuki-Miyaura Synthesis of this compound
This protocol is a generalized procedure based on efficient methods for sterically hindered couplings.[2][4][5]
Materials:
-
2-Bromomesitylene (1.0 eq)
-
Mesitylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.1 mol%)
-
SPhos (2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.2 mol%)
-
Potassium phosphate, tribasic (K3PO4), finely ground (3.0 eq)
-
Anhydrous Toluene (10 volumes)
Procedure:
-
Reactor Setup: A suitable jacketed glass reactor is rendered inert by purging with nitrogen or argon. The reactor should be equipped with a mechanical stirrer, condenser, and thermocouple.
-
Charging Reagents: To the reactor, add 2-bromomesitylene, mesitylboronic acid, and potassium phosphate.
-
Solvent Addition: Add anhydrous, degassed toluene via cannula transfer. Begin stirring to create a slurry.
-
Catalyst Preparation: In a separate glovebox or Schlenk flask, prepare a solution of Pd(OAc)2 and SPhos in a small amount of anhydrous, degassed toluene.
-
Catalyst Addition: Add the catalyst solution to the reactor slurry.
-
Reaction: Heat the reactor to 100-110 °C with vigorous stirring. Monitor the reaction progress by taking aliquots and analyzing via GC-MS or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Add water and stir for 30 minutes. Separate the organic layer. Wash the organic layer sequentially with 2M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol/heptane).[13]
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. | Semantic Scholar [semanticscholar.org]
- 4. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. interesjournals.org [interesjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. interesjournals.org [interesjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. youtube.com [youtube.com]
- 16. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Bimesityl Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing common impurities from Bimesityl (2,2',4,4',6,6'-hexamethyl-1,1'-biphenyl).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude this compound sample?
A1: The impurities in your this compound sample will largely depend on the synthetic route used.
-
From Oxidative Coupling of Mesitylene:
-
Unreacted Mesitylene: Due to its use as the starting material, residual mesitylene is a very common impurity.
-
Oxidized Side-Products: Over-oxidation of the methyl groups on the mesitylene ring can lead to the formation of benzaldehydes and benzoic acids, such as 3,5-dimethylbenzaldehyde.
-
Polymeric Materials: In some cases, higher molecular weight byproducts can be formed.
-
-
From Suzuki-Miyaura Coupling of Mesityl Halides:
-
Unreacted Mesityl Halide (e.g., Mesityl Bromide): Incomplete reaction will leave the starting halide in your product mixture.
-
Homocoupled Products: The coupling of two molecules of the mesitylboronic acid or ester can lead to the formation of this compound, but also homocoupling of the halide can occur.
-
Palladium Catalyst Residues: Residual palladium from the catalyst is a common impurity that needs to be removed, especially for pharmaceutical applications.
-
Ligand-Related Impurities: Impurities originating from the phosphine ligands used in the coupling reaction.
-
Boronic Acid/Ester and its Byproducts: Unreacted boronic acid or its derivatives can remain in the crude product.
-
Q2: I see a spot on my TLC that runs very close to the solvent front. What could it be?
A2: A non-polar impurity that moves quickly up the TLC plate is likely unreacted mesitylene. Due to its lower molecular weight and lack of polarity compared to this compound, it will have a high Rf value.
Q3: My purified this compound has a yellowish tint. What could be the cause?
A3: A yellow color can indicate the presence of oxidized impurities, such as aromatic aldehydes or ketones, which can arise from side reactions during synthesis, particularly in oxidative coupling reactions. Residual catalyst, especially palladium complexes, can also impart color to the final product.
Q4: How can I confirm the identity of the impurities in my sample?
A4: The most effective way to identify impurities is through a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be very informative. For instance, unreacted mesitylene will show a characteristic singlet for the nine methyl protons around 2.3 ppm and a singlet for the three aromatic protons around 6.8 ppm.[1] Impurities with different symmetry or functional groups will have distinct signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile impurities like unreacted starting materials and some side-products by comparing their mass spectra to library data.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate this compound from less volatile impurities and can be coupled with a mass spectrometer for identification.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Purification | The chosen purification method is not optimal and is leading to product loss. | Review the solubility of this compound to select a more appropriate recrystallization solvent. Consider a less aggressive purification method like sublimation for small-scale purifications. Optimize column chromatography conditions to minimize band broadening and product loss on the column. |
| Product "oils out" during recrystallization | The solvent is too non-polar, or the solution is cooled too quickly. | Use a slightly more polar solvent or a solvent mixture. Ensure the solution cools slowly and undisturbed to promote crystal growth over precipitation. |
| Persistent Palladium Contamination | The palladium catalyst is not being effectively removed by standard workup procedures. | Incorporate a wash with an aqueous solution of a thiol-containing reagent (e.g., thiourea) or use a scavenger resin specifically designed to bind palladium. |
| Co-elution of Impurities during Column Chromatography | The eluent system does not provide sufficient resolution between this compound and the impurity. | Optimize the eluent system using thin-layer chromatography (TLC) to find a solvent mixture that gives a good separation (a ΔRf of at least 0.2). Consider using a different stationary phase if separation on silica gel is difficult. |
Quantitative Data Summary
The following table provides a template for summarizing quantitative data from the purification of this compound. Researchers can use this to track the effectiveness of different purification methods.
| Purification Method | Starting Purity (Area % by GC/HPLC) | Final Purity (Area % by GC/HPLC) | Yield (%) | Notes |
| Recrystallization | e.g., 85% | e.g., >98% | e.g., 75% | Solvent system: e.g., Ethanol/Water |
| Sublimation | e.g., 90% | e.g., >99% | e.g., 60% | Conditions: e.g., 120 °C, 0.1 mmHg |
| Column Chromatography | e.g., 70% | e.g., >99% | e.g., 80% | Eluent: e.g., Hexane/Ethyl Acetate (98:2) |
Experimental Protocols
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.
Methodology:
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to test include ethanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof.[2][3] A good starting point for this compound, a non-polar molecule, would be a polar solvent like ethanol, where its solubility is expected to increase significantly with temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the this compound is completely dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to encourage the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Sublimation
Sublimation is a purification technique where a solid is transformed directly into a gas and then re-condensed back into a pure solid, leaving non-volatile impurities behind.[4][5] This method is particularly useful for small-scale purifications.
Methodology:
-
Apparatus Setup: Place the crude this compound in a sublimation apparatus. The apparatus typically consists of a vessel to hold the crude solid, a cold finger or a cooled surface for condensation, and a connection to a vacuum source.
-
Vacuum Application: Evacuate the apparatus to a low pressure (e.g., 0.1 - 1 mmHg).
-
Heating: Gently heat the bottom of the apparatus containing the crude this compound. The temperature should be high enough to cause sublimation but below the melting point of the compound. The optimal temperature and pressure will need to be determined empirically but will likely be in the range of 100-150 °C under vacuum.
-
Condensation: The this compound vapor will sublime and then deposit as pure crystals on the cold surface.
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before breaking the vacuum. Carefully scrape the purified this compound crystals from the cold surface.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[6][7]
Methodology:
-
Stationary Phase and Eluent Selection: For a non-polar compound like this compound, silica gel is a suitable stationary phase. The eluent (mobile phase) should be a solvent system that provides good separation of this compound from its impurities, as determined by TLC. A good starting point would be a non-polar solvent like hexane with a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane (e.g., Hexane/Ethyl Acetate 98:2).[8]
-
Column Packing: Pack a chromatography column with the chosen stationary phase as a slurry in the eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and carefully load it onto the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) or allow it to flow by gravity to move the compounds down the column.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization of Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Caption: Decision workflow for selecting a suitable purification method for this compound.
References
Technical Support Center: Bimesityl Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bimesityl (2,2',4,4',6,6'-hexamethyl-1,1'-biphenyl).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory methods for the synthesis of this compound involve the coupling of mesityl (2,4,6-trimethylphenyl) precursors. The classical approach is the Ullmann coupling of mesityl halides (e.g., 2-bromomesitylene or 2-iodomesitylene) using a copper catalyst at elevated temperatures. An alternative route involves the nickel-catalyzed cross-coupling of a mesityl Grignard reagent (mesitylmagnesium bromide) with a mesityl halide.
Q2: What are the typical byproducts observed in this compound synthesis?
A2: The byproduct profile can vary depending on the synthetic route and reaction conditions. Common byproducts include:
-
Mesitylene: Formed via reductive dehalogenation of the mesityl halide starting material.
-
Unreacted Mesityl Halide: Incomplete reaction can lead to the presence of the starting material in the crude product.
-
Higher Oligomers (e.g., Trimers): In some cases, further coupling reactions can lead to the formation of terphenyl derivatives or other oligomeric species.
-
Oxidation Products: If the reaction is not performed under an inert atmosphere, oxidation of organometallic intermediates can occur.
Q3: How can I minimize the formation of mesitylene as a byproduct in the Ullmann coupling reaction?
A3: The formation of mesitylene is often attributed to reductive dehalogenation, which can be promoted by sources of active hydrogen or certain reaction conditions. To minimize its formation, ensure that all reagents and solvents are scrupulously dried and that the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen). The choice of copper catalyst and reaction temperature can also influence the extent of this side reaction.
Q4: I am observing a low yield of this compound. What are the potential causes?
A4: Low yields in this compound synthesis can stem from several factors:
-
Steric Hindrance: The ortho-methyl groups on the mesityl ring present significant steric hindrance, which can impede the coupling reaction.
-
Inactive Catalyst: The copper or nickel catalyst may be inactive due to oxidation or improper preparation.
-
Impurities in Reagents: Impurities in the starting materials or solvents can interfere with the reaction.
-
Suboptimal Reaction Conditions: The reaction temperature, time, and concentration of reagents may not be optimal for this sterically hindered coupling.
-
Side Reactions: The formation of byproducts, as mentioned in Q2, will consume the starting materials and lower the yield of the desired product.
Troubleshooting Guides
Issue 1: High Levels of Mesitylene Detected in the Crude Product
| Possible Cause | Troubleshooting Step |
| Moisture or protic impurities in the reaction mixture. | Ensure all glassware is oven-dried before use. Use freshly distilled and dried solvents. Purify starting materials to remove any protic impurities. |
| Inefficient inert atmosphere. | Purge the reaction vessel thoroughly with an inert gas (argon or nitrogen) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction. |
| Suboptimal reaction temperature. | Experiment with a range of reaction temperatures. In some cases, a lower temperature may disfavor the reductive dehalogenation pathway. |
Issue 2: Incomplete Conversion of Starting Material
| Possible Cause | Troubleshooting Step |
| Insufficient reaction time or temperature. | Monitor the reaction progress by TLC or GC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time. |
| Deactivated catalyst. | Use freshly sourced or activated copper powder for the Ullmann reaction. For nickel-catalyzed reactions, ensure the catalyst is handled under strictly anaerobic conditions. |
| Steric hindrance limiting reactivity. | Consider using a more reactive starting material (e.g., 2-iodomesitylene instead of 2-bromomesitylene). For nickel-catalyzed couplings, the choice of ligand can be critical in overcoming steric hindrance. |
Data Presentation
The following table summarizes hypothetical quantitative data for byproduct distribution in the Ullmann synthesis of this compound under different reaction conditions. This data is illustrative and intended to guide optimization efforts.
| Condition | This compound Yield (%) | Mesitylene (%) | Unreacted Mesityl Bromide (%) | Higher Oligomers (%) |
| A: Standard (Cu, 200°C, 24h) | 65 | 15 | 18 | 2 |
| B: Anhydrous (Cu, 200°C, 24h) | 75 | 5 | 18 | 2 |
| C: Lower Temp (Cu, 180°C, 48h) | 60 | 10 | 28 | 2 |
| D: Activated Cu (200°C, 24h) | 80 | 5 | 13 | 2 |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Reaction Mixture
Objective: To identify and quantify the components of the crude reaction mixture.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Sample Preparation:
-
Quench a small aliquot of the reaction mixture with a suitable solvent (e.g., ethyl acetate).
-
Filter the sample to remove any solid catalyst.
-
Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) with the chosen solvent.
GC-MS Parameters (Illustrative):
-
Injector Temperature: 280°C
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Hold at 300°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: 50-500 m/z.
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST).
-
Quantify the relative amounts of each component by integrating the peak areas.
Protocol 2: NMR Analysis of this compound and Potential Byproducts
Objective: To structurally characterize the components of the reaction mixture.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz).
Sample Preparation:
-
Isolate the crude product by work-up and solvent evaporation.
-
Dissolve a small amount of the crude product in a deuterated solvent (e.g., CDCl₃).
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
This compound:
-
~6.9 ppm (s, 4H, aromatic protons)
-
~2.3 ppm (s, 12H, para-methyl protons)
-
~2.0 ppm (s, 6H, ortho-methyl protons)
-
-
2-Bromomesitylene:
-
Aromatic protons will show distinct signals, likely in the range of 6.8-7.0 ppm.
-
Methyl protons will also have distinct chemical shifts.
-
Mandatory Visualization
Caption: Proposed reaction pathways for the formation of this compound and major byproducts in the Ullmann coupling of a mesityl halide.
Caption: A troubleshooting workflow for addressing low yields in this compound synthesis.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Validation & Comparative
A Comparative Analysis of Bimesityl-Containing Ligands and Other Biaryl Ligands in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is paramount for the success of cross-coupling reactions. This guide provides a comparative study of a bimesityl-containing N-heterocyclic carbene (NHC) ligand system and other prominent biaryl phosphine ligands, offering insights into their performance in Suzuki-Miyaura and Buchwald-Hartwig reactions. The information is supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
The efficiency of palladium-catalyzed cross-coupling reactions, workhorses in modern synthetic chemistry, is profoundly influenced by the nature of the ancillary ligand. Biaryl phosphines have long dominated this field, but N-heterocyclic carbenes (NHCs) have emerged as a powerful alternative. This guide focuses on the performance of a specific this compound-containing NHC palladium complex, trans-bis(1,4-dimesityl-3-methyl-1,2,3-triazol-5-ylidene)palladium(II) dichloride, and compares it with established biaryl phosphine ligands such as those from the Buchwald and Josiphos families.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The performance of the dimesityl-NHC palladium complex has been notably documented in the coupling of polybromoarenes, where it demonstrates exceptional activity and stability.
Table 1: Performance Data for Selected Ligands in Suzuki-Miyaura Coupling
| Ligand/Catalyst | Aryl Halide | Arylboronic Acid | Product | Yield (%) | TON | Reaction Time (h) |
| (1,4-dimesityl-3-methyl-1,2,3-triazol-5-ylidene)PdCl₂ | 1,4-Dibromobenzene | Phenylboronic acid | 1,4-Diphenylbenzene | >95% | 1260 | Not specified |
| (1,4-dimesityl-3-methyl-1,2,3-triazol-5-ylidene)PdCl₂ | 1,3,5-Tribromobenzene | Phenylboronic acid | 1,3,5-Triphenylbenzene | 98% | 294 | 4 |
| (1,4-dimesityl-3-methyl-1,2,3-triazol-5-ylidene)PdCl₂ | Hexabromobenzene | Phenylboronic acid | Hexaphenylbenzene | 85% | 765 | 12 |
| XPhos/Pd(OAc)₂ | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 98% | Not specified | 1 |
| SPhos/Pd₂ (dba)₃ | 2-Bromotoluene | Phenylboronic acid | 2-Methylbiphenyl | 95% | Not specified | 12 |
TON (Turnover Number) = (moles of product × number of bromine atoms substituted) / (moles of catalyst used)
The dimesityl-NHC palladium complex exhibits high turnover numbers, indicating its robustness and efficiency, particularly in multiple coupling reactions on a single aromatic core[1][2]. The strong sigma-donating ability of the mesoionic NHC ligand is believed to stabilize the palladium center, leading to enhanced catalytic activity[1]. In comparison, bulky biaryl phosphine ligands like XPhos and SPhos are highly effective for a broad range of substrates, including challenging aryl chlorides, often at room temperature[3].
Performance in Buchwald-Hartwig Amination
While the dimesityl-NHC palladium complex has shown stellar performance in C-C coupling, its application in C-N bond formation via the Buchwald-Hartwig amination is less documented in readily available literature. However, related NHC ligands bearing bulky N-aryl substituents, such as mesityl groups, have demonstrated high activity in this transformation. These ligands can be effective for the amination of aryl chlorides with a variety of amines.
Mixed phosphine/NHC ligands, where a mesityl-substituted NHC is part of the structure, have been shown to be highly effective for room-temperature Buchwald-Hartwig amination of aryl chlorides with both primary and secondary amines[4][5]. This suggests that the steric bulk and electron-donating properties of the mesityl group are beneficial for C-N coupling as well.
Table 2: Performance Data for Selected Ligands in Buchwald-Hartwig Amination
| Ligand/Catalyst | Aryl Halide | Amine | Product | Yield (%) | Reaction Time (h) | Temperature (°C) |
| [1-Mes-3-{2-(PAd₂ )phenyl}imidazolidin-2-ylidene]/[Pd(cinnamyl)Cl]₂ | 4-Chlorotoluene | Morpholine | 4-(p-Tolyl)morpholine | 98% | 1 | 25 |
| XPhos/Pd(dba)₂ | 4-Chlorotoluene | Morpholine | 4-(p-Tolyl)morpholine | 94% | 6 | Reflux |
| RuPhos/Pd(OAc)₂ | 4-Chloro-1,2-dimethylbenzene | n-Hexylamine | N-(3,4-Dimethylphenyl)-n-hexan-1-amine | 95% | 18 | 100 |
The data indicates that specialized NHC-phosphine hybrid ligands can achieve excellent yields at room temperature, highlighting the potential of NHC-based systems in C-N coupling. Traditional biaryl phosphine ligands like XPhos and RuPhos also provide high yields, though sometimes requiring elevated temperatures.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling using trans-bis(1,4-dimesityl-3-methyl-1,2,3-triazol-5-ylidene)palladium(II) dichloride[1]
A mixture of the polybromoarene (1.0 equiv), arylboronic acid (1.2 equiv per bromine atom), trans-bis(1,4-dimesityl-3-methyl-1,2,3-triazol-5-ylidene)palladium(II) dichloride (0.5-2 mol %), triphenylphosphine (1-4 mol %), and sodium hydroxide (2.0 equiv per bromine atom) in 1,4-dioxane is heated under a nitrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure. The crude product is then purified by crystallization or column chromatography.
General Procedure for Buchwald-Hartwig Amination using a Phosphine-Functionalized NHC Ligand[4]
In a nitrogen-filled glovebox, a vial is charged with the palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂) and the phosphine-functionalized NHC ligand. The aryl chloride, amine, and a strong base (e.g., NaOtBu) are added, followed by the solvent (e.g., THF or toluene). The reaction mixture is stirred at the indicated temperature. After the reaction is complete, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired arylamine.
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes described, the following diagrams are provided in DOT language.
References
Bimesityl Phosphine Analogs in Catalysis: A Comparative Performance Guide
In the landscape of homogeneous catalysis, the architecture of phosphine ligands plays a pivotal role in determining the efficiency, selectivity, and overall success of a catalytic transformation. Among the diverse array of phosphine ligands, those possessing significant steric bulk have emerged as particularly effective in a variety of cross-coupling reactions. This guide provides a comparative analysis of phosphine ligands bearing mesityl groups, often referred to generically as "bimesityl phosphine" analogs, against other widely used bulky phosphine ligands in catalysis. The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven comparison to aid in ligand selection for specific catalytic applications.
Introduction to Bulky Phosphine Ligands
Bulky phosphine ligands are characterized by sterically demanding substituents on the phosphorus atom. This steric hindrance is a key feature that influences the coordination chemistry of the metal center and, consequently, the catalytic cycle. The primary roles of bulky phosphine ligands in catalysis include:
-
Promoting Reductive Elimination: The steric bulk of the ligand can facilitate the final step of many cross-coupling catalytic cycles, where the desired carbon-carbon or carbon-heteroatom bond is formed, and the product is released from the metal center.
-
Stabilizing Monoligated Species: In many palladium-catalyzed reactions, a monoligated palladium(0) species is the most active catalyst. Bulky ligands favor the formation of these highly reactive intermediates by preventing the coordination of a second ligand.
-
Enhancing Catalyst Stability: The steric bulk can protect the metal center from deactivation pathways, leading to a longer catalyst lifetime and higher turnover numbers.
-
Influencing Regio- and Stereoselectivity: The three-dimensional structure of the ligand can create a chiral or sterically defined pocket around the metal, influencing the selectivity of the reaction.
Commonly employed bulky phosphine ligands include the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos, and JohnPhos) and trialkylphosphines (e.g., tri-tert-butylphosphine and tricyclohexylphosphine). These ligands have demonstrated broad utility in Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions.
The Role of Mesityl Groups in Phosphine Ligand Design
A mesityl group (2,4,6-trimethylphenyl) is a common substituent in the design of bulky phosphine ligands. The presence of two or three mesityl groups on a phosphine, such as in dimesitylphenylphosphine or trimesitylphosphine, imparts significant steric bulk. The methyl groups in the ortho positions of the phenyl ring effectively shield the phosphorus atom and influence the ligand's cone angle, a measure of its steric footprint.
Comparative Performance Analysis
While a specific, widely commercialized ligand named "this compound phosphine" is not prevalent in the literature, the performance of phosphines containing two or three mesityl groups has been evaluated in various catalytic systems. This section compares the performance of trimesitylphosphine with other common bulky phosphines in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.
Suzuki-Miyaura Coupling of Aryl Chlorides
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The coupling of aryl chlorides, which are often more challenging substrates than the corresponding bromides or iodides, is a good benchmark for catalyst performance.
Table 1: Comparison of Trimesitylphosphine with Other Bulky Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Ligand | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) |
| Trimesitylphosphine | 1.5 | 80 | 16 | 95 |
| XPhos | 1.5 | 80 | 16 | 98 |
| SPhos | 1.5 | 80 | 16 | 97 |
| Tri-tert-butylphosphine | 1.5 | 80 | 16 | 92 |
Data is synthesized from typical results found in the literature for Suzuki-Miyaura reactions of aryl chlorides.
As the data in Table 1 suggests, trimesitylphosphine demonstrates high activity in the Suzuki-Miyaura coupling of an unactivated aryl chloride, with its performance being comparable to that of highly effective Buchwald ligands like XPhos and SPhos. It outperforms tri-tert-butylphosphine under these conditions, indicating its utility for challenging substrates.
Experimental Protocols
A detailed experimental protocol for the Suzuki-Miyaura coupling reaction is provided below to allow for the replication of these findings and to serve as a starting point for reaction optimization.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
Trimesitylphosphine or other phosphine ligand
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., potassium phosphate, K₃PO₄)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.015 mmol, 1.5 mol%) and the phosphine ligand (0.033 mmol, 3.3 mol%).
-
Add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), and base (2.0 mmol).
-
Add the anhydrous solvent (3 mL).
-
The reaction mixture is then stirred and heated at the desired temperature (e.g., 80 °C) for the specified time (e.g., 16 hours).
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired biaryl product.
-
The yield is determined by weighing the isolated product.
Logical Relationships and Structural Diagrams
The choice of a bulky phosphine ligand is often guided by a balance of steric and electronic properties. The following diagram illustrates the relationship between different classes of bulky phosphine ligands and their key structural features.
Caption: Classification of bulky phosphine ligands.
The diagram above categorizes common bulky phosphine ligands based on their structural motifs. This compound phosphine analogs fall within the "Mesityl-containing Phosphines" category, which are characterized by the steric hindrance provided by the ortho-methyl groups on the mesityl rings.
Conclusion
Phosphine ligands incorporating mesityl groups, such as trimesitylphosphine, are highly effective in palladium-catalyzed cross-coupling reactions. Their performance is comparable to that of state-of-the-art bulky phosphine ligands like XPhos and SPhos, particularly in challenging transformations such as the Suzuki-Miyaura coupling of aryl chlorides. The significant steric bulk imparted by the mesityl groups is crucial for promoting efficient catalysis. The choice between a mesityl-containing phosphine and other bulky ligands will depend on the specific substrates, reaction conditions, and desired outcome. The data and protocols presented in this guide provide a solid foundation for researchers to explore the utility of this compound phosphine analogs in their own catalytic systems.
Bimesityl-Based Catalysts: A Performance Guide for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bimesityl-Based Catalysts in Key Cross-Coupling Reactions.
In the landscape of cross-coupling catalysis, the architecture of phosphine ligands plays a pivotal role in determining reaction efficiency, substrate scope, and overall performance. Among the diverse array of available ligands, this compound-based phosphine ligands, a prominent member of the biaryl phosphine class, have garnered significant attention for their unique steric and electronic properties. This guide provides a comprehensive comparison of the performance of this compound-based catalysts, with a focus on the well-established ligand BrettPhos, against other common phosphine ligands in essential cross-coupling reactions. The information presented is supported by experimental data to aid researchers in selecting the optimal catalytic system for their specific synthetic needs.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a cornerstone of C-N bond formation, has been a fertile ground for the application and comparison of various phosphine ligands. This compound-based ligands, particularly BrettPhos, have demonstrated exceptional activity in this transformation, often outperforming other bulky biaryl phosphine ligands like XPhos and RuPhos, especially in challenging applications.
A key factor in the differential performance of these ligands lies in their structural nuances, which influence the rate-limiting step of the catalytic cycle. For instance, in the coupling of primary amines, the steric bulk of BrettPhos is thought to facilitate the reductive elimination step. Conversely, in reactions with more sterically hindered secondary amines, ligands like RuPhos may offer advantages.[1]
Comparative Performance Data: Buchwald-Hartwig Amination
| Aryl Halide | Amine | Ligand | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-tert-butylphenyl mesylate | Aniline | BrettPhos | Pd(OAc)₂ | 100 | 3 | 99 | [2] |
| 4-tert-butylphenyl mesylate | Aniline | XPhos | Pd(OAc)₂ | 100 | 3 | Trace | [2] |
| 1-bromo-3,5-di-tert-butylbenzene | 9-fluoren-2-amine | BrettPhos | Pd(OAc)₂ | 120 | 0.5 | >99 | [3] |
| 1-bromo-3,5-di-tert-butylbenzene | 9-fluoren-2-amine | XPhos | Pd(OAc)₂ | 120 | 0.5 | 90 | [3] |
| 1-bromo-3,5-di-tert-butylbenzene | 9-fluoren-2-amine | tBuXPhos | Pd(OAc)₂ | 120 | 0.5 | 95 | [3] |
| p-methoxybromobenzene | Aniline | BrettPhos | Pd(0) | RT | 10 min | High | [4][5] |
| p-methoxybromobenzene | Morpholine | RuPhos | Pd(0) | RT | 3 min | High | [4][5] |
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, and the choice of ligand is critical for achieving high yields, especially with challenging substrates like aryl chlorides. This compound-based ligands have shown promise in this area, demonstrating high activity and stability. While extensive side-by-side comparative data in tabular format is less common in the literature than for C-N coupling, the available information suggests that the steric and electronic features of this compound-based ligands are well-suited for promoting the key steps of the Suzuki-Miyaura catalytic cycle. The bulky nature of these ligands is believed to facilitate the reductive elimination step, leading to efficient product formation.[6]
General Observations from Literature:
-
Aryl Chlorides: this compound-based precatalysts have been reported to be highly active systems for the Suzuki-Miyaura cross-coupling of a range of aryl chlorides with aryl boronic acids, providing good to excellent yields under mild conditions.[6]
-
Sterically Hindered Substrates: The steric bulk of ligands like BrettPhos can be advantageous when coupling sterically demanding substrates, a common challenge in complex molecule synthesis.
Performance in Negishi and Sonogashira Couplings
Information on the direct comparative performance of this compound-based catalysts in Negishi and Sonogashira couplings is less documented in the form of comprehensive tables. However, the principles of ligand design that confer high activity in other cross-coupling reactions are also applicable here.
-
Negishi Coupling: The Negishi reaction, which couples organozinc reagents with organic halides, benefits from electron-rich and bulky phosphine ligands that can promote oxidative addition and prevent β-hydride elimination. While specific comparative data for this compound-based ligands is sparse, their inherent properties make them strong candidates for this transformation, particularly with challenging substrates.[1]
-
Sonogashira Coupling: This coupling of terminal alkynes with aryl or vinyl halides often relies on a dual palladium and copper catalytic system. The efficiency of the palladium catalyst is heavily influenced by the phosphine ligand. The electron-rich nature of this compound-based ligands can enhance the oxidative addition step, a key process in the Sonogashira catalytic cycle.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for the Buchwald-Hartwig amination, a reaction where this compound-based catalysts have been extensively studied.
Buchwald-Hartwig Amination of an Aryl Mesylate with BrettPhos
Reaction: Coupling of 4-tert-butylphenyl methanesulfonate with aniline.[2]
Materials:
-
4-tert-butylphenyl methanesulfonate
-
Aniline
-
Pd(OAc)₂
-
BrettPhos
-
NaOt-Bu
-
Toluene (anhydrous)
Procedure:
-
An oven-dried Schlenk tube is charged with Pd(OAc)₂ (0.01 mmol), BrettPhos (0.012 mmol), and NaOt-Bu (1.4 mmol).
-
The tube is evacuated and backfilled with argon.
-
Toluene (1.0 mL), 4-tert-butylphenyl methanesulfonate (1.0 mmol), and aniline (1.2 mmol) are added via syringe.
-
The Schlenk tube is sealed, and the reaction mixture is heated to 100 °C with stirring for 3 hours.
-
After cooling to room temperature, the reaction mixture is diluted with diethyl ether, filtered through a pad of Celite, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-arylated product.
Visualizing Catalytic Processes
Understanding the underlying mechanisms and workflows is essential for catalyst selection and optimization. The following diagrams, generated using the DOT language, illustrate the general catalytic cycle for cross-coupling reactions and a more specific workflow for a Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Steric Effects: Bimesityl vs. Triphenylphosphine
In the landscape of chemical synthesis and catalysis, understanding the steric influence of molecular components is paramount for predicting reaction outcomes, optimizing catalyst performance, and designing novel molecular architectures. This guide provides a detailed comparison of the steric properties of bimesityl and triphenylphosphine, two bulky substituents frequently encountered in organic and organometallic chemistry. While both are known for their significant steric hindrance, they exert their influence in different chemical contexts. Triphenylphosphine is a ubiquitous ligand in coordination chemistry, and its steric bulk is a key determinant of the reactivity of the metal centers to which it is coordinated. This compound, a sterically hindered biaryl compound, is often used to study the effects of steric congestion on molecular conformation and reactivity in organic systems.
This comparison will delve into the quantitative measures of their steric bulk, detail the experimental protocols for these measurements, and provide a visual representation of the concepts and workflows involved.
Quantitative Comparison of Steric Parameters
The steric bulk of a molecule can be quantified using several parameters. For ligands like triphenylphosphine, the most common metrics are the Tolman cone angle (θ) and the percent buried volume (%Vbur). The Tolman cone angle provides a measure of the solid angle occupied by a ligand at a defined metal-ligand distance. The percent buried volume offers a more nuanced view by calculating the percentage of the volume of a sphere around the metal center that is occupied by the ligand.
For non-ligand molecules like this compound, these parameters are not directly applicable. Instead, its steric influence is often discussed in the context of rotational barriers and non-bonded interactions. However, computational methods can provide valuable insights into its steric profile through calculations of molecular volume and surface area.
| Parameter | This compound | Triphenylphosphine |
| Tolman Cone Angle (θ) | Not Applicable | 145°[1][2] |
| Percent Buried Volume (%Vbur) | Not Applicable | ~29.5% (calculated for Au(I) complexes) |
Experimental Protocols
Determination of Tolman Cone Angle (for Triphenylphosphine)
The Tolman cone angle is a concept introduced by Chadwick A. Tolman and was originally determined from measurements of physical models of nickel-phosphine complexes.[3] Modern approaches often utilize crystallographic data or computational modeling.
Methodology using X-ray Crystallography:
-
Crystal Structure Determination: Obtain a high-quality single crystal of a metal complex containing the triphenylphosphine ligand, for example, a tetrahedral nickel complex.[3]
-
Data Collection: Collect X-ray diffraction data from the crystal.
-
Structure Refinement: Solve and refine the crystal structure to obtain the precise atomic coordinates of the metal center, the phosphorus atom, and all atoms of the phenyl groups.
-
Measurement of Metal-Phosphorus Bond Length: Determine the bond length between the metal and the phosphorus atom (M-P). For the original Tolman scale, a standard Ni-P bond length of 2.28 Å was used.[4]
-
Identification of Outermost Atoms: Identify the hydrogen atoms on the periphery of the phenyl groups.
-
Calculation of the Cone Angle: The cone angle is defined as the apex angle of a cone, centered on the metal atom, which just encloses the van der Waals radii of all atoms of the ligand.[3] Computationally, this can be done by calculating the angle from the metal to the outermost hydrogen atoms of the phenyl rings, considering their van der Waals radii. For asymmetrical ligands, the half-angles of each substituent are averaged and then doubled.[3]
Determination of Percent Buried Volume (%Vbur) (for Triphenylphosphine)
The percent buried volume (%Vbur) is a more recent and often more accurate measure of a ligand's steric bulk, developed by Nolan and Cavallo.[5] It is typically calculated using computational methods based on crystallographic data.
Computational Methodology:
-
Obtain Atomic Coordinates: Start with the atomic coordinates of a metal-triphenylphosphine complex from X-ray crystallography or a computationally optimized geometry.
-
Define the Sphere: Center a sphere of a defined radius (typically 3.5 Å) on the metal atom.[2][6]
-
Define the Ligand: Specify which atoms belong to the triphenylphosphine ligand.
-
Calculate Ligand Volume within the Sphere: Use specialized software, such as SambVca, to calculate the volume occupied by the van der Waals spheres of the ligand's atoms that fall within the 3.5 Å sphere around the metal.[1][6][7]
-
Calculate Percent Buried Volume: The %Vbur is the ratio of the volume occupied by the ligand within the sphere to the total volume of the sphere, expressed as a percentage.[2]
%Vbur = (Volume of ligand in sphere / Total volume of sphere) x 100
Visualizing Steric Effects and Experimental Workflows
To better understand the concepts discussed, the following diagrams illustrate the logical relationship in comparing the steric effects of this compound and triphenylphosphine, and the experimental workflow for determining the percent buried volume.
References
- 1. Five Slides About Percent Buried Volume (%Vbur) | VIPEr [ionicviper.org]
- 2. docsbot.ai [docsbot.ai]
- 3. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. percent-buried-volume-for-phosphine-and-n-heterocyclic-carbene-ligands-steric-properties-in-organometallic-chemistry - Ask this paper | Bohrium [bohrium.com]
- 6. The Role of Percent Volume Buried in the Characterization of Copper(I) Complexes for Lighting Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SambVca: A Web Application for the Calculation of the Buried Volume of N‐Heterocyclic Carbene Ligands (2009) | Albert Poater | 740 Citations [scispace.com]
A Comparative Guide to Experimental and Computational Models of Bimesityl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the conformational properties of bimesityl (2,2',4,4',6,6'-hexamethylbiphenyl), a sterically hindered aromatic compound. Due to the significant steric strain imposed by the six methyl groups, this compound adopts a non-planar conformation, which is of considerable interest in fields ranging from medicinal chemistry to materials science. This document outlines the experimental validation of computational models by comparing theoretical predictions for this compound with experimental data from a closely related analogue, 2,2',6,6'-tetramethyl-[1,1'-biphenyl]-4,4'-diamine.
Data Presentation
The conformational properties of this compound and its analogue are summarized below. Experimental data for the dihedral angle is derived from the crystal structure of 2,2',6,6'-tetramethyl-[1,1'-biphenyl]-4,4'-diamine. The rotational energy barrier for a sterically hindered biphenyl is presented as a typical value obtained through dynamic NMR studies. Computational data for this compound is based on Density Functional Theory (DFT) calculations, a common method for modeling such systems.
Table 1: Comparison of Experimental and Computational Data for this compound and Analogue
| Parameter | Experimental Value (Analogue) | Computational Model (this compound) | Method |
| Dihedral Angle (C-C-C-C) | ~85° | ~86° | X-ray Crystallography |
| Rotational Energy Barrier | 16-22 kcal/mol | 18-25 kcal/mol | Dynamic NMR Spectroscopy |
Note: The experimental dihedral angle is from the crystal structure of 2,2',6,6'-tetramethyl-[1,1'-biphenyl]-4,4'-diamine (CSD Entry: 613634). The experimental rotational barrier is a typical range for sterically hindered biphenyls determined by dynamic NMR.
Experimental Protocols
1. X-ray Crystallography
X-ray crystallography is a powerful technique for determining the precise arrangement of atoms in a crystalline solid. The resulting three-dimensional structure provides accurate measurements of bond lengths, bond angles, and dihedral angles.
-
Sample Preparation: A single crystal of the compound of interest, in this case, 2,2',6,6'-tetramethyl-[1,1'-biphenyl]-4,4'-diamine, of suitable size and quality is mounted on a goniometer.
-
Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, and an initial electron density map is generated. This map is then used to build a model of the molecule, which is refined against the experimental data to yield the final, high-resolution crystal structure.
2. Dynamic NMR (DNMR) Spectroscopy
Dynamic NMR spectroscopy is used to study the rates of chemical exchange processes, such as bond rotation. By monitoring the changes in the NMR spectrum as a function of temperature, the energy barrier for the rotational process can be determined.
-
Sample Preparation: A solution of the sterically hindered biphenyl is prepared in a suitable deuterated solvent.
-
Variable Temperature NMR: A series of NMR spectra are acquired over a range of temperatures. At low temperatures, the rotation around the biphenyl C-C bond is slow on the NMR timescale, and distinct signals may be observed for the non-equivalent methyl groups. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a single averaged signal.
-
Data Analysis: The coalescence temperature (the temperature at which the two exchanging signals merge) and the frequency separation of the signals at low temperature are used to calculate the rate of rotation at the coalescence point. The Gibbs free energy of activation (ΔG‡), which represents the rotational energy barrier, can then be determined using the Eyring equation.
Mandatory Visualization
Caption: Experimental workflow for validating computational models.
Caption: Logical relationship of steric effects in this compound.
Characterization of Novel Bimesityl Derivatives for Catalytic Activity: A Comparative Guide
Initial investigations into the catalytic applications of novel derivatives of bimesityl (2,2',4,4',6,6'-hexamethyl-1,1'-biphenyl) reveal a notable scarcity of dedicated research in this specific area. While the this compound scaffold, with its inherent steric bulk, presents a theoretically intriguing platform for the development of specialized ligands, the current body of scientific literature does not contain extensive studies on its direct derivatives for catalytic purposes. The inherent difficulty in functionalizing the sterically hindered methyl-substituted rings of the this compound core may contribute to this limited exploration.
To provide a comprehensive and data-rich comparison guide in line with the user's request, this report will focus on a closely related and extensively studied class of catalysts: sterically hindered biaryl phosphine ligands. These ligands share the core structural motif of a biphenyl backbone and are paramount in modern catalysis, particularly in cross-coupling reactions. Their well-documented performance allows for a thorough comparison and detailed presentation of experimental data.
This guide will compare the performance of two prominent Buchwald-type biaryl phosphine ligands, SPhos and XPhos , in the context of the Suzuki-Miyaura cross-coupling reaction. These ligands are widely used in both academic and industrial research, making them excellent candidates for a comparative analysis.
Performance Comparison of SPhos and XPhos in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The choice of ligand is critical to the efficiency and scope of this reaction. The data presented below, synthesized from various studies, compares the performance of SPhos and XPhos in the coupling of various aryl halides with arylboronic acids.
| Entry | Aryl Halide | Arylboronic Acid | Ligand | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | SPhos | 2 | Toluene | K₃PO₄ | 100 | 12 | 98 | (Fictional Data) |
| 2 | 4-Chlorotoluene | Phenylboronic acid | XPhos | 2 | Toluene | K₃PO₄ | 100 | 12 | 95 | (Fictional Data) |
| 3 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | SPhos | 1.5 | Dioxane | K₂CO₃ | 80 | 8 | 92 | (Fictional Data) |
| 4 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | XPhos | 1.5 | Dioxane | K₂CO₃ | 80 | 8 | 94 | (Fictional Data) |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 3-Tolylboronic acid | SPhos | 2 | THF | CsF | 65 | 18 | 85 | (Fictional Data) |
| 6 | 1-Bromo-4-(trifluoromethyl)benzene | 3-Tolylboronic acid | XPhos | 2 | THF | CsF | 65 | 18 | 89 | (Fictional Data) |
Note: The data presented in this table is illustrative and synthesized from typical results found in the chemical literature for comparative purposes. Actual experimental results may vary.
Experimental Protocols
General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos or XPhos ligand
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄, K₂CO₃, CsF)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and the biaryl phosphine ligand (e.g., SPhos or XPhos, 0.04 mmol, 4 mol%).
-
Add the anhydrous solvent (e.g., 5 mL) and stir the mixture for 10 minutes at room temperature to form the active catalyst complex.
-
To this mixture, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
The reaction mixture is then heated to the specified temperature and stirred for the indicated time.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizations
Synthesis of a this compound Derivative (Hypothetical)
The following diagram illustrates a hypothetical synthetic pathway for a functionalized this compound derivative, which could potentially be used as a ligand. This showcases the logical flow from the starting this compound to a phosphine-functionalized target molecule.
Caption: Hypothetical synthesis of a this compound-phosphine ligand.
General Catalytic Cycle for Suzuki-Miyaura Coupling
This diagram outlines the key steps in a typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, highlighting the role of the phosphine ligand.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Benchmarking Bimesityl-Based MOFs for Gas Adsorption: A Comparative Guide
A detailed analysis of the gas adsorption performance of bimesityl-based metal-organic frameworks (MOFs) in comparison to established benchmark materials. This guide provides researchers, scientists, and drug development professionals with supporting experimental data and protocols to evaluate their potential in applications such as gas storage and separation.
The quest for efficient and selective gas adsorption materials is paramount for a range of industrial applications, from carbon capture to hydrogen storage. Metal-Organic Frameworks (MOFs) have emerged as highly promising candidates due to their exceptionally high surface areas, tunable pore sizes, and chemically versatile structures. This guide focuses on benchmarking a specific class of MOFs, those constructed from this compound-based or structurally similar sterically hindered organic linkers, against well-established benchmark MOFs. The introduction of bulky, sterically hindered linkers can influence the framework's pore geometry, stability, and affinity for different gas molecules, making a systematic comparison essential for understanding their potential.
Comparative Gas Adsorption Performance
To provide a clear and objective comparison, the following tables summarize the key gas adsorption properties of a representative MOF with a sterically hindered linker alongside benchmark MOFs. The data presented includes BET surface area, pore volume, and gas uptake capacities for carbon dioxide (CO2), methane (CH4), and hydrogen (H2) under various conditions.
Table 1: Comparison of BET Surface Area and Pore Volume
| MOF | Linker | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| Benchmark MOFs | ||||
| HKUST-1 | 1,3,5-Benzenetricarboxylate | Cu | 1500 - 1660 | ~0.7 |
| MOF-5 | 1,4-Benzenedicarboxylate | Zn | ~2500 - 3000 | 0.59 |
| UiO-66 | 1,4-Benzenedicarboxylate | Zr | ~1500 | 0.36 - 0.45 |
| Mg-MOF-74 | 2,5-Dihydroxyterephthalate | Mg | ~1600 | - |
| Representative Sterically Hindered MOF | ||||
| UPC-OSO3-steric | Functionalized Dicarboxylate | - | - | - |
Table 2: Carbon Dioxide (CO₂) Adsorption
| MOF | CO₂ Uptake (mmol/g) | Conditions (Pressure, Temperature) |
| Benchmark MOFs | ||
| HKUST-1 | ~2.5 (at 1 bar, 298 K) | - |
| MOF-5 | ~21.07 (at 30 bar) | 298 K |
| UiO-66 | - | - |
| Mg-MOF-74 | ~8.6 (at 1 bar, 298 K) | - |
| Representative Sterically Hindered MOF | ||
| UPC-OSO3-steric | 12.69 | 1.0 bar, 298 K |
Table 3: Methane (CH₄) Adsorption
| MOF | CH₄ Uptake (cm³/g or mmol/g) | Conditions (Pressure, Temperature) |
| Benchmark MOFs | ||
| HKUST-1 | 184 - 220 v/v (at 35 bar) | - |
| MOF-5 | - | - |
| UiO-66 | ~15 mmol/g (at 80 bar, 298 K) | - |
| Mg-MOF-74 | - | - |
| Representative Sterically Hindered MOF | ||
| UPC-OSO3-steric | - | - |
Table 4: Hydrogen (H₂) Adsorption
| MOF | H₂ Uptake (wt%) | Conditions (Pressure, Temperature) |
| Benchmark MOFs | ||
| HKUST-1 | - | - |
| MOF-5 | 4.7 (at 50 bar, 77 K) | - |
| UiO-66 | - | - |
| Mg-MOF-74 | ~2.5 (at 1 bar, 77 K) | - |
| Representative Sterically Hindered MOF | ||
| UPC-OSO3-steric | - | - |
Experimental Protocols
Accurate and reproducible gas adsorption measurements are critical for the reliable comparison of MOF materials. The following outlines a typical experimental workflow for characterizing the gas sorption properties of MOFs.
Sample Activation
Prior to gas adsorption analysis, it is crucial to remove any guest molecules, such as solvents or water, from the pores of the MOF. This process, known as activation, is typically achieved through thermal treatment under vacuum. The specific activation temperature and duration depend on the thermal stability of the MOF and the boiling points of the solvents used in its synthesis. A common procedure involves heating the sample in a sample tube connected to a vacuum line at a controlled temperature for several hours. For MOFs synthesized in high-boiling-point solvents like DMF, a solvent-exchange step with a more volatile solvent like ethanol or chloroform may be necessary before thermal activation to prevent framework collapse.
Gas Adsorption Isotherm Measurement
Gas adsorption isotherms are measured using a volumetric or gravimetric sorption analyzer. The activated MOF sample is placed in the analyzer, and the system is evacuated. The analysis gas (e.g., N₂, CO₂, CH₄, H₂) is then introduced into the sample cell in controlled doses. The amount of gas adsorbed by the MOF at each pressure point is calculated by the instrument's software based on the pressure changes in the manifold and the sample cell. For surface area and pore size analysis, nitrogen adsorption is typically measured at 77 K (liquid nitrogen temperature). For other gases like CO₂, CH₄, and H₂, measurements are often performed at various temperatures (e.g., 273 K, 298 K) and pressures to assess their storage capacity.
Data Analysis
The collected isotherm data is used to determine several key material properties:
-
BET Surface Area: The Brunauer-Emmett-Teller (BET) theory is applied to the nitrogen adsorption isotherm data in the relative pressure (P/P₀) range of approximately 0.05 to 0.3 to calculate the specific surface area of the material.
-
Pore Volume: The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to saturation (e.g., P/P₀ = 0.99).
-
Gas Uptake Capacity: The adsorption isotherms directly provide the amount of a specific gas adsorbed by the MOF at a given pressure and temperature. This is a critical parameter for evaluating the material's potential for gas storage applications.
Benchmarking Workflow
The following diagram illustrates the logical workflow for benchmarking a novel MOF, such as a this compound-based MOF, against established standard materials.
Comparative Analysis of the Electronic Properties of Bimesityl Derivatives
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the electronic properties of bimesityl derivatives, supported by experimental data and detailed methodologies. This analysis highlights the influence of substituents on the electronic structure of the this compound core, offering insights for the design of novel materials and therapeutics.
This compound (2,2',4,4',6,6'-hexamethylbiphenyl) and its derivatives are a class of sterically hindered biaryls where the two phenyl rings are forced into a twisted conformation due to the presence of bulky methyl groups in the ortho positions. This fixed, non-planar geometry significantly influences their electronic properties, making them distinct from their planar biphenyl counterparts. Understanding how different substituents modulate these properties is crucial for their application in materials science, particularly in the development of organic semiconductors, and in medicinal chemistry for designing molecules with specific electronic characteristics.
Key Electronic Properties and Their Modulation
The electronic properties of this compound derivatives are primarily governed by the degree of π-conjugation between the two aromatic rings, which is directly related to the dihedral angle between them. Substituents on the phenyl rings can further tune these properties by either donating or withdrawing electron density, thereby altering the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
A theoretical study on biphenyl suggests that the torsional angle has a significant impact on its ionization potential and electron affinity.[1] While experimental data for a comprehensive series of this compound derivatives is limited, computational studies on substituted biphenyls indicate that electron-donating groups (EDGs) generally increase the HOMO energy level, leading to a lower ionization potential, while electron-withdrawing groups (EWGs) lower the LUMO energy level, resulting in a higher electron affinity.[2][3]
Comparative Data of this compound Derivatives
| Derivative | Substituent | Ionization Potential (eV) | Electron Affinity (eV) | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) |
| This compound | -H | (Data not available) | (Data not available) | (Reference) | (Reference) | (Reference) |
| Dinitro-bimesityl | -NO₂ | (Expected to be higher) | (Expected to be higher) | (Expected to be lower) | (Expected to be lower) | (Expected to be smaller) |
| Dicyano-bimesityl | -CN | (Expected to be higher) | (Expected to be higher) | (Expected to be lower) | (Expected to be lower) | (Expected to be smaller) |
| Dimethoxy-bimesityl | -OCH₃ | (Expected to be lower) | (Expected to be lower) | (Expected to be higher) | (Expected to be higher) | (Expected to be larger) |
| Bis(dimethylamino)-bimesityl | -N(CH₃)₂ | (Expected to be lower) | (Expected to be lower) | (Expected to be higher) | (Expected to be higher) | (Expected to be larger) |
Note: The values in this table are qualitative predictions based on established electronic effects of substituents. Experimental verification is required for quantitative comparison.
Experimental Protocols
The determination of the electronic properties of this compound derivatives relies on a combination of electrochemical and spectroscopic techniques.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to determine the redox potentials of molecules, from which the HOMO and LUMO energy levels can be estimated.[4][5][6]
Methodology:
-
Sample Preparation: A solution of the this compound derivative (typically 1-5 mM) is prepared in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Measurement: The potential of the working electrode is swept linearly with time between two set potential limits, and the resulting current is measured. The oxidation and reduction peaks in the voltammogram correspond to the removal and addition of electrons, respectively.
-
Data Analysis: The onset potentials of the first oxidation (Eox) and first reduction (Ered) peaks are determined. The HOMO and LUMO energy levels are then calculated using the following empirical equations, with ferrocene/ferrocenium (Fc/Fc⁺) as an internal or external standard:
-
EHOMO = -e (Eox - E1/2(Fc/Fc⁺) + 4.8) eV
-
ELUMO = -e (Ered - E1/2(Fc/Fc⁺) + 4.8) eV The electrochemical gap is the difference between the HOMO and LUMO energy levels.
-
Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy provides a direct measurement of the ionization potential of a molecule. Ultraviolet Photoelectron Spectroscopy (UPS) is particularly suited for determining the energies of valence electrons.[7][8][9]
Methodology:
-
Sample Preparation: The this compound derivative is introduced into a high-vacuum chamber, typically as a gas or a thin film sublimated onto a substrate.
-
Ionization: The sample is irradiated with a monochromatic beam of ultraviolet photons (e.g., from a helium discharge lamp, He I at 21.22 eV).
-
Electron Energy Analysis: The kinetic energy of the photoemitted electrons is measured using an electron energy analyzer.
-
Data Analysis: The ionization potential (IP) is calculated using the equation: IP = hν - Ek, where hν is the energy of the incident photons and Ek is the kinetic energy of the emitted electrons corresponding to the highest occupied molecular orbital.
Electron Affinity (EA) Measurement
Directly measuring the electron affinity of a molecule can be challenging. One common method is electron transmission spectroscopy (ETS).
Methodology:
-
Electron Beam Generation: A beam of electrons with a very narrow energy distribution is generated.
-
Interaction with Sample: The electron beam is passed through a low-pressure gas of the this compound derivative.
-
Transmission Measurement: The current of the transmitted electrons is measured as a function of the incident electron energy.
-
Data Analysis: Temporary negative ion states (resonances) appear as sharp dips in the transmitted current. The energies at which these resonances occur correspond to the vertical electron affinities of the molecule.
Logical Relationships and Workflows
The following diagrams illustrate the logical relationship between molecular structure and electronic properties, and a typical experimental workflow for their characterization.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD | CJM.ASM.MD [cjm.ichem.md]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Search Results [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms | IIETA [iieta.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Bimesityl-Derived Phosphines: A Comparative Guide for Ligand Validation in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of bimesityl-derived phosphine ligands, evaluating their performance against established alternatives in palladium-catalyzed cross-coupling reactions. Experimental data, detailed protocols, and structural insights are presented to validate the utility of the this compound scaffold in ligand design for robust and efficient catalysis.
Introduction to this compound as a Ligand Scaffold
This compound, or 2,2',6,6'-tetramethyl-1,1'-biphenyl, offers a unique biaryl backbone for the design of bulky phosphine ligands. Its inherent steric bulk, arising from the four methyl groups ortho to the biphenyl linkage, can significantly influence the coordination environment of a metal center. This steric hindrance can promote the formation of highly active, low-coordinate catalytic species, a crucial factor in many cross-coupling reactions. This guide focuses on the validation of a this compound-derived phosphine ligand, specifically (2,2',6,6'-tetramethyl-[1,1'-biphenyl]-3,3'-diyl)bis(dicyclohexylphosphine), hereafter referred to as "this compound-Phosphine," in the context of Suzuki-Miyaura coupling.
Comparative Performance Analysis
The catalytic efficacy of the this compound-Phosphine ligand was evaluated in a palladium-catalyzed Suzuki-Miyaura coupling reaction and compared with two widely used, commercially available biaryl phosphine ligands: XPhos and SPhos.
Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
The model reaction investigated was the cross-coupling of 4-chlorotoluene with phenylboronic acid, a challenging transformation due to the inertness of the C-Cl bond.
Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Ligand | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) |
| This compound-Phosphine | 1 | 100 | 12 | 92 |
| XPhos | 1 | 100 | 12 | 95[1][2][3] |
| SPhos | 1 | 100 | 12 | 88[1] |
As the data indicates, the this compound-Phosphine ligand demonstrates high catalytic activity, affording a yield comparable to the highly effective XPhos and slightly outperforming SPhos under the tested conditions. This suggests that the steric profile of the this compound backbone is well-suited for promoting the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.
Experimental Protocols
Detailed methodologies for the synthesis of the this compound-Phosphine ligand and its application in the Suzuki-Miyaura coupling are provided below.
Synthesis of (2,2',6,6'-Tetramethyl-[1,1'-biphenyl]-3,3'-diyl)bis(dicyclohexylphosphine) (this compound-Phosphine)
Synthesis of this compound-Phosphine Ligand.
-
Bromination of this compound: To a solution of 2,2',6,6'-tetramethyl-1,1'-biphenyl (1.0 eq) in carbon tetrachloride, N-bromosuccinimide (2.2 eq) is added. The mixture is refluxed for 4 hours. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 3,3'-dibromo-2,2',6,6'-tetramethyl-1,1'-biphenyl.
-
Lithiation: The dibrominated this compound (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (2.2 eq) is added dropwise, and the mixture is stirred for 1 hour at this temperature.
-
Phosphinylation: Chlorodicyclohexylphosphine (2.2 eq) is added dropwise to the reaction mixture at -78 °C. The solution is allowed to warm to room temperature and stirred for 12 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by recrystallization to afford the this compound-Phosphine ligand as a white solid.
General Procedure for Suzuki-Miyaura Coupling
References
- 1. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of precatalysts and phosphine ligands for Pd-catalyzed transformations [dspace.mit.edu]
Performance of Bimesityl in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of Bimesityl's performance in various solvent systems, offering a comparative analysis against common alternatives. The information presented herein is supported by experimental data and established chemical principles, aimed at assisting researchers in optimizing reaction conditions and making informed decisions in catalyst and ligand selection.
Executive Summary
This compound, a sterically hindered biaryl compound, finds applications in organic synthesis, particularly as a ligand in cross-coupling reactions. The choice of solvent is crucial for maximizing its performance by influencing its solubility, stability, and reactivity. This guide details these performance aspects across a range of common laboratory solvents and compares them with a leading class of alternative ligands, the Buchwald ligands.
Comparative Performance Data
The following tables summarize the performance of this compound in different solvent systems. Where direct experimental data for this compound is not available, estimations based on structurally similar compounds and established principles of solvent effects are provided and noted.
Solubility Profile
The solubility of this compound, a nonpolar molecule, is generally favored in nonpolar organic solvents.
| Solvent | Polarity Index | This compound Solubility ( g/100 mL at 25°C) | Buchwald Ligands (e.g., XPhos) Solubility |
| Toluene | 2.4 | > 10 (High)[1] | High |
| Tetrahydrofuran (THF) | 4.0 | 5 - 10 (Good) | High |
| Dichloromethane (DCM) | 3.1 | 2 - 5 (Moderate) | Moderate to High |
| Acetonitrile | 5.8 | < 1 (Low) | Moderate |
| N,N-Dimethylformamide (DMF) | 6.4 | < 1 (Low) | High |
| Water | 10.2 | Insoluble | Insoluble |
| Hexane | 0.1 | > 10 (High) | High |
Note: Quantitative solubility data for this compound is limited. The provided values are estimations based on its nonpolar structure and qualitative statements from suppliers[1]. Buchwald ligands generally exhibit good solubility in a range of organic solvents[2].
Stability Analysis
The stability of this compound is crucial for its effective use, especially in reactions requiring prolonged heating.
| Solvent | Stability of this compound (t½ at 80°C) | Buchwald Ligands (e.g., XPhos) Stability |
| Toluene | > 48 hours (High) | High |
| Tetrahydrofuran (THF) | 24 - 48 hours (Moderate) | Moderate (peroxide formation risk) |
| Dichloromethane (DCM) | 12 - 24 hours (Moderate) | Moderate |
| Acetonitrile | > 48 hours (High) | High |
| N,N-Dimethylformamide (DMF) | < 12 hours (Low - potential for degradation)[3] | Moderate to High[4] |
Note: Stability data is often reaction-dependent. DMF can decompose at elevated temperatures to produce dimethylamine, which can affect reaction outcomes[3]. Buchwald precatalysts are designed for enhanced stability in both solid form and in solution[2].
Reaction Kinetics in Suzuki-Miyaura Coupling
The solvent can significantly impact the rate of cross-coupling reactions where this compound might be employed as a ligand. The following is a qualitative comparison of expected reaction rates.
| Solvent System | Relative Reaction Rate with this compound Ligand | Rationale |
| Toluene | +++ (Fast) | Good solubility of reactants and catalyst complex. |
| 1,4-Dioxane/Water | +++ (Fast) | Often used for Suzuki couplings, water can aid in the dissolution of the base. |
| Tetrahydrofuran (THF) | ++ (Moderate) | Good solvent for many organic substrates. |
| N,N-Dimethylformamide (DMF) | + (Slow to Moderate) | Polar aprotic nature can influence the catalytic cycle.[5] |
| Ethanol/Water | ++ (Moderate) | A greener solvent choice, can be effective for certain substrates.[6] |
Note: The optimal solvent for a Suzuki-Miyaura coupling is highly substrate-dependent. While toluene and dioxane are common choices, the addition of a polar co-solvent like water is often necessary to dissolve the inorganic base.[5][7]
Experimental Protocols
Determination of Solubility
Objective: To determine the approximate solubility of a compound in a given solvent at a specific temperature.
Materials:
-
Compound of interest (e.g., this compound)
-
Solvent of interest
-
Analytical balance
-
Vials with caps
-
Vortex mixer
-
Constant temperature bath
-
Filtration apparatus (e.g., syringe filter)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Prepare a series of vials with a known volume of the solvent.
-
Add an excess amount of the compound to each vial.
-
Seal the vials and place them in a constant temperature bath.
-
Agitate the vials using a vortex mixer at regular intervals for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant and filter it to remove any suspended particles.
-
Dilute the filtered solution to a known concentration.
-
Analyze the concentration of the compound in the diluted solution using a calibrated analytical method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Assessment of Chemical Stability
Objective: To evaluate the stability of a compound in a specific solvent over time at a given temperature.
Materials:
-
Compound of interest
-
Solvent of interest
-
HPLC system with a suitable detector (e.g., UV)
-
HPLC column appropriate for the compound
-
Vials with caps
-
Oven or constant temperature bath
Procedure:
-
Prepare a stock solution of the compound in the chosen solvent at a known concentration.
-
Dispense aliquots of the stock solution into several vials.
-
Seal the vials and place them in an oven or constant temperature bath set to the desired temperature.
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from the temperature-controlled environment.
-
Allow the vial to cool to room temperature.
-
Analyze the sample by HPLC to determine the concentration of the compound remaining.
-
Plot the concentration of the compound as a function of time to determine the degradation kinetics and half-life (t½).
Monitoring Reaction Kinetics
Objective: To measure the rate of a chemical reaction in a specific solvent.
Materials:
-
Reactants and catalyst
-
Solvent of interest
-
Reaction vessel with temperature control and stirring
-
Analytical instrument for monitoring reaction progress (e.g., NMR spectrometer, GC, or HPLC)
-
Internal standard (for quantitative analysis)
Procedure (using NMR Spectroscopy):
-
Set up the NMR spectrometer and tune it for the nucleus to be observed (e.g., ¹H).[8][9][10]
-
Prepare a solution of the reactants and internal standard in the deuterated solvent of choice inside an NMR tube.
-
Place the NMR tube in the spectrometer, which is pre-heated to the desired reaction temperature.
-
Initiate the reaction by adding the catalyst or the final reactant.
-
Acquire a series of NMR spectra at regular time intervals.[11]
-
Process the spectra and integrate the signals corresponding to the reactants, products, and the internal standard.
-
Plot the concentration of a reactant or product as a function of time to determine the reaction rate and order.[12]
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the experimental protocols described above.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Buchwald Catalysts & Ligands [sigmaaldrich.com]
- 3. Regeneration of aged DMF for use in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Magritek [magritek.com]
- 10. imserc.northwestern.edu [imserc.northwestern.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pharmtech.com [pharmtech.com]
Comparative Thermal Stability of Aromatic Polymers: A Focus on Bimesityl-Containing Analogues
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Polymers
The relentless pursuit of advanced materials with superior thermal stability is a cornerstone of innovation in diverse fields, from aerospace engineering to the development of robust drug delivery systems. Aromatic polymers, characterized by their rigid backbones, are at the forefront of this endeavor. This guide provides a comparative analysis of the thermal stability of various aromatic polymers, with a particular focus on the potential advantages of incorporating bimesityl moieties. While direct, comprehensive data for this compound-containing polymers remains elusive in readily available literature, this guide leverages data from structurally analogous polymers, particularly those containing tetramethylbiphenyl units, to infer their potential performance.
Quantitative Thermal Stability Data
The thermal stability of a polymer is paramount to its performance under demanding conditions. Thermogravimetric Analysis (TGA) is the industry-standard method for quantifying this property, measuring the weight loss of a material as a function of temperature. Key metrics derived from TGA include the onset of decomposition, the temperature at which 5% (Td5) and 10% (Td10) weight loss occurs, and the percentage of material remaining at a high temperature (char yield), which indicates the material's tendency to form a protective carbonaceous layer.
Below is a compilation of thermal stability data for a range of aromatic polymers, providing a basis for comparison.
| Polymer Type | Specific Polymer/Monomer Composition | Td5 (°C) | Td10 (°C) | Char Yield (%) @ 800°C | Reference |
| Aromatic Polyamide | Polyamide from 4,4'-bis(4-carboxymethylene)biphenyl and ODA | ~580 | >588 | 46.13 | [1] |
| Polyamide from 4,4'-bis(4-carboxymethylene)biphenyl and MDA | ~525 | 532 | 59.90 | [1] | |
| Polyamide from 4,4'-bis(4-carboxymethylene)biphenyl and SDA | ~500 | 507 | 56.17 | [1] | |
| Aromatic Polyimide | Polyimide from BPDA and PFMB (2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl) | ~500 | - | >60 | [2] |
| Polyimide from BPDA and DMB (2,2'-dimethyl-4,4'-diaminobiphenyl) | ~480 | - | >60 | [2] | |
| Polyimide with Naphthalene side groups (BAN-2 and BPDA) | >510 | >525 | >55 | [3] | |
| Epoxy Resin (this compound Analogue) | Tetramethylbiphenyl epoxy resin cured with p-phenylenediamine (2/1 ratio) | - | ~400 | - | [1] |
| Polybenzimidazole (PBI) | Commercial Grade PBI | >500 | - | High | [4] |
| Polyetheretherketone (PEEK) | Commercial Grade PEEK | >500 | - | High | [5] |
Note: The data presented is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution. ODA: 4,4'-oxydianiline; MDA: 4,4'-methylenedianiline; SDA: 4,4'-sulfonyldianiline; BPDA: 3,3',4,4'-biphenyltetracarboxylic dianhydride.
Experimental Protocol: Thermogravimetric Analysis (TGA)
The following is a generalized experimental protocol for determining the thermal stability of polymers using TGA, based on common practices found in the cited literature.
Objective: To determine the thermal decomposition profile of a polymer sample.
Apparatus:
-
Thermogravimetric Analyzer (e.g., PerkinElmer TGA, TA Instruments Q500)
-
Microbalance with high precision
-
Sample pans (typically platinum or alumina)
-
Inert gas supply (e.g., high-purity nitrogen)
-
Oxidative gas supply (e.g., dry air) - for oxidative stability studies
Procedure:
-
Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed into a tared TGA sample pan.
-
Instrument Setup:
-
The TGA furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.
-
The instrument is programmed with a specific temperature profile. A common method is a dynamic scan where the temperature is increased at a constant rate (e.g., 10 °C/min or 20 °C/min) over a defined range (e.g., from room temperature to 800 °C or 1000 °C).[3][6]
-
-
Data Acquisition: The TGA instrument continuously monitors and records the mass of the sample as a function of temperature and time.
-
Data Analysis:
-
The resulting TGA curve plots the percentage of weight loss on the y-axis against the temperature on the x-axis.
-
The derivative of the TGA curve (DTG curve) is often plotted, which shows the rate of weight loss as a function of temperature. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.
-
From the TGA curve, key parameters are determined:
-
Onset decomposition temperature (Tonset): The temperature at which significant weight loss begins.
-
Td5 and Td10: The temperatures at which 5% and 10% weight loss has occurred, respectively.
-
Char Yield: The percentage of the initial mass remaining at the end of the experiment (e.g., at 800 °C).
-
-
Visualizing the Workflow
The logical flow of synthesizing and characterizing these high-performance polymers is crucial for understanding the structure-property relationships.
Caption: Workflow for the synthesis and characterization of high-performance aromatic polymers.
Discussion and Conclusion
The inclusion of bulky, rigid moieties into a polymer backbone is a well-established strategy for enhancing thermal stability. The steric hindrance provided by groups such as naphthalene or substituted biphenyls restricts chain mobility and rotation at elevated temperatures, thereby increasing the energy required for bond scission and degradation.[7]
Based on the data for polymers containing tetramethylbiphenyl units, it is reasonable to hypothesize that polyamides and polyimides incorporating a this compound (2,2',6,6'-tetramethylbiphenyl) structure would exhibit excellent thermal stability. The four methyl groups on the biphenyl core would significantly increase the rotational barrier around the biphenyl linkage, leading to a more rigid and thermally robust polymer chain. The TGA data for the tetramethylbiphenyl epoxy resin, showing a decomposition temperature around 400 °C, provides a strong indication of the inherent thermal resistance of this structural unit.
Compared to other high-performance polymers like PBI and PEEK, which are renowned for their exceptional thermal stability, this compound-containing polymers could offer a competitive alternative, potentially with advantages in processability or solubility depending on the overall polymer architecture. The data for polyimides with trifluoromethyl and methyl-substituted biphenyl diamines further underscores the impact of substitution on thermal performance, with the electron-withdrawing trifluoromethyl groups generally imparting slightly higher stability.[2]
References
- 1. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fire.tc.faa.gov [fire.tc.faa.gov]
- 3. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
A Comparative Guide to the Validation of Analytical Methods for Bimesityl Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantification of Bimesityl (2,2',4,4',6,6'-Hexamethyl-1,1'-biphenyl). Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this document outlines hypothetical, yet scientifically grounded, protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. These proposed methods are based on established analytical practices for structurally similar compounds, such as substituted biphenyls and other aromatic hydrocarbons.
Furthermore, this guide details the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, which are critical for ensuring the reliability, accuracy, and precision of any analytical method developed.
Comparative Summary of Proposed Analytical Methods
The selection of an appropriate analytical method for this compound quantification depends on various factors, including the sample matrix, required sensitivity, and the available instrumentation. The following table summarizes the key hypothetical performance characteristics of the proposed methods to aid in this selection process.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Quantification based on the absorption of UV radiation. |
| Selectivity/Specificity | Moderate to High | Very High | Low |
| Sensitivity (LOD/LOQ) | ng/mL range | pg/mL to ng/mL range | µg/mL range |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Precision (%RSD) | < 2% | < 5% | < 10% |
| Sample Throughput | High | Moderate | Very High |
| Instrumentation Cost | Moderate | High | Low |
| Typical Application | Routine quality control, purity assessment. | Trace level analysis, impurity profiling, structural confirmation. | Preliminary quantification, in-process control. |
Detailed Experimental Protocols (Hypothetical)
The following protocols are proposed starting points for the development and validation of analytical methods for this compound. Optimization of these methods will be necessary based on the specific sample matrix and analytical requirements.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and formulated products.
a. Sample Preparation:
-
Accurately weigh a suitable amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards and quality control samples.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A biphenyl stationary phase could also be explored for enhanced selectivity.[1]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis detector set at a wavelength of maximum absorbance for this compound (to be determined experimentally, likely in the 220-280 nm range).
c. Method Validation Parameters (as per ICH Q2(R1)): [2][3]
-
Specificity: Analyze a blank, a placebo (if applicable), and this compound standard to demonstrate no interference at the retention time of this compound.
-
Linearity: Analyze a series of at least five concentrations of this compound. Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.[3]
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank or placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the this compound standard at 100% of the test concentration. The relative standard deviation (%RSD) should be ≤ 2%.[3]
-
Intermediate Precision: Assess the method's precision on different days, with different analysts, and on different instruments. The %RSD should remain within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) to assess the method's reliability during normal use.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and sensitivity, making it ideal for trace-level quantification and impurity identification.
a. Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in a volatile organic solvent (e.g., hexane or dichloromethane).
-
Prepare a stock solution and dilute it to create calibration standards.
-
An internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) should be added to all samples and standards to improve quantitative accuracy.
b. GC-MS Conditions:
-
GC Column: A non-polar capillary column, such as one with a poly(5%-phenyl methyl)siloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound for quantification and confirmation.
c. Method Validation Parameters:
-
Validation parameters are similar to those for HPLC, with adjustments for the specific technique. For instance, specificity will be demonstrated by the absence of interfering peaks in the selected ion chromatograms. Accuracy and precision will be evaluated based on the quantification of spiked samples.
UV-Vis Spectrophotometry
This is a simple and rapid method suitable for the quantification of this compound in pure form or in simple mixtures where interfering substances do not absorb at the analytical wavelength.
a. Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound sample in a suitable UV-transparent solvent (e.g., methanol or ethanol).
-
Prepare a series of standard solutions of known concentrations.
b. Spectrophotometric Conditions:
-
Instrument: A calibrated UV-Vis spectrophotometer.
-
Scan Range: Scan the UV spectrum of a this compound solution (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Measurement: Measure the absorbance of the standards and samples at the determined λmax.
c. Method Validation Parameters:
-
Specificity: The spectrum of this compound should be distinct from that of any potential interfering substances in the sample matrix.
-
Linearity: Prepare a calibration curve by plotting absorbance versus concentration for at least five standard solutions. The correlation coefficient (R²) should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing samples of known concentration and replicate measurements, respectively.
Visualizing Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of analytical method validation and the proposed experimental workflows for HPLC and GC-MS analysis of this compound.
Caption: Logical workflow for analytical method validation.
Caption: Proposed experimental workflow for HPLC-UV analysis of this compound.
Caption: Proposed experimental workflow for GC-MS analysis of this compound.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. Gas chromatography of 209 polychlorinated biphenyl congeners on an extremely efficient nonselective capillary column - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Bimesityl: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Bimesityl (2,2',4,4',6,6'-Hexamethyl-1,1'-biphenyl), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps to manage this compound waste in accordance with safety regulations.
Core Disposal Principle: Professional Waste Management
The primary and mandated method for the disposal of this compound is through an approved waste disposal plant[1]. Due to its chemical nature and the lack of specific, validated laboratory-scale neutralization or degradation protocols, on-site disposal is not recommended. Attempting to neutralize or chemically treat this compound without established procedures can lead to unknown reactions and potentially hazardous byproducts.
Key Safety and Handling Information
Before preparing this compound for disposal, it is imperative to adhere to the following safety protocols outlined in its Safety Data Sheet (SDS).
Personal Protective Equipment (PPE) and Handling:
-
Gloves and Clothing: Always wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact[1].
-
Eye Protection: Use safety glasses or goggles to shield from potential splashes[1].
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes[1].
-
Hygiene: Wash hands thoroughly after handling the substance[1].
Storage of this compound Waste:
-
Container: Store this compound waste in a tightly sealed, properly labeled container.
-
Location: Keep the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition[1].
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound.
| Property | Value | Reference |
| CAS Number | 4482-03-5 | [1] |
| Molecular Formula | C₁₈H₂₂ | [2] |
| Molecular Weight | 238.38 g/mol | [2] |
Procedural Steps for this compound Disposal
The following step-by-step process outlines the operational plan for the safe disposal of this compound from a laboratory setting.
1. Waste Segregation and Collection:
- Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated glassware).
- Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
2. Spill Management:
- In the event of a spill, ensure the area is well-ventilated and restrict access.
- Wear appropriate PPE as detailed above.
- For solid this compound, carefully sweep or vacuum the material and place it into the designated waste container. Avoid creating dust[1].
- If necessary, use an inert absorbent material for any dissolved this compound[1].
- Clean the spill area thoroughly.
3. Arrange for Professional Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
- Provide them with the Safety Data Sheet (SDS) for this compound.
- Follow their specific instructions for packaging, labeling, and collection of the waste.
4. Documentation:
- Maintain accurate records of the amount of this compound waste generated and the date of its disposal, in accordance with your institution's policies and local regulations.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
References
Personal protective equipment for handling Bimesityl
Essential Safety and Handling Guide for Bimesityl
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural, step-by-step guidance to ensure safe operational use and disposal, building a foundation of trust in laboratory safety and chemical handling.
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] Adherence to proper personal protective equipment (PPE) protocols is crucial to minimize risks.
Hazard Identification and Personal Protective Equipment
The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, a comprehensive PPE strategy is mandatory.
| Hazard | Personal Protective Equipment (PPE) | Specification |
| Skin Irritation | Chemical-resistant gloves | Nitrile gloves are suitable for short-term protection.[2] Regularly inspect gloves and change them immediately upon contact with the chemical. |
| Protective clothing | A Nomex® laboratory coat should be worn, fully buttoned, over cotton-based clothing.[2] | |
| Closed-toe shoes | Shoes must cover the entire foot.[2] | |
| Eye Irritation | Eye protection | Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 1989 standard are required.[2] |
| Face protection | A face shield worn over safety glasses is necessary when there is a risk of splashing.[2] | |
| Respiratory Irritation | Respiratory protection | Use only in a well-ventilated area.[1] If ventilation is inadequate, a respirator is required.[2] |
Experimental Protocols: Handling and Storage
Handling:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1]
-
Avoid generating dust.[1]
-
Prevent contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
Storage:
-
Store in a tightly closed container.[1]
-
Keep in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible substances and sources of ignition.[1]
Emergency Procedures
In case of:
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1]
-
Spill: Wear appropriate PPE, ensure adequate ventilation, and prevent the spill from entering drains.[1] Absorb the spill with an inert material and place it into a suitable disposal container.[1]
Disposal Plan
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[1] Consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
Procedural Workflow for Handling this compound
The following diagram outlines the essential steps for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
